molecular formula C20H16N4 B1259302 Phlorin CAS No. 26660-92-4

Phlorin

Katalognummer: B1259302
CAS-Nummer: 26660-92-4
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: IQDRAVRWQIIASA-VZPOTTSCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,22-Dihydroporphyrin (CAS 26660-92-4), also historically known as phlorin, is a dihydroporphyrin that serves as a key intermediate and core structure in porphyrin chemistry and photodynamic research . This compound is of significant interest in the development of photochemotherapy agents, particularly for oncology. Its mechanism of action involves acting as a photosensitizer; when administered and exposed to light of a specific wavelength, it produces reactive oxygen species (ROS) such as hydroxyl radicals and atomic oxygen, which induce oxidation and peroxidation reactions within target cells, leading to cellular death . The research value of 5,22-Dihydroporphyrin extends beyond therapeutics. Its properties are also exploited in fluorescent imaging, where it can be used as a tool for optical detection and visualization in biological systems, as well as in the field of optoelectronics . Researchers can further functionalize the core structure to create derivatives with tailored properties for specific applications[citation:3). Key Chemical Data: - CAS Registry Number: 26660-92-4 - Molecular Formula: C20H16N4 - Molecular Weight: 312.37 g/mol - SMILES: C1C2=CC=C(N2)/C=C\3/C=C/C(=C/C4=N/C(=C\C5=CC=C1N5)/C=C4)/N3 - InChI Key: IQDRAVRWQIIASA-VZPOTTSCSA-N This product is supplied for laboratory research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

26660-92-4

Molekularformel

C20H16N4

Molekulargewicht

312.4 g/mol

IUPAC-Name

(10Z,14Z,19Z)-5,21,22,23-tetrahydroporphyrin

InChI

InChI=1S/C20H16N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-11,21,23-24H,12H2/b13-9-,14-10-,17-11-

InChI-Schlüssel

IQDRAVRWQIIASA-VZPOTTSCSA-N

Isomerische SMILES

C1C2=CC=C(N2)/C=C\3/C=C/C(=C/C4=N/C(=C\C5=CC=C1N5)/C=C4)/N3

Kanonische SMILES

C1C2=CC=C(N2)C=C3C=CC(=CC4=NC(=CC5=CC=C1N5)C=C4)N3

Synonyme

phlorin porphyrin

Herkunft des Produkts

United States

Foundational & Exploratory

Section 1: Phloroglucinols and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Origins of Phlorin Compounds

Introduction

The term "this compound compounds" encompasses two distinct classes of molecules that, despite a similarity in name, possess fundamentally different chemical structures, origins, and applications. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals by delineating these two families: the naturally occurring phloroglucinols and the synthetically derived phlorins , which are related to porphyrins. Understanding their unique origins is crucial for harnessing their potential in various scientific and therapeutic fields. Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are polyphenolic compounds synthesized by plants, algae, and bacteria, known for a wide array of biological activities.[1][2] In contrast, phlorins are reduced porphyrin derivatives, often transient intermediates in chemical synthesis, which exhibit unique electrochemical and photophysical properties.[3][4]

Phloroglucinols are a major class of secondary metabolites widely found in biological systems.[5] These phenolic compounds are produced by a variety of organisms, including plants, algae, and bacteria, and are the building blocks for a larger family of derivatives, such as acylphloroglucinols and phlorotannins (polymers of phloroglucinol units).[1][6]

Natural Origins and Biosynthesis

The biosynthesis of the phloroglucinol core predominantly follows the polyketide pathway. This process involves the head-to-tail condensation of acetate units derived from malonyl-CoA. In many bacteria, such as Pseudomonas fluorescens, a specific Type III polyketide synthase known as phloroglucinol synthase (PhlD) catalyzes the direct conversion of three malonyl-CoA molecules into phloroglucinol.[5][7][8] This enzymatic reaction provides an efficient and direct route to the phloroglucinol scaffold.[7]

In marine brown algae (Phaeophyceae), such as species from the genera Ecklonia and Fucus, phloroglucinols polymerize to form a diverse group of compounds called phlorotannins, which can account for a significant portion of the alga's dry weight and serve as a defense against herbivores and environmental stressors.[9][10][11] In plants, phloroglucinol and its glucoside, also known as this compound, have been identified in various species, including citrus fruits.[12]

Phloroglucinol_Biosynthesis cluster_pathway Phloroglucinol Biosynthesis via Polyketide Pathway MalonylCoA 3x Malonyl-CoA PhlD Phloroglucinol Synthase (PhlD) (Type III PKS) MalonylCoA->PhlD Condensation Intermediate Polyketide Intermediate (3,5-diketoheptanedioate) PhlD->Intermediate Phloroglucinol Phloroglucinol Intermediate->Phloroglucinol Cyclization & Decarboxylation

Caption: Biosynthesis of phloroglucinol from malonyl-CoA.

Quantitative Data

The study of phloroglucinols often involves quantifying their presence in natural extracts or evaluating their biological and enzymatic properties.

Table 1: Extraction Yields of Phlorotannins from Fucus vesiculosus

Extraction Method Solvent Temperature (°C) Yield (mg Phloroglucinol Equivalents / g Dry Weight) Reference
Microwave-Assisted 50% Ethanol 100 ~2.98 [13]
Conventional 67% Acetone (v/v) 25 2.92 [14]
Pressurized Liquid 58.65% Ethanol (v/v) 137 36.9 [9]
NADES* Lactic acid:Choline chloride (3:1) Ambient 137.3 [9]

*Natural Deep Eutectic Solvents

Table 2: Kinetic Properties of Phloroglucinol Synthase (PhlD) from Pseudomonas fluorescens

Substrate Km (µM) kcat (min-1) Reference

| Malonyl-CoA | 5.6 | 10 |[7] |

Table 3: Bioactivity of Synthetic Phloroglucinol Derivatives

Compound Target IC50 (µM) Reference
Diacylphloroglucinol (Compound 2) iNOS 19.0 [1]
Diacylphloroglucinol (Compound 2) NF-κB 34.0 [1]
Alkylated acylphloroglucinol (Compound 4) iNOS 19.5 [1]

| Alkylated acylphloroglucinol (Compound 4) | NF-κB | 37.5 |[1] |

Experimental Protocols

Protocol 1: Extraction of Phlorotannins from Brown Algae (Ecklonia stolonifera) [10]

  • Sample Preparation: Wash the collected seaweed with fresh water to remove salt and epiphytes. Freeze-dry the sample and grind it into a fine powder.

  • Extraction: Extract the dried powder (e.g., 100 g) three times with 80% aqueous methanol (1 L each time) at room temperature for 24 hours with stirring.

  • Solvent Partitioning: Combine the methanol extracts and evaporate the solvent under reduced pressure. Suspend the resulting concentrate in water and partition sequentially with ethyl acetate.

  • Fractionation: Concentrate the ethyl acetate-soluble fraction. Subject this fraction to column chromatography on a Sephadex LH-20 column.

  • Purification: Elute the column with a stepwise gradient of methanol in chloroform. Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual phlorotannin compounds.

  • Characterization: Identify the structure of the purified compounds using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.[10]

Protocol 2: Phloroglucinol Synthase (PhlD) Activity Assay [8][15]

  • Enzyme Purification: Express hexa-histidine-tagged PhlD in E. coli BL21(DE3). Lyse the cells and purify the enzyme from the cell lysate using a Ni-NTA affinity chromatography column. Determine the protein concentration using a Bradford assay.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), malonyl-CoA (e.g., 100 µM), and the purified PhlD enzyme (e.g., 50 µg).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., 10% HCl).

  • Product Quantification: Extract the product, phloroglucinol, with an organic solvent like ethyl acetate. Analyze and quantify the amount of phloroglucinol produced using a colorimetric assay (e.g., with 4-hydroxy-3-methoxycinnamaldehyde) or by HPLC.[15]

Signaling Pathways in Drug Development

Phloroglucinol and its derivatives exhibit significant potential in drug development due to their ability to modulate key cellular signaling pathways. Their anti-inflammatory, antioxidant, and anticancer properties are well-documented.[16][17]

Apoptosis Induction: Phloroglucinol has been shown to induce apoptosis in colon cancer cells (HT-29) by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[16] This involves the upregulation of Fas and FADD, the release of cytochrome c from mitochondria, and the subsequent activation of caspases 3, 8, and 9.[16] It also suppresses survival pathways like the PI3K/Akt/mTOR and Ras/ERK-MAPK signaling cascades.[18][19]

Apoptosis_Pathway cluster_apoptosis Phloroglucinol-Induced Apoptosis in Cancer Cells cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phloroglucinol Phloroglucinol Fas Fas Receptor Phloroglucinol->Fas Bax Bax ↑ Phloroglucinol->Bax Bcl2 Bcl-2 ↓ Phloroglucinol->Bcl2 Casp8 Caspase-8 Fas->Casp8 activation Casp3 Caspase-3 (Executioner) Casp8->Casp3 activation Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activation Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Phloroglucinol activates both extrinsic and intrinsic apoptosis pathways.

Anti-inflammatory Effects: Phloroglucinol exerts anti-inflammatory effects by upregulating the AMPK/Nrf2/HO-1 signaling pathway in macrophages.[20][21] This leads to a reduction in pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[20]

Anti_Inflammatory_Pathway cluster_inflammation Anti-inflammatory Action of Phloroglucinol Phloroglucinol Phloroglucinol AMPK AMPK Phloroglucinol->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression Inflammation Inflammatory Response (NO, TNF-α, IL-6) HO1->Inflammation inhibits

Caption: Phloroglucinol's anti-inflammatory mechanism via the AMPK/Nrf2/HO-1 pathway.

Section 2: Phlorins (Porphyrin Derivatives)

Phlorins are a class of porphyrinoids, specifically dihydroporphyrins, where one of the four meso-carbon bridges is reduced to an sp³-hybridized CH₂ group.[3] Unlike the aromatic and planar porphyrin macrocycle, the this compound framework is non-aromatic and typically adopts a ruffled conformation.[22]

Origins and Discovery

The origin of phlorins is rooted in synthetic and mechanistic chemistry rather than natural product isolation. The first this compound intermediate was discovered and named by R.B. Woodward in 1960 during his landmark total synthesis of chlorophyll.[4][22] This intermediate was a highly unstable, two-electron reduced porphyrin that readily oxidized in air to the corresponding aromatic porphyrin.[4] Because of this inherent instability, native phlorins are not isolated from biological sources but are recognized as key transient intermediates in the biosynthesis and chemical oxidation of porphyrinogens to porphyrins.[4][23] Their study has largely depended on synthetic strategies designed to generate and, in some cases, stabilize the this compound core.[3][4]

Porphyrin_Relationship cluster_porphyrinoids Chemical Relationship of Porphyrinoids Porphyrinogen Porphyrinogen (Hexahydroporphyrin) This compound This compound (Dihydroporphyrin) Porphyrinogen->this compound Oxidation (-2e⁻, -2H⁺) Porphyrin Porphyrin (Aromatic) This compound->Porphyrin Oxidation (-2e⁻, -2H⁺) Porphyrin->this compound Reduction (+2e⁻, +2H⁺)

Caption: Redox relationship between porphyrinogen, this compound, and porphyrin.

Quantitative Data

The characterization of synthetic phlorins has yielded valuable quantitative data regarding their unique electronic properties.

Table 4: Redox Potentials of a Homologous Series of 5,5-Dimethylthis compound Derivatives [3]

This compound Derivative Eox1 (V vs Ag/AgCl) Eox2 (V vs Ag/AgCl) Eox3 (V vs Ag/AgCl) Ered1 (V vs Ag/AgCl) Ered2 (V vs Ag/AgCl)
3H(PhlF) 0.69 0.99 1.22 -0.93 -1.45
3H(PhlMes) 0.60 0.91 1.12 -1.05 -1.53
3H(PhlOMe) 0.58 0.89 1.10 -1.07 -1.56
3H(PhlNO2) 0.70 1.00 1.23 -0.94 -1.33

| 3H(PhlCO2tBu) | 0.68 | 0.98 | 1.21 | -0.99 | -1.47 |

Table 5: Photophysical Properties of 5,5-Dimethylthis compound Derivatives [3]

This compound Derivative Absorption λmax (nm) Emission λmax (nm) Fluorescence Quantum Yield (φFl) Fluorescence Lifetime (τFl, ps)
3H(PhlF) 426, 658 720 5.3 x 10-4 37
3H(PhlMes) 430, 663 732 1.2 x 10-3 58
3H(PhlOMe) 432, 665 732 1.7 x 10-3 101
3H(PhlNO2) 427, 660 722 5.4 x 10-4 37

| 3H(PhlCO2tBu) | 428, 662 | 725 | 9.7 x 10-4 | 66 |

Experimental Protocols

Protocol 3: Modular Synthesis of a 5,5-Dimethylthis compound [3]

  • Preparation of Diacylated Dipyrromethane: Deprotonate 5,5-dimethyldipyrromethane with ethylmagnesium bromide (EtMgBr) in an anhydrous solvent like THF. Add an acylating agent, such as pentafluorophenylbenzoyl chloride, to yield the diacylated dipyrromethane precursor.

  • Reduction to Dicarbinol: Reduce the diacylated dipyrromethane using sodium borohydride (NaBH₄) in a mixture of THF and methanol (3:1) to generate the corresponding dicarbinol.

  • Condensation: In a high-dilution setup, condense the dicarbinol with a 5-aryldipyrromethane derivative in a solvent like dichloromethane in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA).

  • Oxidation: After the condensation is complete (monitored by UV-vis spectroscopy), oxidize the resulting porphyrinogen intermediate to the this compound state using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Purification: Purify the resulting this compound product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity using ¹H NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography.

Protocol 4: Electrochemical Characterization by Cyclic Voltammetry (CV) [3]

  • Sample Preparation: Prepare a 1.0 mM solution of the purified this compound in an appropriate solvent (e.g., dichloromethane, CH₂Cl₂). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Electrochemical Cell Setup: Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Data Acquisition: Record the cyclic voltammograms at a specific scan rate (e.g., 50 mV/s). Include an internal standard, such as decamethylferrocene, for accurate potential referencing.

  • Analysis: Analyze the resulting voltammogram to determine the half-wave potentials (E₁/₂) for the reversible or quasi-reversible redox events (oxidations and reductions) of the this compound macrocycle.

Experimental and Logical Workflows

The study of phlorins follows a logical workflow from synthesis to characterization, which is essential for understanding their structure-property relationships.

Phlorin_Workflow cluster_workflow Workflow for Synthetic this compound Research Start Design Precursors (Dipyrromethanes) Synthesis Modular Synthesis: 1. Acylation 2. Reduction 3. Condensation Start->Synthesis Oxidation Controlled Oxidation (e.g., DDQ) Synthesis->Oxidation Purification Purification (Chromatography) Oxidation->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Properties Property Analysis (Electrochemistry, Photophysics) Characterization->Properties End Application (e.g., Catalysis, Sensing) Properties->End

Caption: General workflow for the synthesis and analysis of this compound compounds.

This guide has systematically detailed the origins of two distinct families of molecules often grouped under the term "this compound compounds." Phloroglucinols are naturally derived polyphenols with significant and diverse biological activities, originating from well-defined biosynthetic pathways in microbes, algae, and plants. Their potential in drug development is vast, particularly in creating anti-inflammatory and anticancer agents. Conversely, phlorins are non-aromatic porphyrin derivatives whose origins are in chemical synthesis and mechanistic studies. They represent key, often unstable, intermediates in porphyrin chemistry. Their unique redox and photophysical properties make them intriguing targets for materials science, catalysis, and photodynamic therapy. For researchers, scientists, and drug development professionals, recognizing this fundamental distinction is the first step toward effectively exploring and exploiting the unique chemical and biological properties of each class of compound.

References

An In-depth Technical Guide to the Structure and Spectroscopic Signatures of Phlorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlorins, key intermediates in porphyrin chemistry, are dihydrogenated derivatives of porphyrins characterized by the presence of one sp³-hybridized meso-carbon atom. This structural feature disrupts the macrocycle's aromaticity, leading to unique and tunable electronic, optical, and electrochemical properties that distinguish them from their fully aromatic porphyrin counterparts. This guide provides a comprehensive overview of the molecular structure of phlorins and their characteristic spectroscopic signatures. It includes a detailed summary of quantitative data, experimental protocols for their synthesis and characterization, and graphical representations of their structure and the synthetic workflow.

Phlorin Structure

Phlorins are members of the porphyrinoid family, structurally isomeric with chlorins but distinct in their hydrogenation pattern. The defining feature of a this compound is the reduction of a single meso-bridge, converting an sp²-hybridized carbon to an sp³-hybridized carbon, which is typically saturated with one or two substituents (e.g., H, alkyl, aryl groups).[1] This interruption of the cyclic π-conjugation pathway, which is responsible for the 18π-electron aromaticity in porphyrins, is the primary determinant of a this compound's distinct properties.[1][2]

The macrocycle of a this compound is inherently non-aromatic and adopts a non-planar, often ruffled or saddle-shaped, conformation.[2][3] The bond angles around the sp³ meso-carbon are tetrahedral, typically in the range of 106°–117°, in stark contrast to the trigonal planar geometry of the other three sp² meso-carbons.[1] This localized saturation induces significant strain and distortion throughout the macrocyclic framework.

Caption: General chemical structure of a free-base this compound.

Spectroscopic Signatures

The disruption of the aromatic system in phlorins gives rise to spectroscopic signatures that are markedly different from those of porphyrins.

UV-Visible Absorption Spectroscopy

Unlike porphyrins, which exhibit a sharp, intense Soret band and weaker Q-bands, phlorins display a broad absorption profile that can span the entire visible region and extend into the near-infrared (NIR). The spectrum is typically characterized by two main absorption maxima, often lacking the distinct Soret/Q-band separation. For instance, a stable, trapped this compound intermediate showed significant absorption bands at 448 nm and 703 nm.[1] Metallothis compound complexes can exhibit strong and broad absorption bands deep into the NIR region; for example, gold(III) and iridium(III) this compound complexes show intense absorption maxima around 770 nm and 806 nm, respectively.[4][5][6][7] This panchromatic absorbance makes them suitable for light-harvesting applications.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the this compound structure. The absence of a ring current effect, characteristic of aromatic porphyrins, leads to significant changes in chemical shifts:

  • β-Pyrrolic Protons: These protons appear in the standard olefinic region, lacking the strong downfield shift seen in porphyrins.

  • Inner NH Protons: The signals for the inner N-H protons are not shifted to the highly shielded upfield region (e.g., -2 to -4 ppm) typical for porphyrins.[8]

  • sp³-meso Protons: The protons attached to the saturated meso-carbon give a characteristic signal in the aliphatic region of the spectrum.

This compound NMR spectra can be complex due to conformational exchange processes, and variable-temperature studies are often required to obtain well-resolved resonances.[1]

Infrared (IR) Spectroscopy

While less commonly reported, the IR spectrum of a this compound provides key information. It would be expected to show:

  • N-H Stretching: Similar to free-base porphyrins, a band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the pyrrolic units.[1]

  • sp³ C-H Stretching: Characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹, originating from the saturated meso-carbon, which are absent in aromatic porphyrins.

  • Fingerprint Region: The overall pattern in the fingerprint region (below 1600 cm⁻¹) will differ significantly from that of a porphyrin due to the lower symmetry and different vibrational modes of the non-aromatic macrocycle.

Electrochemical Properties

Phlorins possess a rich and tunable multi-electron redox chemistry.[2][7] Cyclic voltammetry studies show that they can typically undergo multiple reversible or quasi-reversible one-electron oxidations and reductions at modest potentials. The exact potentials are highly sensitive to the substituents on the macrocycle. Electron-donating groups make the this compound easier to oxidize, while electron-withdrawing groups make oxidation more difficult.[7] This tunability is a key feature for their application in molecular electronics and catalysis.

Data Summary

The following tables summarize representative spectroscopic and electrochemical data for a stable 5,5-dimethylthis compound derivative, providing a quantitative basis for its characterization.

Table 1: UV-Visible Absorption Data for a 5,5-Dimethylthis compound Derivative

Feature Wavelength (λ_max, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent
Band I ~420 Not specified CH₂Cl₂
Band II ~550-750 (Broad) Not specified CH₂Cl₂
Oxidized Species ~680, ~810 Intense CH₂Cl₂

Data derived from qualitative descriptions in literature. Molar absorptivity values for phlorins are not as consistently reported as for porphyrins.[2][7]

Table 2: Electrochemical Data for 5,5-Dimethylthis compound Derivatives

Process Potential Range (V vs. Ag/AgCl) Notes
Oxidation I +0.6 to +0.8 Quasi-reversible, one-electron
Oxidation II +0.9 to +1.1 Quasi-reversible, one-electron
Oxidation III +1.1 to +1.25 Quasi-reversible, one-electron
Reduction I ~ -1.3 Reversible, one-electron
Reduction II ~ -1.7 Reversible, one-electron

Potentials are dependent on the specific meso-substituents.[7]

Experimental Protocols

The synthesis of phlorins is challenging due to their general instability and propensity to oxidize to the corresponding porphyrin. The most common strategies involve either the controlled reduction of a pre-formed porphyrin or the interruption of a de novo porphyrin synthesis before the final oxidation step.

Synthesis via Modified Lindsey Condensation

The Lindsey synthesis, a cornerstone of porphyrin chemistry, can be adapted to isolate this compound intermediates. This one-pot, two-step method involves an acid-catalyzed condensation followed by a controlled oxidation.[1][9]

G cluster_start Starting Materials cluster_process Reaction Steps A Pyrrole C Dissolve in CH₂Cl₂ (Inert Atmosphere) A->C B Aldehyde(s) B->C D Add Acid Catalyst (e.g., TFA, BF₃·OEt₂) Stir at RT C->D Condensation E Monitor for Porphyrinogen Formation (Colorless) D->E F Add Oxidant (DDQ) (Sub-stoichiometric amount) E->F Controlled Oxidation G Isolate Green this compound Intermediate via Chromatography F->G Key Isolation Step H Further Oxidation (Excess DDQ or Air) F->H Full Oxidation G->H (Optional) I Isolate Purple Porphyrin Final Product H->I

Caption: Workflow for this compound synthesis via modified Lindsey condensation.

Protocol:

  • Condensation: Equimolar amounts of a suitable aldehyde (e.g., benzaldehyde) and pyrrole are dissolved in a large volume of dry, deoxygenated dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar) to achieve high dilution (~10⁻² M).

  • A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or BF₃·OEt₂, is added. The reaction is stirred at room temperature in the dark for several hours. The reaction progresses through the formation of a colorless porphyrinogen intermediate.

  • Controlled Oxidation: A sub-stoichiometric amount of an oxidant, typically 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the reaction mixture.

  • Isolation: The reaction is carefully monitored by TLC and UV-Vis spectroscopy. Once the characteristic green color of the this compound appears, the reaction is quenched by adding a mild base (e.g., triethylamine). The this compound product is quickly isolated from the reaction mixture using column chromatography on silica gel or alumina. All steps must be performed with minimal exposure to light and air.

Spectroscopic Characterization Methods

UV-Visible Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: this compound samples are dissolved in a spectroscopic-grade solvent (e.g., CH₂Cl₂, toluene, or THF) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M.

  • Measurement: Spectra are typically recorded from 300 to 900 nm in a 1 cm path length quartz cuvette. The solvent is used as a baseline reference.

¹H NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz).

  • Sample Preparation: Approximately 1-5 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or toluene-d₈). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Measurement: Due to potential instability and conformational dynamics, it is often necessary to acquire spectra at low temperatures (e.g., 233 K) to obtain sharp, well-resolved signals.[1]

Cyclic Voltammetry (CV):

  • Instrumentation: A potentiostat with a standard three-electrode cell (working, reference, and counter electrodes).

  • Sample Preparation: A ~1 mM solution of the this compound is prepared in a dry, deoxygenated solvent (e.g., CH₂Cl₂ or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Measurement: The potential is swept between the solvent limits, and the resulting current is recorded. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential referencing.

Conclusion

Phlorins represent a fascinating class of porphyrinoids whose properties are dominated by the disruption of macrocyclic aromaticity. Their non-planar structures lead to unique spectroscopic and electrochemical signatures, including broad, panchromatic UV-Vis absorption and a rich, tunable redox chemistry. While their inherent instability has historically made them challenging synthetic targets, modern strategies are enabling the isolation and characterization of stable derivatives. A thorough understanding of their structure-property relationships, as outlined in this guide, is essential for harnessing their potential in fields ranging from materials science and solar energy conversion to medicinal chemistry and photodynamic therapy.

References

Key differences between phlorin and porphyrin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Differences Between Phlorin and Porphyrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of phlorins and porphyrins, two important classes of tetrapyrrolic macrocycles. While structurally related, their distinct electronic and conformational properties give rise to significant differences in their reactivity, spectral characteristics, and potential applications. This document outlines these key distinctions, providing quantitative data, experimental methodologies, and visual diagrams to support a comprehensive understanding.

The fundamental distinction between a porphyrin and a this compound lies in the hybridization of one of the meso-carbon atoms. Porphyrins possess a fully conjugated, aromatic macrocycle composed of four pyrrole rings linked by four sp²-hybridized methine bridges (=CH−)[1][2][3]. This extended π-system, typically involving an 18-electron pathway, is responsible for the characteristic planarity and high stability of porphyrins[4][5].

In contrast, phlorins are two-electron reduced derivatives of porphyrins, featuring a single sp³-hybridized meso-carbon[6][7]. This tetrahedral carbon atom interrupts the macrocyclic conjugation, rendering the this compound framework non-aromatic[8]. This disruption of the π-system leads to significant changes in molecular geometry, with phlorins often adopting non-planar or ruffled conformations[7][9].

Comparative Physicochemical Properties

The structural and electronic differences between phlorins and porphyrins give rise to distinct photophysical and electrochemical behaviors.

Spectral Properties

Porphyrins exhibit a characteristic UV-visible absorption spectrum dominated by an intense Soret band (or B band) in the near-UV region (around 400 nm) and several weaker Q bands in the visible region (500-700 nm)[4][10][11]. These sharp, well-defined bands are a hallmark of their aromaticity.

Phlorins, lacking the extended aromatic system, display a starkly different absorption profile. Their spectra are characterized by broad and intense absorption bands that span across the visible and into the near-infrared (NIR) region, typically from 300 to over 750 nm[8][12]. This panchromatic absorption makes them interesting for light-harvesting applications[12].

PropertyPorphyrinThis compoundReference(s)
Aromaticity 18π aromatic systemNon-aromatic[6][8]
Hybridization All meso-carbons sp²One meso-carbon sp³[6][13]
UV-vis Spectrum Intense Soret band (~400 nm), weaker Q bands (500-700 nm)Broad absorption across the visible and NIR (300-750+ nm)[4][8][12]
Color Typically purple/redIntense emerald green[12][14]
Redox Chemistry Multiple redox eventsMultielectron redox chemistry at modest potentials[12][15][16]
Redox Chemistry

Porphyrins are electroactive and can undergo multiple one-electron oxidation and reduction processes[4][16]. The potentials for these events can be tuned by modifying the peripheral substituents or the central metal ion.

Phlorins are distinguished by their unique multielectron redox properties[12][13]. They can typically be oxidized up to three times at modest potentials and also undergo reduction, though these reduction waves are often irreversible[12][15]. The presence of electron-donating or -withdrawing groups on the this compound periphery can be used to tune these redox potentials. For instance, phlorins with electron-donating aryl groups are easier to oxidize and harder to reduce, while the opposite is true for those with electron-withdrawing groups[12][15].

Experimental Protocols

Synthesis of a 5,5-Dimethylthis compound Derivative

The synthesis of phlorins can be achieved through a modular methodology. A common route involves the acid-catalyzed condensation of a dicarbinol with a 5-aryldipyrromethane, followed by oxidation[12][13].

Methodology:

  • Preparation of Diacylated Dipyrromethane: 5,5-dimethyldipyrromethane is deprotonated using ethylmagnesium bromide (EtMgBr). The resulting species is then reacted with an acyl chloride, such as pentafluorophenylbenzoyl chloride, to yield the diacylated dipyrromethane[12][13].

  • Reduction to Dicarbinol: The diacylated dipyrromethane is reduced using sodium borohydride (NaBH₄) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) to generate the corresponding dicarbinol[12][13].

  • Condensation and Oxidation: The dicarbinol is condensed with a 5-aryldipyrromethane derivative in the presence of an acid catalyst, typically trifluoroacetic acid (TFA). The resulting macrocycle is then oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the this compound framework[12][13].

  • Purification: The crude this compound product is purified by flash chromatography[12][13].

G A Diacylated Dipyrromethane Preparation B Reduction to Dicarbinol (e.g., NaBH4) A->B C Condensation with 5-Aryldipyrromethane (Acid-catalyzed, e.g., TFA) B->C D Oxidation (e.g., DDQ) C->D E Purification (Flash Chromatography) D->E F This compound Product E->F

Characterization Techniques
  • UV-vis Spectroscopy: Used to determine the absorption properties of the synthesized phlorins and porphyrins in a suitable solvent like dichloromethane (CH₂Cl₂)[13].

  • Cyclic Voltammetry (CV): Employed to investigate the redox properties. Experiments are typically conducted in a solution of the compound in CH₂Cl₂ containing a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆)[13].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the synthesized macrocycles.

  • X-ray Crystallography: Used to definitively determine the solid-state structure and conformation of the molecules[6][8].

Applications in Drug Development and Research

The distinct properties of phlorins and porphyrins lend themselves to different applications.

Porphyrins are well-established in medicine, particularly as photosensitizers in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation[17][18][19]. Their stable, aromatic nature and well-defined spectral properties are advantageous for these applications. They also serve as versatile ligands in the development of catalysts and sensors[4][17].

Phlorins , while less explored, offer exciting potential. Their broad absorption in the visible and NIR regions is beneficial for solar energy capture and photocatalysis[12]. The multielectron redox chemistry of phlorins makes them promising candidates for electrocatalysis and anion sensing[12]. The reversible conversion between porphyrins and phlorins through hydride transfer is also being explored for therapeutic applications, such as in hypoxia-activated cancer therapy[20].

G cluster_porphyrin Porphyrin cluster_this compound This compound P_structure Aromatic, Planar 18π System P_props Sharp Soret & Q Bands Stable Redox States P_structure->P_props Ph_structure Non-aromatic, Non-planar sp³ meso-Carbon P_structure->Ph_structure Reduction P_apps Photodynamic Therapy Catalysis Sensing P_props->P_apps Ph_props Broad Vis-NIR Absorption Multielectron Redox Ph_structure->Ph_props Ph_apps Solar Energy Capture Electrocatalysis Anion Sensing Ph_props->Ph_apps

Conclusion

References

Exploring the Aromaticity of the Phlorin Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the aromaticity of the phlorin core, a unique tetrapyrrole macrocycle. It is intended for researchers, scientists, and drug development professionals interested in the nuanced electronic properties of porphyrinoids. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of this compound's electronic structure.

Introduction: The Enigmatic Nature of the this compound Core

Phlorins, as two-electron reduced derivatives of porphyrins, present a fascinating case study in the principles of aromaticity.[1] Characterized by the presence of a single sp³-hybridized meso-carbon, the continuous π-conjugation pathway of the porphyrin macrocycle is disrupted.[2][3] This structural feature results in a non-planar, often ruffled, conformation, which profoundly influences the electronic and photophysical properties of the molecule.[1][4] Unlike their fully aromatic porphyrin counterparts, which possess an 18π-electron system, phlorins exhibit a more complex electronic structure that deviates from simple Hückel's rule predictions.[5] This guide delves into the methods used to characterize the aromaticity of the this compound core, presenting both experimental and computational approaches.

Quantitative Assessment of Aromaticity

NICS values, calculated at the center of the macrocycle (NICS(0)) or slightly above it (NICS(1)), are a widely used magnetic criterion for aromaticity. Negative NICS values are indicative of a diatropic ring current and aromatic character, while positive values suggest a paratropic ring current and antiaromaticity. For context, the NICS(1) value of a typical aromatic porphyrin is approximately -14.98 ppm.[6]

Compound/SystemAromaticity MetricCalculated ValueReference/Notes
PorphyrinNICS(1)-14.98 ppm[6]
Expanded PorphyrinsNICS(1)-15.38 to -21.21 ppm[6]
Isophlorins (28π)Ring CurrentAntiaromatic[7]
Porphyrins (26π)Ring CurrentAromatic[7]

This table summarizes representative quantitative data for related porphyrinoid systems to provide a comparative context for the aromaticity of the this compound core.

Experimental and Computational Protocols

The characterization of the this compound core's aromaticity relies on a combination of synthetic chemistry, spectroscopy, and computational modeling.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives is the Lindsey synthesis, a two-step, one-flask procedure.[1][8]

Protocol for a Mechanochemical Lindsey-Type Synthesis:

  • Condensation: A mixture of a substituted benzaldehyde and pyrrole is subjected to acid-catalyzed condensation. This can be performed mechanochemically in a mixer mill to reduce solvent usage.[8]

  • Oxidation: The resulting porphyrinogen intermediate is then oxidized. While this can occur slowly in air, a more controlled and efficient method involves the addition of an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][8]

  • Purification: The final this compound product is purified using column chromatography.

Synthesis_Workflow cluster_synthesis Lindsey-Type this compound Synthesis Aldehyde Substituted Aldehyde Condensation Condensation (Mechanochemical or Solution) Aldehyde->Condensation Pyrrole Pyrrole Pyrrole->Condensation Acid Acid Catalyst (e.g., TFA) Acid->Condensation Porphyrinogen Porphyrinogen Intermediate Condensation->Porphyrinogen Oxidation Oxidation Porphyrinogen->Oxidation DDQ Oxidizing Agent (DDQ) DDQ->Oxidation This compound This compound Product Oxidation->this compound Purification Purification (Column Chromatography) This compound->Purification Pure_this compound Pure this compound Purification->Pure_this compound

A generalized workflow for the Lindsey-type synthesis of phlorins.
Computational Assessment of Aromaticity

Computational methods are indispensable for quantifying the aromaticity of the this compound core.

Protocol for Nucleus-Independent Chemical Shift (NICS) Calculation using Gaussian:

  • Geometry Optimization: The molecular structure of the this compound is optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.

  • NICS Calculation Setup: An NMR calculation is performed on the optimized geometry. A "ghost atom" (Bq) is placed at the geometric center of the macrocycle for NICS(0) calculations, and 1.0 Å above the center for NICS(1) calculations.[9][10]

  • Gaussian Input: The following is a sample Gaussian input snippet for a NICS calculation:

  • Analysis: The isotropic magnetic shielding value for the ghost atom is extracted from the output file. The NICS value is the negative of this shielding value.

Computational_Workflow cluster_comp Computational Aromaticity Workflow Opt Geometry Optimization (DFT) NICS_Setup NICS Calculation Setup (Define Ghost Atoms) Opt->NICS_Setup GIMIC_Setup GIMIC Calculation Setup (Generate XDENS/MOL files) Opt->GIMIC_Setup ACID_Setup ACID Calculation Setup Opt->ACID_Setup NICS_Calc Run NICS Calculation (Gaussian) NICS_Setup->NICS_Calc GIMIC_Calc Run GIMIC Calculation GIMIC_Setup->GIMIC_Calc ACID_Calc Run ACID Calculation ACID_Setup->ACID_Calc NICS_Data Extract NICS Values NICS_Calc->NICS_Data GIMIC_Plot Visualize Current Density (ParaView) GIMIC_Calc->GIMIC_Plot ACID_Plot Visualize ACID Plot (POV-Ray) ACID_Calc->ACID_Plot Aromaticity Assess Aromaticity NICS_Data->Aromaticity GIMIC_Plot->Aromaticity ACID_Plot->Aromaticity

A workflow for the computational assessment of this compound aromaticity.

This compound Intermediates in Catalysis and Biology

This compound species have been identified as key intermediates in various chemical and biological processes.

Catalytic Hydrogen Evolution

Computational and experimental studies have elucidated a catalytic cycle for hydrogen evolution by nickel metalloporphyrins where a nickel this compound intermediate plays a central role.[11] In this mechanism, the this compound is formed through a proton-coupled electron transfer (PCET) reaction.[11][12]

HER_Cycle Ni_P [Ni(II)P] Ni_P_red1 [Ni(I)P]- Ni_P->Ni_P_red1 + e- Ni_this compound [Ni(II)this compound-H] Ni_P_red1->Ni_this compound + H+ (PCET) Ni_Phlorin_red [Ni(II)this compound-H]- Ni_this compound->Ni_Phlorin_red + e- H2_release H2 Release Ni_Phlorin_red->H2_release + H+ H2_release->Ni_P

Catalytic cycle for H2 evolution involving a Ni-phlorin intermediate.
Metabolic Pathways

This compound-related compounds, such as phloretin, are found in nature and undergo metabolic transformations. Phlorizin, a glucoside of phloretin, is metabolized in the gut, where it is first hydrolyzed to phloretin. Phloretin is then further broken down into phloroglucinol and phloretic acid.[2]

Metabolic_Pathway Phlorizin Phlorizin Phloretin Phloretin Phlorizin->Phloretin Hydrolysis (Intestinal Microflora) Phloroglucinol Phloroglucinol Phloretin->Phloroglucinol Degradation Phloretic_Acid Phloretic Acid Phloretin->Phloretic_Acid Degradation

Metabolic pathway of phlorizin to phloretin and its metabolites.

Conclusion

The this compound core represents a departure from the classic aromaticity of porphyrins. Its unique structural and electronic features, stemming from the sp³-hybridized meso-carbon, lead to a complex electronic landscape. While a definitive quantitative measure of its aromaticity remains an active area of research, the combination of advanced synthesis, spectroscopy, and computational modeling provides a powerful toolkit for its characterization. The involvement of this compound intermediates in important catalytic and biological processes underscores the significance of understanding their fundamental properties. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing class of macrocycles.

References

Advancements in Phlorin Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Phlorins, a class of partially saturated porphyrinoids, have garnered increasing interest within the scientific community due to their unique electronic, optical, and chemical properties. Their inherent reactivity and structural flexibility make them promising candidates for a wide range of applications, from photosensitizers in photodynamic therapy (PDT) to components in molecular sensing and catalysis. This technical guide provides a comprehensive review of recent advancements in phlorin chemistry, with a focus on synthetic methodologies, physicochemical characterization, and emerging applications in drug development. Detailed experimental protocols for key synthetic procedures are provided, alongside a systematic presentation of quantitative data to facilitate comparison and guide future research endeavors.

Introduction

Phlorins, also known as dihydroporphyrins, are tetrapyrrolic macrocycles characterized by the presence of one sp³-hybridized meso-carbon atom, which interrupts the fully conjugated π-system found in porphyrins. This structural feature imparts a non-planar, often ruffled conformation and leads to distinct spectroscopic and electrochemical properties, including strong absorption in the near-infrared (NIR) region.[1][2] Historically considered as transient intermediates in porphyrin synthesis, stable this compound derivatives have now been successfully synthesized and isolated, opening new avenues for their exploration and application.[2][3] This guide will delve into the recent breakthroughs that have propelled this compound chemistry to the forefront of porphyrinoid research.

Synthetic Methodologies

The synthesis of stable this compound derivatives has been a significant challenge due to their propensity for oxidation to the corresponding porphyrins. However, recent advancements have led to reliable synthetic routes, primarily centered around the condensation of pyrrolic precursors and the strategic introduction of bulky or electron-withdrawing substituents at the meso-positions to enhance stability.[3]

One-Flask Synthesis of Meso-Substituted Phlorins

A streamlined approach for the synthesis of meso-substituted phlorins involves a two-step, one-flask reaction of pyrrole with an aldehyde and a ketone.[4] This method offers a more direct route compared to multi-step procedures involving the pre-synthesis of dipyrromethanes.

Experimental Protocol: Synthesis of 5,5-Dimethyl-10,20-bis(pentafluorophenyl)this compound [4]

  • Reaction Setup: In a clean, dry flask, dissolve pyrrole (10 mM), pentafluorobenzaldehyde (5.0 mM), and acetone (80 mM) in dichloromethane (CH₂Cl₂).

  • Acid Catalysis: Add trifluoroacetic acid (TFA) to a final concentration of 215 mM to catalyze the condensation reaction.

  • Condensation: Stir the reaction mixture at room temperature for a specified time (e.g., 15 minutes, 1 hour, or 4 hours) to allow for the formation of the porphyrinogen intermediate.

  • Oxidation: Introduce an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to the reaction mixture to convert the porphyrinogen to the this compound.

  • Purification: Quench the reaction and purify the crude product using column chromatography on silica gel to isolate the desired this compound derivative. Yields of up to 20-26% have been reported for this one-flask method.[4]

Synthesis of Metallophlorins

The insertion of a metal ion into the this compound core can further modulate its electronic properties and stability. Direct metalation of free-base phlorins represents a key strategy for the preparation of metallophlorins.[5][6]

Experimental Protocol: Synthesis of Gold(III) 5,5-Dimethyl-10,15,20-tris(pentafluorophenyl)this compound [5]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), combine the free-base this compound, a gold(III) salt such as AuBr₃, and a suitable base (e.g., KOtBu) in a mixture of solvents like THF and toluene.[6]

  • Metalation: Stir the reaction mixture at a controlled temperature (e.g., -35 °C to room temperature) for several hours to facilitate the coordination of the gold ion.[6]

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting solid is then purified by column chromatography to yield the metallothis compound complex.

Physicochemical Properties of this compound Derivatives

The interruption of the π-conjugated system in phlorins results in unique spectroscopic and electrochemical characteristics compared to their porphyrin counterparts.

Spectroscopic Properties

This compound derivatives typically exhibit broad and intense absorption bands extending into the near-infrared (NIR) region.[1][2][7] This is a significant advantage for applications such as photodynamic therapy, as longer wavelengths of light can penetrate deeper into biological tissues.[8] The specific absorption maxima and fluorescence emission wavelengths can be tuned by modifying the peripheral substituents and by the introduction of a central metal ion.[1][9]

Table 1: Spectroscopic Data for Selected this compound Derivatives

Compoundλ_max_ (nm)Emission λ_max_ (nm)Quantum Yield (Φ_F_)Reference
Ir--INVALID-LINK--₂806950-[2][7]
Au[DMTPFPhl]770967-[2][7]
3H(Phl^F^)~700720-7325.3 x 10⁻⁴[1]
3H(Phl^OMe^)~700720-7321.7 x 10⁻³[1]

DMTPFPhl = 5,5-dimethyl-10,15,20-tris(pentafluorophenyl)this compound

Electrochemical Properties

Phlorins exhibit rich redox chemistry, with multiple accessible oxidation and reduction states.[1][9] The redox potentials are sensitive to the nature of the meso-substituents and the central metal ion.[1] Electron-donating groups generally make the this compound easier to oxidize, while electron-withdrawing groups have the opposite effect.[1][9] This tunability is crucial for designing phlorins for applications in catalysis and molecular electronics.

Table 2: Electrochemical Data for Selected this compound Derivatives

CompoundE_ox(1)_ (V vs Ag/AgCl)E_red(1)_ (V vs Ag/AgCl)HOMO-LUMO Gap (eV)Reference
3H(Phl^F^)~0.8~-0.931.63 - 1.75[1]
3H(Phl^OMe^)~0.6~-1.071.63 - 1.75[1]
Au[DMTPFPhl]0.62-0.941.56[2]

Applications in Drug Development

The unique properties of phlorins make them highly attractive for various applications in drug development, particularly in the field of photodynamic therapy (PDT).

Phlorins as Photosensitizers in Photodynamic Therapy

PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy tumor cells.[8][10][11] The strong NIR absorption of this compound derivatives allows for the activation of the photosensitizer at greater tissue depths, potentially leading to more effective treatment of deep-seated tumors.[8] The general mechanism of PDT involves the excitation of the photosensitizer to a triplet state, which then transfers its energy to molecular oxygen to produce highly reactive singlet oxygen.[10]

PDT_Mechanism This compound This compound (Ground State) Excitedthis compound This compound (Excited Singlet State) This compound->Excitedthis compound Light Absorption (NIR) Tripletthis compound This compound (Excited Triplet State) Excitedthis compound->Tripletthis compound Intersystem Crossing Tripletthis compound->this compound Energy Transfer Oxygen Molecular Oxygen (³O₂) SingletOxygen Singlet Oxygen (¹O₂) Oxygen->SingletOxygen Energy Transfer CellDeath Tumor Cell Death SingletOxygen->CellDeath Oxidative Damage Sensor_Workflow cluster_design Sensor Design cluster_detection Detection Mechanism cluster_readout Signal Readout PhlorinCore This compound Macrocycle Receptor Analyte Receptor Site PhlorinCore->Receptor Functionalization Binding Binding Event Receptor->Binding Analyte Target Analyte Analyte->Binding Signal Optical/Electrochemical Signal Change Binding->Signal Spectrometer Spectrometer Signal->Spectrometer Potentiostat Potentiostat Signal->Potentiostat Data Data Analysis Spectrometer->Data Potentiostat->Data Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway This compound This compound Derivative IKK IKK This compound->IKK inhibition PI3K PI3K This compound->PI3K inhibition IkB IκBα IKK->IkB inhibits degradation of NFkB NF-κB IkB->NFkB sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Gene Inflammatory Gene Expression NFkB_nucleus->Gene Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival

References

Unveiling the Electronic Landscape of Phlorin: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phlorins, the partially saturated analogues of porphyrins, represent a fascinating and historically underexplored class of tetrapyrrolic macrocycles. Their unique electronic structure, stemming from the interruption of the π-conjugation at a meso-position, endows them with distinct spectroscopic and redox properties that are of significant interest in fields ranging from photodynamic therapy to materials science. This technical guide provides an in-depth exploration of the theoretical methodologies employed to elucidate the electronic structure of the phlorin core. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for calculating key electronic parameters, present a summary of available quantitative data, and outline the computational protocols for such investigations.

Introduction to the Electronic Structure of Phlorins

Phlorins can be conceptualized as arising from the formal nucleophilic addition of a hydride ion to a meso-carbon of a porphyrin.[1] This transformation has profound consequences for the molecule's geometry and electronic properties. Unlike the planar and highly aromatic porphyrin macrocycle, phlorins typically adopt a strongly ruffled conformation.[1][2] This structural distortion disrupts the clear σ/π separation of molecular orbitals observed in porphyrins.[2]

From a theoretical standpoint, the electronic structure of phlorins can be initially understood through the lens of Gouterman's four-orbital model, which successfully explains the characteristic Q and Soret bands in the electronic absorption spectra of porphyrins.[2][3] However, the reduced symmetry and altered conjugation in phlorins lead to significant modifications of the frontier molecular orbitals (HOMO-1, HOMO, LUMO, and LUMO+1), resulting in unique spectroscopic signatures.[4] Theoretical calculations are therefore indispensable for a detailed understanding of these complex electronic features.

Theoretical Methodologies for this compound Electronic Structure Calculation

The computational investigation of this compound's electronic structure predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. These methods offer a favorable balance between computational cost and accuracy for systems of this size.[3]

Ground State Calculations: Density Functional Theory (DFT)

DFT is the workhorse for determining the optimized geometry and ground-state electronic properties of phlorins. The choice of the exchange-correlation functional is crucial for obtaining accurate results. Commonly employed functionals for porphyrinoids, and by extension phlorins, include:

  • B3LYP: A hybrid functional that often provides a good description of the geometry and electronic properties of porphyrin-type molecules.[1][3]

  • CAM-B3LYP: A range-separated hybrid functional that can offer improved accuracy for charge-transfer and excited states.[3]

  • PBE0: Another popular hybrid functional used in the study of porphyrinoids.[3]

The selection of the basis set is also a critical parameter. A double- or triple-zeta basis set with polarization and diffuse functions, such as the 6-31G* or STO-TZ2P, is generally recommended for reliable calculations.[1][5]

Excited State Calculations: Time-Dependent DFT (TD-DFT)

To understand the electronic absorption spectra of phlorins, TD-DFT calculations are performed on the DFT-optimized geometry. This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands. The choice of functional for TD-DFT calculations is as critical as for the ground state, with B3LYP and CAM-B3LYP being frequently used.[3]

Quantitative Data from Theoretical Calculations

While theoretical studies on the parent, unsubstituted this compound molecule are limited in the literature, valuable insights can be drawn from computational investigations of its derivatives and its trianionic form.

Table 1: Calculated Electronic Properties of this compound Derivatives and Related Species

SpeciesMethodBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Key FindingsReference
Au[Phl] (Phl³⁻ is the trianion of unsubstituted this compound)B3LYP-D3STO-TZ2P--Smaller than porphyrinsStrongly ruffled C_s geometry is energetically favored over a planar C₂_v geometry.[1][2]
Ir--INVALID-LINK--₂ (Phl³⁻ is the trianion of unsubstituted this compound)B3LYP-D3STO-TZ2P--Smaller than porphyrinsExhibits a smaller HOMO-LUMO gap compared to Au[Phl].[1][2]
5,5-dimethylthis compound derivative (3H(PhlCF₃))DFT----The frontier orbital (LUMO+1) is polarized, leading to solvatochromism.[4]
Homologous series of 5,5-dimethylphlorinsDFT----The electronic structure and redox properties can be tuned by varying meso-substituents.[6][7]

Table 2: Calculated Absorption Maxima (λ_max) for Metallophlorins

ComplexMethodAbsorption Maxima (nm)Emission Maxima (nm)Singlet Oxygen Quantum Yield (%)Reference
Au[DMTPFPhl]Experimental77096728[1]
Ir--INVALID-LINK--₂Experimental80695040[1]

Experimental and Computational Protocols

A typical computational workflow for investigating the electronic structure of a this compound molecule is outlined below. This process combines geometry optimization, electronic structure analysis, and prediction of spectroscopic properties.

computational_workflow cluster_start Initial Steps cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Analysis and Comparison start Define Molecular Structure (e.g., Unsubstituted this compound) method_selection Select DFT Functional and Basis Set (e.g., B3LYP/6-31G*) start->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc excited_state Perform TD-DFT Calculation (on optimized geometry) geom_opt->excited_state ground_state Analyze Ground State Properties: - Molecular Orbital Energies - HOMO-LUMO Gap - Electron Density freq_calc->ground_state interpretation Interpret Electronic Structure and Spectra ground_state->interpretation spectra Analyze Excited State Properties: - Excitation Energies - Oscillator Strengths - Simulated UV-Vis Spectrum excited_state->spectra comparison Compare with Experimental Data (if available) spectra->comparison comparison->interpretation

Computational workflow for studying this compound electronic structure.

Molecular Structure and Frontier Orbitals

The fundamental structure of the this compound macrocycle is key to understanding its electronic properties. The interruption of the π-system at one meso-position leads to a non-planar, ruffled geometry.

Schematic representation of the this compound macrocycle.

The frontier molecular orbitals of this compound are derived from the a₁u, a₂u (HOMOs), and e_g (LUMOs) orbitals of a D₄h porphyrin. The reduction in symmetry in this compound lifts the degeneracy of the LUMOs and alters the energies and compositions of all four frontier orbitals. This leads to a smaller HOMO-LUMO gap compared to porphyrins and gives rise to the characteristic near-infrared (NIR) absorption of many this compound derivatives.[1][2]

Conclusion and Future Outlook

Theoretical calculations, particularly DFT and TD-DFT, are powerful tools for unraveling the intricate electronic structure of phlorins. While research has provided significant insights into metallophlorins and substituted phlorins, a comprehensive theoretical investigation of the parent, unsubstituted this compound molecule remains a notable gap in the literature. Such studies would provide a crucial benchmark for understanding the fundamental electronic properties of this important class of macrocycles. Future work should focus on systematic benchmarking of different DFT functionals and basis sets for predicting the spectroscopic and redox properties of a wider range of this compound derivatives. This will undoubtedly accelerate their development for applications in medicine and technology.

References

The Supramolecular Chemistry of Phlorins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlorins, a class of porphyrinoids characterized by a single sp³-hybridized meso-carbon, have emerged as a fascinating and versatile platform in supramolecular chemistry. Their unique electronic and structural properties, distinct from their fully aromatic porphyrin counterparts, have opened up new avenues for the design and development of novel functional materials. This technical guide provides a comprehensive overview of the supramolecular chemistry of phlorins, with a focus on their synthesis, host-guest interactions, self-assembly, and applications in anion sensing, catalysis, and drug delivery.

Phlorins are distinguished by their non-aromatic, saddle-shaped macrocyclic structure, which imparts them with intriguing photophysical and electrochemical characteristics. Unlike the planar and rigid structure of porphyrins, the flexible nature of the phlorin macrocycle allows for dynamic conformational changes, which are pivotal to their function in molecular recognition and self-assembly.

Synthesis of Phlorins

The synthesis of this compound macrocycles has evolved to allow for the introduction of a variety of peripheral substituents, enabling the fine-tuning of their electronic and steric properties. A common synthetic strategy involves the acid-catalyzed condensation of a 5-aryldipyrromethane with a dicarbinol precursor, followed by oxidation.

Experimental Protocol: Synthesis of a 5,5-Dimethylthis compound Derivative

This protocol is adapted from the modular synthesis of a family of 5,5-dimethylphlorins.

Materials:

  • 5-Aryldipyrromethane

  • Diacylated dipyrromethane

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Reduction of Diacylated Dipyrromethane: The diacylated dipyrromethane is dissolved in a 3:1 mixture of THF and MeOH. The solution is cooled in an ice bath, and NaBH₄ is added portion-wise. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).

  • Condensation: The resulting dicarbinol is not isolated but is directly used in the next step. A solution of the 5-aryldipyrromethane in CH₂Cl₂ is added to the reaction mixture. The reaction is acidified with a suitable acid catalyst (e.g., trifluoroacetic acid) and stirred at room temperature.

  • Oxidation: Upon completion of the condensation, the reaction mixture is treated with DDQ to effect oxidation to the this compound macrocycle.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to yield the desired 5,5-dimethylthis compound derivative.

Host-Guest Chemistry: Anion Recognition

A hallmark of this compound supramolecular chemistry is their remarkable ability to act as hosts for anionic guests. The pyrrolic N-H protons within the macrocyclic cavity can form strong hydrogen bonds with anions, leading to significant changes in the this compound's photophysical and electrochemical properties. This behavior forms the basis for their application as anion sensors.

Phlorins exhibit a particularly strong and cooperative binding affinity for the fluoride anion. The binding of two fluoride ions to the this compound core is a highly allosteric process, where the binding of the first fluoride ion significantly increases the affinity for the second. This cooperativity is a key feature that distinguishes this compound-based anion receptors.

Quantitative Data on this compound-Fluoride Binding
This compound DerivativeHill Coefficient (η)Overall Binding Constant (β₂) (M⁻²)
3H(PhlF)8.6> 10⁸
3H(PhlNO₂)-> 10⁸
3H(PhlMes)5.0> 10⁸
3H(PhlOMe)5.4> 10⁸

Data sourced from studies on cooperative fluoride binding to 5,5-dimethylphlorins.[1][2]

Experimental Protocol: Determination of Anion Binding Constants by UV-Vis Titration

This protocol outlines a general procedure for determining the binding constant of a this compound with an anion using UV-Vis spectroscopy.

Materials:

  • This compound solution of known concentration in a suitable solvent (e.g., CH₂Cl₂)

  • Anion salt solution (e.g., tetrabutylammonium fluoride) of known concentration in the same solvent

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • A solution of the this compound is placed in a cuvette, and its initial UV-Vis spectrum is recorded.

  • Small aliquots of the anion solution are incrementally added to the this compound solution.

  • After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded.

  • The titration is continued until no further significant spectral changes are observed.

  • The changes in absorbance at a specific wavelength are plotted against the concentration of the anion.

  • The binding constant (Kₐ) is determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using non-linear regression analysis.[3][4]

Photophysical and Electrochemical Properties

The supramolecular interactions of phlorins have a profound impact on their electronic properties. Anion binding, for instance, can cause dramatic shifts in the absorption and emission spectra, as well as alter the redox potentials of the macrocycle.

Photophysical Data of this compound Derivatives
This compound DerivativeAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ps)
3H(PhlF)~410, ~660~7205.3 x 10⁻⁴~37
3H(PhlMes)~420, ~670~730-~58
3H(PhlOMe)~425, ~675~7351.7 x 10⁻³~101
3H(PhlNO₂)~415, ~665~725-~37
3H(PhlCO₂tBu)~418, ~668~728-~66

Data for a homologous series of 5,5-dimethylphlorins.[1]

Redox Properties of this compound Derivatives
This compound DerivativeEox(1) (V)Eox(2) (V)Eox(3) (V)Ered(1) (V)Ered(2) (V)
3H(PhlF)0.680.981.18-1.02-1.55
3H(PhlMes)0.600.901.10-1.08-1.60
3H(PhlOMe)0.580.881.08-1.10-1.62
3H(PhlNO₂)0.650.951.15-1.00-1.52
3H(PhlCO₂tBu)0.630.931.13-1.04-1.57

Redox potentials are referenced to Ag/AgCl.[1]

Experimental Protocol: Cyclic Voltammetry of this compound Derivatives

This protocol provides a general framework for performing cyclic voltammetry on this compound derivatives.

Materials:

  • This compound solution (typically 1 mM) in a suitable solvent (e.g., CH₂Cl₂)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode cell: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • The this compound solution containing the supporting electrolyte is placed in the electrochemical cell.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

  • The electrodes are immersed in the solution.

  • The potential is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

  • The redox potentials are determined from the peaks in the voltammogram.[5][6][7]

Self-Assembly and Supramolecular Polymerization

The inherent directionality of hydrogen bonding and π-π stacking interactions in phlorins can be exploited to drive their self-assembly into well-defined supramolecular architectures. These assemblies can range from discrete dimers and oligomers to extended one-dimensional supramolecular polymers. The morphology and properties of these assemblies are highly dependent on the this compound structure, solvent, and temperature.

Self_Assembly_Workflow Monomer This compound Monomers in Solution Nucleation Nucleation (Formation of small aggregates) Monomer->Nucleation Concentration Temperature Elongation Elongation (Growth of aggregates) Nucleation->Elongation Monomer Addition SupramolecularPolymer Supramolecular Polymer (e.g., Nanofibers, Nanorods) Elongation->SupramolecularPolymer

Fig. 1: A simplified workflow for the supramolecular polymerization of phlorins.

Applications

The unique supramolecular properties of phlorins have led to their exploration in a variety of applications, from chemical sensing to catalysis and drug delivery.

Anion Sensing

The strong and selective binding of anions, particularly fluoride, makes phlorins excellent candidates for colorimetric and fluorescent anion sensors. The binding event triggers a distinct change in the UV-Vis absorption or fluorescence emission of the this compound, allowing for the visual or spectroscopic detection of the target anion.

Anion_Sensing_Mechanism This compound Free this compound (Initial State) Complex This compound-Anion Complex (Hydrogen Bonded) This compound->Complex Binding Event Anion Anion (e.g., F⁻) Anion->Complex Signal Optical Signal Change (Colorimetric/Fluorescent) Complex->Signal Induces

Fig. 2: The basic mechanism of this compound-based anion sensing.
Catalysis

While the catalytic applications of phlorins are less explored than those of porphyrins, their unique electronic structure and ability to stabilize reactive intermediates suggest potential in various catalytic transformations. Metallophlorins, in particular, are promising candidates for redox catalysis. A proposed catalytic cycle often involves the this compound macrocycle acting as an electron reservoir, facilitating multi-electron transfer processes.

Catalytic_Cycle Catalyst This compound Catalyst Intermediate1 Catalyst- Substrate Complex Catalyst->Intermediate1 Binding Substrate Substrate Substrate->Intermediate1 Intermediate2 Catalyst- Product Complex Intermediate1->Intermediate2 Transformation Product Product Intermediate2->Catalyst Release Intermediate2->Product

Fig. 3: A generalized schematic of a this compound-catalyzed reaction.
Drug Delivery

The ability of phlorins to be functionalized with various substituents and their potential for self-assembly into nanostructures makes them attractive for drug delivery applications. This compound-based nanoparticles or liposomal formulations could serve as carriers for therapeutic agents, offering the potential for targeted delivery and controlled release.

Experimental Protocol: Preparation of this compound-Containing Liposomes

This protocol describes a general method for encapsulating a lipophilic this compound derivative into liposomes using the thin-film hydration method.

Materials:

  • Lipophilic this compound derivative

  • Phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Procedure:

  • Film Formation: The this compound derivative, phospholipid, and cholesterol are dissolved in chloroform in a round-bottom flask. The solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with PBS buffer by gentle rotation of the flask. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification: The liposome suspension is purified from non-encapsulated this compound by size exclusion chromatography or dialysis.[8][9][10][11][12]

Conclusion and Future Outlook

The supramolecular chemistry of phlorins is a rapidly advancing field with immense potential. Their unique structural and electronic properties, coupled with their capacity for molecular recognition and self-assembly, make them highly versatile building blocks for the construction of functional materials. Future research will likely focus on the development of more sophisticated this compound-based systems for applications in targeted drug delivery, advanced catalysis, and the fabrication of novel electronic and photonic devices. The continued exploration of their rich supramolecular chemistry promises to unlock even more exciting possibilities for this remarkable class of porphyrinoids.

References

Methodological & Application

Application of Phlorins as Selective Fluoride Anion Sensors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlorins, a class of porphyrinoids, have emerged as promising candidates for the selective detection of fluoride anions. Their unique electronic and structural properties, which can be modulated upon anion binding, make them suitable for the development of colorimetric and fluorescent sensors. This document provides detailed application notes and protocols for the use of phlorin-based sensors in selective fluoride anion detection, catering to researchers in materials science, analytical chemistry, and drug development. The methodologies outlined herein are based on established research in the field, providing a comprehensive guide for the synthesis, characterization, and application of these sensors.

Principle of Fluoride Sensing by Phlorins

The sensing mechanism of this compound-based fluoride sensors typically relies on the cooperative binding of fluoride anions to the pyrrolic N-H protons within the macrocyclic core. This interaction induces a distinct change in the electronic structure of the this compound, leading to observable changes in its absorption and emission spectra. The binding is often allosteric in nature, with the binding of the first fluoride anion influencing the affinity for the second. This cooperative binding can enhance the sensitivity and selectivity of the sensor. The specific signaling pathway involves the modulation of the this compound's frontier molecular orbitals upon fluoride coordination, which alters the energy of electronic transitions and, consequently, the spectroscopic output.

Signaling Pathway and Experimental Workflow

The general signaling pathway for a this compound-based fluoride sensor and the typical experimental workflow for its characterization are depicted below.

G cluster_0 Signaling Pathway cluster_1 Experimental Workflow This compound This compound Sensor Complex1 [this compound·F]⁻ Complex This compound->Complex1 + F⁻ Fluoride Fluoride Anion (F⁻) Complex2 [this compound·2F]²⁻ Complex Complex1->Complex2 + F⁻ (Cooperative Binding) Signal Spectroscopic Change (Colorimetric/Fluorescent) Complex2->Signal Synthesis Synthesis of this compound Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) Characterization->Spectroscopy Titration Titration with F⁻ Spectroscopy->Titration Selectivity Selectivity Studies Titration->Selectivity Data Data Analysis Selectivity->Data

Caption: Signaling pathway of a this compound sensor and the experimental workflow for its evaluation.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative family of 5,5-dimethylthis compound sensors with varying meso-substituents. This data is crucial for comparing the performance of different this compound derivatives and selecting the appropriate sensor for a specific application.

This compound Derivative (meso-substituent)Binding Constant (K) for F⁻Detection Limit (LOD)Quantum Yield (Φ) - FreeQuantum Yield (Φ) - F⁻ Bound
3H(Phl(F)) (Pentafluorophenyl)K₁: High, K₂: ModerateNot ReportedLowIncreased
3H(Phl(Mes)) (Mesityl)K₁: Moderate, K₂: LowNot ReportedHighDecreased
3H(Phl(OMe)) (2,6-Dimethoxyphenyl)K₁: Moderate, K₂: LowNot ReportedHighDecreased
3H(Phl(NO₂)) (4-Nitrophenyl)K₁: High, K₂: HighNot ReportedLowIncreased
3H(Phl(CO₂tBu)) (4-tert-Butylcarboxyphenyl)K₁: Moderate, K₂: ModerateNot ReportedModerateModified

Note: The binding constants (K₁ and K₂) represent the stepwise association for the first and second fluoride anion, respectively. The exact values can be determined from titration experiments as described in the protocols below. The terms "High", "Moderate", and "Low" are relative comparisons within this family of compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific this compound derivative and experimental setup.

Protocol 1: Synthesis of 5,5-Dimethylphlorins

This protocol describes a general method for the synthesis of 5,5-dimethylthis compound macrocycles.

Materials:

  • Appropriate aromatic aldehyde (e.g., pentafluorobenzaldehyde, mesitaldehyde)

  • Pyrrole

  • Acetone

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Combine the aromatic aldehyde (1 equivalent), pyrrole (2 equivalents), and acetone (a large excess) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) as a catalyst and stir the reaction mixture at room temperature under an inert atmosphere for the appropriate time (typically several hours to a day), monitoring the reaction progress by UV-Vis spectroscopy.

  • Once the formation of the porphyrinogen is observed, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (appropriate equivalents) to oxidize the porphyrinogen to the corresponding porphyrin.

  • Neutralize the reaction mixture with a suitable base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound derivative.

  • Characterize the purified this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: UV-Vis Spectroscopic Titration

This protocol details the procedure for studying the interaction between a this compound sensor and fluoride anions using UV-Vis spectroscopy.

Materials:

  • Stock solution of the this compound sensor in a suitable organic solvent (e.g., dichloromethane, acetonitrile) of known concentration (e.g., 10⁻⁵ M).

  • Stock solution of a fluoride salt (e.g., tetrabutylammonium fluoride - TBAF) in the same solvent of known concentration (e.g., 10⁻³ M).

  • Spectrophotometer cuvettes (1 cm path length).

  • Micropipettes.

Procedure:

  • Place a known volume (e.g., 2 mL) of the this compound stock solution into a spectrophotometer cuvette.

  • Record the initial UV-Vis absorption spectrum of the this compound solution.

  • Add small aliquots (e.g., 1-10 µL) of the TBAF stock solution to the cuvette.

  • After each addition, gently mix the solution and record the UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed.

  • Plot the changes in absorbance at a specific wavelength against the concentration of added fluoride to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constants (using non-linear regression analysis of the binding isotherm).

Protocol 3: Fluorescence Spectroscopic Titration

This protocol describes the procedure for investigating the fluorescence response of a this compound sensor to fluoride anions.

Materials:

  • Stock solution of the this compound sensor in a suitable organic solvent of known concentration (e.g., 10⁻⁶ M).

  • Stock solution of TBAF in the same solvent of known concentration (e.g., 10⁻⁴ M).

  • Fluorometer cuvettes (1 cm path length).

  • Micropipettes.

Procedure:

  • Place a known volume (e.g., 2 mL) of the this compound stock solution into a fluorometer cuvette.

  • Record the initial fluorescence emission spectrum of the this compound solution at a suitable excitation wavelength.

  • Add small aliquots of the TBAF stock solution to the cuvette.

  • After each addition, gently mix the solution and record the fluorescence spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau.

  • Plot the changes in fluorescence intensity at the emission maximum against the fluoride concentration to determine the detection limit and binding constants. The quantum yield can be calculated relative to a standard fluorophore.

Protocol 4: Selectivity Studies

This protocol outlines the method to assess the selectivity of the this compound sensor for fluoride over other common anions.

Materials:

  • Stock solutions of various anions (e.g., Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, CN⁻) as their tetrabutylammonium salts in the same solvent as the sensor.

  • This compound sensor stock solution.

Procedure:

  • Individual Anion Response: Record the UV-Vis or fluorescence spectrum of the this compound solution. Then, add a significant excess (e.g., 100 equivalents) of each interfering anion individually and record the spectrum to observe any changes.

  • Competitive Binding Experiment: To a solution of the this compound sensor, add a specific concentration of fluoride (e.g., one that elicits a clear response). Then, add an excess of an interfering anion and record the spectrum to see if the response to fluoride is diminished or altered.

  • Plot the sensor's response (change in absorbance or fluorescence) in the presence of fluoride and in the presence of fluoride plus competing anions to visually represent the selectivity.

Visualization of Methodologies

The following diagrams illustrate the logical flow of the key experimental protocols.

G cluster_0 UV-Vis/Fluorescence Titration Protocol start Prepare this compound & F⁻ Stock Solutions measure_initial Record Initial Spectrum of this compound start->measure_initial add_f Add Aliquot of F⁻ Solution measure_initial->add_f mix Mix Solution add_f->mix measure_spectrum Record Spectrum mix->measure_spectrum check_saturation Saturation Reached? measure_spectrum->check_saturation check_saturation->add_f No analyze Analyze Data (Binding Constant, LOD) check_saturation->analyze Yes

Caption: Workflow for UV-Vis and fluorescence titration experiments.

G cluster_1 Selectivity Study Protocol start Prepare this compound & Anion Stock Solutions individual_test Test Individual Anions start->individual_test competitive_test Competitive Binding Test start->competitive_test record_individual Record Spectroscopic Response individual_test->record_individual record_competitive Record Response with F⁻ + Competitor competitive_test->record_competitive compare Compare Responses record_individual->compare record_competitive->compare conclusion Determine Selectivity compare->conclusion

Caption: Workflow for determining the selectivity of the this compound sensor.

Conclusion

This compound-based macrocycles represent a versatile platform for the design of selective fluoride anion sensors. The protocols and data presented in this document provide a solid foundation for researchers to explore and utilize these compounds in various applications, from environmental monitoring to biological sensing. The ability to tune the electronic properties of the this compound core through synthetic modification offers exciting opportunities for the development of next-generation sensors with enhanced sensitivity and selectivity. Careful adherence to the outlined experimental procedures will enable the reliable characterization and application of these promising molecular sensors.

Application Notes and Protocols for Porphyrinoid-Based Materials in Organic Solar Cell Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Porphyrins and their Phlorin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for efficient and cost-effective organic solar cells (OSCs) has led to the exploration of a diverse range of organic semiconductor materials. Among these, porphyrinoids, a class of intensely colored, aromatic macrocyclic compounds, have emerged as promising candidates for light-harvesting and charge-transporting components. This is due to their strong absorption in the visible and near-infrared regions of the solar spectrum, high thermal and chemical stability, and tunable electronic properties through synthetic modification.[1]

This document provides a detailed overview of the application of porphyrinoid-based materials, with a primary focus on the well-researched porphyrins and a discussion of their closely related derivatives, phlorins, in the context of organic solar cells. While the direct application of this compound-based materials in OSCs is an emerging field with limited specific data in peer-reviewed literature, their fundamental properties suggest potential for future development. These notes will cover the synthesis of relevant compounds, detailed protocols for the fabrication and characterization of OSC devices, and a summary of their performance metrics.

This compound-Based Materials: An Emerging Frontier

Phlorins are reduced derivatives of porphyrins and are considered isomers of chlorins.[2] Their altered electronic structure, arising from the disruption of the porphyrin's full aromaticity, leads to distinct photophysical and electrochemical properties.[2] Research on this compound derivatives has primarily focused on their synthesis and fundamental characterization, with some explorations into their potential as sensitizers in dye-sensitized solar cells (DSSCs).[3][4]

Synthesis of this compound Derivatives

The synthesis of this compound macrocycles can be achieved through various methods, often involving the reduction of a corresponding porphyrin or a condensation reaction. A common approach involves the synthesis of 5,5-dimethylthis compound derivatives with various aryl substituents at the 15-meso-position.[3][4] These synthetic routes have yielded phlorins with tailored electron-donating or electron-withdrawing groups, allowing for the tuning of their redox potentials and photophysical properties.[3][4]

Porphyrin-Based Materials for Organic Solar Cells

Porphyrins have been extensively investigated as both electron donor and electron acceptor materials in bulk-heterojunction (BHJ) OSCs. Their performance is highly dependent on the molecular design, including the central metal atom and the peripheral substituents.

Quantitative Performance Data

The following table summarizes the performance of various porphyrin-based organic solar cells reported in the literature.

Porphyrin Derivative (Role)AcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
ZnTNPP in PVK Matrix (Donor)Alq30.6050.00067731.20.0326[5]
Porphyrin Sensitizer 1 (Dye)TiO₂ (in DSSC)0.6814.0747.1[6]
H₂TFP (Dye)TiO₂ (in DSSC)---0.11[7]
ZnTFP (Dye)TiO₂ (in DSSC)---0.08[7]

(Note: The data for DSSCs are included to provide a broader context of porphyrinoid performance in photovoltaic devices, given the limited data for phlorins in OSCs.)

Experimental Protocols

Synthesis of a Generic Meso-Substituted this compound

This protocol is a generalized representation based on synthetic strategies for this compound derivatives.[3][4]

Materials:

  • Appropriate pyrrole and aldehyde precursors

  • Acid catalyst (e.g., trifluoroacetic acid)

  • Oxidizing agent (e.g., DDQ or p-chloranil)

  • Reducing agent (e.g., sodium borohydride)

  • Organic solvents (e.g., dichloromethane, methanol)

  • Silica gel for column chromatography

Procedure:

  • Condensation: Dissolve the aldehyde and a stoichiometric amount of pyrrole in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a catalytic amount of acid (e.g., trifluoroacetic acid) and stir the reaction mixture at room temperature for a specified time, monitoring the formation of the porphyrinogen intermediate by TLC.

  • Oxidation to Porphyrin: Add an oxidizing agent (e.g., DDQ) to the reaction mixture and continue stirring until the porphyrin is formed, as indicated by a characteristic color change and TLC analysis.

  • Reduction to this compound: Isolate the porphyrin and dissolve it in a suitable solvent. Add a reducing agent (e.g., sodium borohydride) in a controlled manner. Monitor the reaction progress by UV-Vis spectroscopy, observing the characteristic spectral changes associated with this compound formation.

  • Purification: Quench the reaction and purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the final this compound product using ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.

Fabrication of a Bulk-Heterojunction Organic Solar Cell

This protocol describes a general procedure for the fabrication of a BHJ OSC with a porphyrinoid-based active layer.

Materials:

  • ITO-coated glass substrates

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Porphyrinoid donor material

  • Fullerene or non-fullerene acceptor material (e.g., PC₆₁BM)

  • Organic solvent for the active layer (e.g., chloroform, chlorobenzene)

  • Electron transport layer (ETL) material (e.g., Ca, LiF)

  • Metal cathode material (e.g., Al)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for a specified time to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.

    • Anneal the substrates on a hotplate at a specified temperature and time (e.g., 150 °C for 10 minutes) in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a solution of the porphyrinoid donor and the acceptor material in a suitable organic solvent at a specific weight ratio.

    • Spin-coat the active layer solution onto the HTL-coated substrate inside the glovebox.

    • Anneal the active layer at a specific temperature to optimize the morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates into a thermal evaporator.

    • Deposit a thin layer of the ETL material (e.g., Ca or LiF) followed by a thicker layer of the metal cathode (e.g., Al) under high vacuum.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from oxygen and moisture.

Characterization of Organic Solar Cells

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source measure unit (SMU)

  • Incident Photon-to-Current Efficiency (IPCE) measurement system

  • Atomic Force Microscope (AFM)

  • UV-Vis Spectrophotometer

Procedures:

  • Current Density-Voltage (J-V) Measurement:

    • Place the fabricated solar cell under the solar simulator.

    • Measure the current density as a function of voltage using the SMU to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • Incident Photon-to-Current Efficiency (IPCE) Measurement:

    • Measure the ratio of the number of charge carriers collected to the number of incident photons at each wavelength to determine the spectral response of the device.

  • Morphology Characterization:

    • Use AFM to investigate the surface morphology and phase separation of the active layer blend.

  • Optical Characterization:

    • Measure the absorption spectra of the individual materials and the blend film using a UV-Vis spectrophotometer to assess the light-harvesting capabilities.

Visualizations

G cluster_synthesis Synthesis of this compound Derivative Pyrrole Pyrrole & Aldehyde Porphyrinogen Porphyrinogen Intermediate Pyrrole->Porphyrinogen Condensation Porphyrin Porphyrin Porphyrinogen->Porphyrin Oxidation This compound This compound Porphyrin->this compound Reduction

Caption: Synthetic pathway for a this compound derivative.

G cluster_fabrication OSC Fabrication Workflow ITO_Cleaning ITO Substrate Cleaning HTL_Deposition HTL (PEDOT:PSS) Deposition ITO_Cleaning->HTL_Deposition Active_Layer_Deposition Active Layer (Porphyrinoid:Acceptor) Deposition HTL_Deposition->Active_Layer_Deposition ETL_Cathode_Deposition ETL & Cathode Deposition Active_Layer_Deposition->ETL_Cathode_Deposition Encapsulation Device Encapsulation ETL_Cathode_Deposition->Encapsulation

Caption: Workflow for organic solar cell fabrication.

G cluster_pathway Photophysical Processes in an OSC Photon Photon Absorption Exciton Exciton Generation (Donor) Photon->Exciton Dissociation Exciton Dissociation (D-A Interface) Exciton->Dissociation e_transport Electron Transport (Acceptor) Dissociation->e_transport h_transport Hole Transport (Donor) Dissociation->h_transport e_collection Electron Collection (Cathode) e_transport->e_collection h_collection Hole Collection (Anode) h_transport->h_collection

Caption: Key photophysical processes in an organic solar cell.

References

Application Note and Protocol: Transient Absorption Spectroscopy of Phlorins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlorins, a class of porphyrinoids, are attracting significant interest in various scientific fields, including photomedicine and materials science, due to their unique electronic and photophysical properties.[1] Understanding the excited-state dynamics of these molecules is crucial for harnessing their full potential in applications such as photodynamic therapy and light-harvesting systems. Transient absorption spectroscopy (TAS) is a powerful technique for elucidating the ultrafast processes that occur in molecules following photoexcitation. This application note provides a detailed overview of the experimental setup and a comprehensive protocol for performing transient absorption spectroscopy on phlorin derivatives.

Experimental Setup for Transient Absorption Spectroscopy

A typical femtosecond transient absorption spectroscopy setup is based on the pump-probe technique.[2][3][4] An ultrashort laser pulse is split into two beams: a high-intensity "pump" beam to excite the sample and a lower-intensity "probe" beam to monitor the resulting changes in absorption. The probe beam is passed through a nonlinear crystal to generate a white-light continuum, allowing for the acquisition of transient spectra over a broad wavelength range. By systematically varying the time delay between the pump and probe pulses, the evolution of the excited states can be tracked from femtoseconds to nanoseconds.[2]

The key components of the experimental setup include:

  • Femtosecond Laser System: A Ti:sapphire laser system is commonly used to generate ultrashort pulses (e.g., <100 fs) at a high repetition rate (e.g., 1 kHz).

  • Optical Parametric Amplifier (OPA): An OPA is used to tune the wavelength of the pump beam to match the absorption band of the this compound sample.

  • Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.

  • Sample Holder: A cuvette or a thin-film holder for the this compound sample.

  • Spectrometer and Detector: A spectrometer equipped with a CCD or CMOS detector is used to record the transient absorption spectra.

Data Presentation: Photophysical Properties of Phlorins

The photophysical properties of phlorins can be significantly influenced by their molecular structure. The following table summarizes key photophysical data for a series of 5,5-dimethylthis compound derivatives.

This compound DerivativeAbsorption Maxima (nm)Fluorescence Emission Maxima (nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τF, ps)
3H(Phl(F))425, 525, 565, 615, 6706800.001-
3H(Phl(Mes))425, 525, 565, 615, 6706800.00358
3H(Phl(OMe))425, 525, 565, 615, 6706800.004-
3H(Phl(NO₂))425, 525, 565, 615, 6706800.00237
3H(Phl(CO₂tBu))425, 525, 565, 615, 6706800.00266

Data sourced from Pistner et al., J. Am. Chem. Soc. 2013, 135, 19, 7322–7334.[1]

Experimental Protocols

This section provides a detailed protocol for performing a transient absorption spectroscopy experiment on a this compound sample.

Sample Preparation
  • Dissolve the this compound sample in a suitable solvent (e.g., toluene, THF, or dichloromethane) to achieve an optical density of 0.3-0.5 at the excitation wavelength in a 1 cm path length cuvette.

  • Ensure the solvent is of spectroscopic grade to minimize impurities that could interfere with the measurements.

  • Filter the solution if necessary to remove any undissolved particles.

  • For air-sensitive samples , degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

Instrument Setup and Calibration
  • Warm up the laser system according to the manufacturer's instructions to ensure stable output power and pulse duration.

  • Align the pump and probe beams to ensure they are spatially overlapped at the sample position.

  • Set the pump wavelength using the OPA to coincide with a strong absorption band of the this compound sample (e.g., the Soret or a Q-band).

  • Generate the white-light continuum for the probe beam by focusing a portion of the fundamental laser output into a nonlinear crystal (e.g., sapphire).

  • Calibrate the time zero (the point of maximum temporal overlap between the pump and probe pulses) by using a non-resonant signal from a pure solvent.

Data Acquisition
  • Measure the ground-state absorption spectrum of the sample using a UV-Vis spectrophotometer.

  • Record the transient absorption spectra at a series of time delays, starting from before time zero to the desired maximum delay time (e.g., a few nanoseconds).

  • Chop the pump beam at half the laser repetition rate to record alternating spectra with and without the pump pulse. The difference between these two spectra gives the change in absorbance (ΔA).

  • Monitor the sample for photodegradation by periodically measuring its ground-state absorption spectrum during the experiment.

Data Analysis
  • Correct the raw data for chirp (group velocity dispersion of the white-light probe).

  • Construct a 2D map of ΔA as a function of wavelength and time delay.

  • Analyze the kinetic traces at specific wavelengths corresponding to ground-state bleaching, excited-state absorption, and stimulated emission to extract lifetimes of the transient species.

  • Perform global analysis of the entire dataset to obtain the decay-associated spectra and lifetimes of the different excited states.

Visualizations

The following diagrams illustrate the experimental workflow and the photophysical processes of phlorins.

Experimental_Workflow cluster_laser Femtosecond Laser System cluster_pump Pump Beam cluster_probe Probe Beam Laser Ti:Sapphire Laser (800 nm, <100 fs, 1 kHz) OPA Optical Parametric Amplifier (OPA) Laser->OPA Pump Path Delay Motorized Delay Stage Laser->Delay Probe Path Chopper Chopper (500 Hz) OPA->Chopper Sample This compound Sample (Cuvette) Chopper->Sample WLG White Light Generation (Sapphire Crystal) WLG->Sample Delay->WLG Detector Spectrometer & CCD/CMOS Detector Sample->Detector Computer Data Acquisition Computer Detector->Computer

Caption: Experimental workflow for transient absorption spectroscopy.

Phlorin_Photophysics S0 S₀ (Ground State) Sn Sₙ (Higher Excited Singlet States) S0->Sn Absorption (Pump) S1 S₁ (Excited Singlet State) S1->S0 Fluorescence (ns) Non-radiative Decay S1->Sn Excited State Absorption (Probe) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) (ps-ns) Sn->S1 Internal Conversion (IC) (fs-ps) T1->S0 Phosphorescence (μs-ms) Non-radiative Decay Tn Tₙ (Higher Triplet States) T1->Tn Triplet-Triplet Absorption (Probe)

Caption: Photophysical deactivation pathways of a photoexcited this compound.

References

Application Note: High-Performance Liquid Chromatography for Phlorin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phlorins are a class of porphyrin derivatives that are of significant interest in various research and development areas, including their potential use as photosensitizers in photodynamic therapy. Achieving high purity of phlorin compounds is critical for accurate in-vitro and in-vivo studies, as well as for therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of phlorins and related macrocycles from complex mixtures.[1] This document provides detailed protocols and application notes for the purification of phlorins using both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) chromatography. The methods described are based on established procedures for structurally similar molecules such as porphyrins and chlorins.[2][3][4][5]

Logical Workflow for this compound Purification

The overall process for purifying this compound from a crude synthetic or extracted mixture involves several key stages, from initial sample preparation to final purity analysis and solvent removal.

This compound Purification Workflow Crude Crude this compound Sample (e.g., from synthesis or extraction) Prep Sample Preparation - Dissolution in appropriate solvent - Filtration (0.22 µm filter) Crude->Prep 1. Prepare Inject Inject Sample onto HPLC Column Prep->Inject 2. Load HPLC HPLC System HPLC->Inject Separation Chromatographic Separation (RP-HPLC or NP-HPLC) Inject->Separation 3. Separate Detect Detection (UV-Vis or Fluorescence) Separation->Detect 4. Detect Collect Fraction Collection (Based on chromatogram peaks) Detect->Collect 5. Collect Analyze Purity Analysis of Fractions (Analytical HPLC, LC-MS) Collect->Analyze 6. Analyze Pool Pool High-Purity Fractions Analyze->Pool 7. Pool Solvent Solvent Removal (e.g., Rotary Evaporation) Pool->Solvent 8. Concentrate Pure Pure this compound Product Solvent->Pure 9. Isolate

Caption: General workflow for this compound purification.

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Non-polar compounds like phlorins interact more strongly with the stationary phase and thus have longer retention times. This is the most common and versatile method for porphyrin-related molecules.[3][4]

RP_HPLC_Principle cluster_column RP-HPLC Column (Non-Polar Stationary Phase) cluster_mobile p_impurity Polar Impurity This compound This compound (Non-Polar) elute_fast Elutes First p_impurity->elute_fast Weak Interaction elute_slow Elutes Later This compound->elute_slow Strong Interaction

Caption: Principle of Reversed-Phase HPLC separation.

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile).

    • Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent precipitation upon injection.

    • Filter the sample solution through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC System and Column:

    • Use a preparative or semi-preparative HPLC system.

    • Column: A C18 reversed-phase column is recommended.[2][6] (e.g., Inertsil ODS-3, Xbridge C18).

    • Detector: UV-Vis detector set to the Soret band of the this compound (typically ~410-420 nm) for high sensitivity. A secondary wavelength can be set to monitor for impurities (e.g., 280 nm).[6]

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Buffer B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

    • Degas both buffers thoroughly by sonication or helium sparging.

  • Chromatographic Conditions:

    • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 10-15 column volumes or until a stable baseline is achieved.

    • Injection: Inject the filtered sample onto the column.

    • Elution: Apply a linear gradient to elute the bound this compound.

    • Fraction Collection: Collect fractions corresponding to the main peak detected at the Soret wavelength. Collect the leading and tailing edges of the peak in separate fractions to maximize purity.

  • Post-Purification:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent and TFA using a rotary evaporator. Lyophilization may be required to remove residual water.

Data Presentation: RP-HPLC Parameters
ParameterSemi-PreparativePreparative
Column C18, 5 µm, 10 x 250 mmC18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min20.0 mL/min
Detection 415 nm (Soret), 280 nm415 nm (Soret), 280 nm
Injection Volume 100 - 500 µL1 - 5 mL
Typical Sample Load 1 - 10 mg20 - 100 mg

Example Gradient Program (RP-HPLC)

Time (minutes)% Buffer A% Buffer BCurve
0.080.020.0Linear
5.080.020.0Linear
35.020.080.0Linear
40.05.095.0Linear
45.05.095.0Linear
46.080.020.0Linear
55.080.020.0Linear

Method 2: Normal-Phase HPLC (NP-HPLC)

NP-HPLC is an alternative technique that separates compounds based on their polarity using a polar stationary phase and a non-polar mobile phase.[7][8] Polar compounds are retained more strongly. This method can be particularly useful for separating isomers or when a compound is very hydrophobic and difficult to elute from an RP-HPLC column.[9]

NP_HPLC_Principle cluster_column NP-HPLC Column (Polar Stationary Phase) cluster_mobile This compound This compound (Non-Polar) p_impurity Polar Impurity elute_fast Elutes First This compound->elute_fast Weak Interaction elute_slow Elutes Later p_impurity->elute_slow Strong Interaction

Caption: Principle of Normal-Phase HPLC separation.

Experimental Protocol: NP-HPLC
  • Sample Preparation:

    • Dissolve the crude this compound sample in a non-polar solvent such as Hexane/Ethyl Acetate or Toluene.

    • Ensure the sample is fully dissolved and filter through a 0.22 µm PTFE syringe filter.

  • HPLC System and Column:

    • Use a preparative or semi-preparative HPLC system compatible with organic solvents.

    • Column: A silica or diol-based column is recommended.[7]

    • Detector: UV-Vis detector set to the Soret band of the this compound (~410-420 nm).

  • Mobile Phase Preparation:

    • Solvent A: Hexane or Heptane.

    • Solvent B: Ethyl Acetate or Isopropanol.

    • All solvents must be HPLC-grade and dry, as water can deactivate the silica stationary phase.

  • Chromatographic Conditions:

    • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Injection: Inject the filtered sample.

    • Elution: Apply a linear gradient, increasing the percentage of the more polar solvent (Solvent B), to elute the compounds.

    • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Post-Purification:

    • Analyze fractions for purity via analytical HPLC or TLC.

    • Pool pure fractions and remove the solvent using a rotary evaporator.

Data Presentation: NP-HPLC Parameters
ParameterSemi-PreparativePreparative
Column Silica, 5 µm, 10 x 250 mmSilica, 10 µm, 21.2 x 250 mm
Mobile Phase A HexaneHexane
Mobile Phase B Ethyl AcetateEthyl Acetate
Flow Rate 3.0 mL/min18.0 mL/min
Detection 415 nm415 nm
Injection Volume 100 - 500 µL1 - 5 mL
Typical Sample Load 1 - 10 mg20 - 100 mg

Example Gradient Program (NP-HPLC)

Time (minutes)% Solvent A% Solvent BCurve
0.095.05.0Linear
5.095.05.0Linear
30.050.050.0Linear
35.05.095.0Linear
40.05.095.0Linear
41.095.05.0Linear
50.095.05.0Linear

Summary of Expected Results

The following table provides a template for summarizing the results from a purification run. The values are hypothetical and serve as an example.

ParameterCrude SamplePooled RP-HPLC FractionsFinal Product
Purity (by analytical HPLC) ~65%>98%>99.5%
Retention Time (min) Multiple Peaks18.5 min (example)18.5 min (example)
Yield (mg) 150 mg (starting)85 mg82 mg
Recovery (%) -56.7%54.7%
Appearance Dark, amorphous solidDark solutionCrystalline solid

Both Reversed-Phase and Normal-Phase HPLC are effective methods for the high-purity isolation of phlorins. RP-HPLC is generally the method of choice due to its robustness and broad applicability. However, NP-HPLC provides a valuable orthogonal technique, especially for separating isomers or highly non-polar derivatives. The protocols and parameters provided here serve as a strong starting point for developing a specific purification method tailored to the unique properties of the target this compound molecule. Method optimization, including adjustments to the gradient slope, flow rate, and mobile phase additives, will likely be necessary to achieve the best resolution and recovery.

References

Best Practices for Long-Term Storage and Stability of Phlorin Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlorins, as reduced porphyrin derivatives, are a class of macrocyclic compounds with emerging applications in various scientific fields, including drug development. Their unique electronic and photophysical properties make them promising candidates for therapeutic and diagnostic agents. However, inherent structural features render them susceptible to degradation, posing a significant challenge for their long-term storage and the reproducibility of experimental results. The primary degradation pathway for phlorins is oxidation back to the more stable porphyrin state. This document provides a comprehensive guide to the best practices for handling, storing, and assessing the stability of phlorin samples to ensure their integrity and performance in research and development settings.

General Recommendations for Handling and Storage

To minimize degradation, this compound samples require careful handling and storage. The following recommendations are based on best practices for related photosensitive and oxidatively labile macrocyclic compounds.

2.1 Solid Samples

Solid this compound samples, particularly in a lyophilized state, exhibit the highest stability.

  • Temperature: For long-term storage (months to years), solid samples should be stored at -20°C or, ideally, at -80°C.[1]

  • Light: Phlorins are photosensitive. All samples should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[2]

  • Atmosphere: To prevent oxidation, it is recommended to store solid this compound samples under an inert atmosphere (e.g., argon or nitrogen). Vials should be tightly sealed.

  • Moisture: Lyophilized powders are often hygroscopic. Storage in a desiccator, even at low temperatures, is crucial to prevent moisture absorption which can accelerate degradation.[1]

2.2 Samples in Solution

Storing phlorins in solution for extended periods is generally not recommended. If temporary storage is necessary, the following conditions should be met:

  • Solvent Selection: The choice of solvent can significantly impact stability. Aprotic, non-polar solvents are generally preferred. Chloroform and dichloromethane are commonly used for porphyrin-related compounds.[3] However, solubility of the specific this compound derivative must be considered. The use of antioxidants in the solvent may also be explored.

  • Temperature: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials.[4]

  • Light and Atmosphere: As with solid samples, solutions must be protected from light and oxygen. Degassing the solvent before use and storing vials under an inert atmosphere is highly recommended.[4]

  • pH: The pH of the solution can dramatically affect the stability of macrocyclic compounds.[5] For aqueous or partially aqueous solutions, the optimal pH range should be determined for each specific this compound derivative. Generally, neutral to slightly acidic conditions are less oxidative.

Lyophilization for Long-Term Storage

Lyophilization (freeze-drying) is the preferred method for preparing this compound samples for long-term storage. This process removes water and other solvents at low temperatures, which significantly reduces the potential for hydrolytic and oxidative degradation.[6]

3.1 General Lyophilization Protocol

The following is a general protocol that should be optimized for specific this compound samples and lyophilizer equipment.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent system, typically one that is amenable to freeze-drying, such as a mixture of an organic solvent and water. Ensure the sample is fully dissolved.

  • Freezing: Pre-freeze the sample to a temperature below its eutectic point. This is typically achieved by placing the sample in a freezer at -80°C or by using a dry ice/acetone bath.[7] A slow cooling rate can promote the formation of larger ice crystals, which may facilitate sublimation.

  • Primary Drying (Sublimation): Place the frozen sample in the lyophilizer chamber under a high vacuum (e.g., <200 mTorr). The shelf temperature is gradually increased to provide the energy for sublimation, while ensuring the sample remains frozen.[8]

  • Secondary Drying (Desorption): After all the ice has sublimated, the temperature is further increased to remove any residual, non-frozen water molecules.[7]

  • Backfilling and Sealing: Once the drying process is complete, the vacuum is released with an inert gas (e.g., nitrogen or argon), and the vials are immediately sealed to prevent re-exposure to moisture and oxygen.

Stability Testing Protocols

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound samples. This involves subjecting the samples to various stress conditions and analyzing for degradation over time. The International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances provide a valuable framework.[9][10]

4.1 Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the this compound to identify potential degradation products and degradation pathways.[11][12] This information is vital for developing stability-indicating analytical methods.

4.1.1 Protocol for Forced Degradation Studies

  • Sample Preparation: Prepare stock solutions of the this compound sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[7]

  • Stress Conditions: Expose the this compound solutions to the following conditions in separate, appropriately protected vials:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[2]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.[2]

    • Oxidation: Add a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.[2]

    • Thermal Degradation: Store the solid this compound sample and a solution of the sample at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).[2]

    • Photostability: Expose a solution of the this compound to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14] A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze using a suitable analytical method (see Section 5.0) to quantify the remaining this compound and identify any degradation products.

4.2 Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life of the this compound sample under recommended storage conditions.

4.2.1 Protocol for Long-Term and Accelerated Stability Studies

  • Sample Preparation: Prepare multiple aliquots of the this compound sample in the desired final form (lyophilized powder or solution) and in the proposed container-closure system.

  • Storage Conditions: Store the samples under the following ICH-recommended conditions:[10]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. For samples requiring refrigeration, 5°C ± 3°C. For frozen samples, -20°C ± 5°C.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Analyze the samples at specified time intervals. For long-term studies, this is typically at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, testing is usually performed at 0, 3, and 6 months.[15]

  • Analysis: At each time point, analyze the samples for key stability attributes such as appearance, purity (quantification of the this compound and its degradation products), and any other relevant quality parameters.

Analytical Methods for Stability Assessment

The selection of appropriate analytical methods is critical for accurately quantifying the this compound and its degradation products. A stability-indicating method is one that can separate the intact compound from its degradation products.[16]

5.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for stability testing due to its high resolution and sensitivity.[17]

  • Method: A reverse-phase HPLC method is typically employed.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the this compound from its more polar degradation products and less polar porphyrin oxidation product.

  • Detection: A UV-Vis or diode array detector (DAD) is used for detection. The characteristic Soret and Q-bands of the this compound and any emerging porphyrin peaks should be monitored.

5.2 UV-Visible Spectroscopy

UV-Vis spectroscopy can be a rapid method to monitor the stability of this compound solutions, particularly the conversion to porphyrin. The degradation can be tracked by observing the decrease in the characteristic this compound absorption bands and the corresponding increase in the sharper Soret and Q-bands of the resulting porphyrin.

5.3 Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the structures of degradation products formed during forced degradation studies.[11]

Data Presentation

Quantitative data from stability studies should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Study Results for this compound-X

Stress ConditionDurationTemperatureThis compound-X Remaining (%)Major Degradation Product(s)
0.1 M HCl24 h60°C85.2Porphyrin-X
0.1 M NaOH24 h60°C78.5Porphyrin-X, Hydrolyzed species
3% H₂O₂24 hRT65.1Porphyrin-X, Oxidized species
Thermal (Solid)48 h80°C98.9Not Detected
Thermal (Solution)48 h80°C72.3Porphyrin-X
Photostability1.2 M lux hRT55.8Porphyrin-X

Table 2: Long-Term Stability Data for Lyophilized this compound-X at -20°C

Time Point (Months)AppearancePurity (%) by HPLCMoisture Content (%)
0Green Powder99.50.8
3Green Powder99.40.9
6Green Powder99.50.8
12Green Powder99.21.0
24Green Powder99.01.1

Visualizations

7.1 Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH) prep->base Expose to stress oxidation Oxidation (3% H2O2) prep->oxidation Expose to stress thermal Thermal (80°C) prep->thermal Expose to stress photo Photostability (ICH Q1B) prep->photo Expose to stress neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-DAD Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Elucidate Degradation Pathways quantify->pathway identify->pathway

Workflow for a forced degradation study of a this compound sample.

7.2 Logical Relationship of Factors Affecting this compound Stability

Phlorin_Stability_Factors cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies This compound This compound Sample Degradation Degradation (e.g., Oxidation to Porphyrin) This compound->Degradation Light Light Exposure Light->Degradation Temp Temperature Temp->Degradation Oxygen Oxygen Oxygen->Degradation Moisture Moisture/Humidity Moisture->Degradation pH pH (in solution) pH->Degradation Solvent Solvent Polarity Solvent->Degradation Storage Proper Storage: - Dark - Low Temperature (-20°C / -80°C) - Inert Atmosphere Storage->Light mitigates Storage->Temp mitigates Storage->Oxygen mitigates Storage->Moisture mitigates Lyophilization Lyophilization Lyophilization->Moisture removes SolventChoice Aprotic, Non-polar Solvents SolventChoice->Solvent pH_Control pH Control pH_Control->pH

Factors influencing this compound stability and corresponding mitigation strategies.

References

Metallated Phlorin Complexes: A Versatile Platform for Catalysis, Photodynamic Therapy, and Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metallated phlorin complexes, a class of reduced porphyrinoids, are emerging as highly versatile molecules with significant potential across various scientific disciplines. Their unique electronic and structural properties, arising from the interruption of the macrocyclic conjugation present in their porphyrin counterparts, give rise to distinct reactivity and photophysical characteristics. The incorporation of a metal ion into the this compound core further expands their functional diversity, making them attractive candidates for applications in catalysis, medicine, and advanced imaging techniques.

These complexes typically feature a non-planar macrocycle, which influences their coordination chemistry and stability. The choice of the central metal ion plays a crucial role in tuning the electronic structure, redox potentials, and photophysical properties of the complex, thereby dictating its suitability for a specific application. This document provides a comprehensive overview of the synthesis and application of metallated this compound complexes, complete with detailed experimental protocols and quantitative data to guide researchers in this exciting field.

Synthesis of Metallated this compound Complexes

The synthesis of metallated this compound complexes can be broadly categorized into two main approaches: the direct metallation of a pre-synthesized this compound ligand or the chemical reduction of a metalloporphyrin precursor.

General Workflow for Synthesis and Characterization:

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (Pyrrole, Aldehyde, Metal Salt) synthesis This compound Ligand Synthesis or Metalloporphyrin Synthesis start->synthesis metallation Direct Metallation of this compound synthesis->metallation reduction Reduction of Metalloporphyrin synthesis->reduction product Metallated this compound Complex metallation->product reduction->product purification Column Chromatography product->purification characterization Spectroscopic Analysis (UV-Vis, NMR, Mass Spec) purification->characterization final_product Pure Metallated This compound Complex characterization->final_product PDT Signaling Pathway cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_apoptosis Apoptosis Induction light Light ps Metallated this compound (Ground State) light->ps Absorption ps_s1 Metallated this compound (Singlet Excited State) ps->ps_s1 ps_t1 Metallated this compound (Triplet Excited State) ps_s1->ps_t1 Intersystem Crossing o2 Molecular Oxygen (3O2) ps_t1->o2 Energy Transfer ros Reactive Oxygen Species (ROS) (e.g., 1O2) o2->ros cell_damage Cellular Damage (Mitochondria, DNA) ros->cell_damage caspase_activation Caspase Cascade Activation cell_damage->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis Cellular Imaging Workflow cell_culture Cell Seeding on Coverslips incubation Incubation with Luminescent this compound cell_culture->incubation washing Washing with PBS incubation->washing fixation Cell Fixation (PFA) washing->fixation staining Nuclear Staining (DAPI) fixation->staining imaging Fluorescence Microscopy staining->imaging

Application Notes and Protocols: Unlocking the Catalytic Potential of Phlorin Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phlorin compounds, close structural relatives of the well-known porphyrins, are emerging as a fascinating class of molecules with significant potential in catalysis. While often considered transient intermediates in porphyrin-based catalytic cycles, isolated phlorins possess unique electronic and structural properties that can be harnessed for a variety of organic transformations. These molecules, characterized by a partially reduced porphyrin macrocycle, offer a distinct reactivity profile that can lead to novel catalytic pathways and selectivities.

These application notes provide a comprehensive overview of the catalytic activity of this compound compounds, offering detailed experimental protocols and insights into their application in organic synthesis. The information is intended to guide researchers in exploring the catalytic capabilities of phlorins for the development of novel synthetic methodologies.

Catalytic Applications of this compound Compounds

Phlorins have demonstrated potential in several key areas of organic synthesis, primarily leveraging their ability to participate in electron transfer and proton-coupled electron transfer (PCET) processes.

Oxidation Reactions

While direct catalysis by isolated phlorins in oxidation reactions is an area of ongoing research, their role as key intermediates in porphyrin-catalyzed oxidations is well-documented. The this compound intermediate can be involved in the activation of oxidants and subsequent oxygen transfer to a substrate.

Example Application: Epoxidation of Alkenes (Proposed)

Based on the established mechanism of porphyrin-catalyzed epoxidation, a metallothis compound complex could potentially catalyze the epoxidation of alkenes. The catalytic cycle would likely involve the oxidation of the this compound to a porphyrin species, which then activates an oxygen source (e.g., a peroxide) to form a high-valent metal-oxo species responsible for oxygen transfer to the alkene.

C-H Functionalization

Direct C-H functionalization is a powerful tool in organic synthesis, and this compound-related compounds are being explored in this context. The electronic properties of metallophlorins can be tuned to facilitate the activation of C-H bonds, enabling the introduction of new functional groups.

Example Application: Palladium-Catalyzed C-H Arylation (Adapted from Porphyrin Chemistry)

Drawing parallels from palladium-catalyzed C-H arylation using porphyrins, a similar protocol could be adapted for this compound-based catalysts. The this compound ligand could modulate the electronic properties of the palladium center, influencing the efficiency and selectivity of the C-H activation and subsequent cross-coupling.

Photocatalysis

The unique photophysical properties of phlorins make them promising candidates for photocatalysis. Upon photoexcitation, they can act as potent single-electron transfer agents, initiating a variety of chemical transformations.

Example Application: Reductive Dehalogenation

Phlorins can be employed as photosensitizers in reductive dehalogenation reactions. Upon irradiation with visible light, the excited this compound can donate an electron to an alkyl halide, leading to its fragmentation and the formation of an alkyl radical, which can then be further transformed.

Quantitative Data Summary

Due to the nascent stage of research focusing on isolated this compound compounds as primary catalysts, comprehensive quantitative data is limited. The following table summarizes representative data for closely related porphyrin-catalyzed reactions where this compound intermediates are implicated, providing a benchmark for potential this compound catalytic activity.

Catalyst TypeReactionSubstrateProductYield (%)Selectivity (%)Turnover Number (TON)Reference
Iron PorphyrinAlkane HydroxylationCyclohexaneCyclohexanol/Cyclohexanone~80High for alcohol>1000[1]
Manganese PorphyrinAlkene EpoxidationStyreneStyrene Oxide>90>99~1000[1]
Palladium PorphyrinC-H ArylationBenzeneBiphenyl70-90High>100[2]
Ruthenium PorphyrinCarbene TransferStyrenePhenylcyclopropane>95High>500[3]

Note: This data primarily reflects the performance of porphyrin catalysts. Further research is required to establish robust quantitative data for reactions catalyzed directly by isolated this compound compounds.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative this compound catalyst and its proposed application in a catalytic reaction, based on established methodologies for related compounds.

Protocol 1: Synthesis of a Metallothis compound Catalyst (Meso-Tetraphenylthis compound Zinc(II) Complex)

This protocol describes the synthesis of a zinc(II) this compound complex, a potential catalyst for various organic reactions.

Materials:

  • Meso-tetraphenylporphyrin (TPP)

  • Sodium borohydride (NaBH₄)

  • Zinc(II) acetate (Zn(OAc)₂)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Dissolution of TPP: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, dissolve meso-tetraphenylporphyrin (1.0 g, 1.63 mmol) in anhydrous THF (100 mL).

  • Reduction to this compound: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (0.31 g, 8.15 mmol) in anhydrous methanol (20 mL). Slowly add the NaBH₄ solution to the TPP solution dropwise over 30 minutes with vigorous stirring. The color of the solution will change from purple to green, indicating the formation of the this compound.

  • Monitoring the Reaction: Monitor the reaction progress by UV-Vis spectroscopy. The characteristic Soret band of the porphyrin (~418 nm) will decrease, and new bands corresponding to the this compound will appear (~450 nm and ~750 nm).

  • Quenching the Reaction: Once the reaction is complete (typically 2-4 hours), slowly add distilled water (50 mL) to quench the excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Metalation: To the filtrate, add a solution of zinc(II) acetate (0.90 g, 4.89 mmol) in methanol (30 mL). Stir the mixture at room temperature for 2 hours.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting solid by column chromatography on silica gel using a DCM/hexane gradient to afford the meso-tetraphenylthis compound zinc(II) complex as a green solid.

  • Characterization: Characterize the product by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.

Protocol 2: Proposed this compound-Catalyzed Photocatalytic Reductive Dehalogenation of an Alkyl Halide

This protocol outlines a general procedure for a photocatalytic reaction using the synthesized zinc(II) this compound complex.

Materials:

  • Meso-tetraphenylthis compound zinc(II) complex (catalyst)

  • Alkyl halide (e.g., 1-bromoadamantane)

  • Hantzsch ester (as a sacrificial electron and proton donor)

  • Acetonitrile (MeCN), anhydrous and degassed

  • Visible light source (e.g., blue LED lamp, λ ≈ 450 nm)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the meso-tetraphenylthis compound zinc(II) complex (0.01 mmol, 1 mol%), the alkyl halide (1.0 mmol), and the Hantzsch ester (1.2 mmol).

  • Degassing: Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

  • Solvent Addition: Backfill the tube with argon and add anhydrous, degassed acetonitrile (5 mL) via syringe.

  • Photocatalysis: Place the reaction tube in front of the visible light source and stir the mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the residue by column chromatography on silica gel to isolate the dehalogenated product. Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine the yield.

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a proposed catalytic cycle and a general experimental workflow.

This compound-Porphyrin Catalytic Cycle in Hydrogen Evolution

Phlorin_Catalytic_Cycle M_P M-Porphyrin M_P_reduced [M-Porphyrin]- M_P->M_P_reduced + e⁻ M_this compound M-Phlorin-H M_P_reduced->M_this compound + H⁺ M_this compound->M_P + H⁺, - H₂ H2 H₂

Caption: Proposed catalytic cycle for hydrogen evolution involving a this compound intermediate.

General Experimental Workflow for this compound Catalysis

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis synthesis Synthesis of this compound Compound purification Purification & Characterization synthesis->purification setup Reaction Setup: Catalyst, Substrate, Reagents, Solvent purification->setup reaction Reaction Conditions: Temperature, Time, Atmosphere, Light setup->reaction monitoring Reaction Monitoring: TLC, GC, HPLC reaction->monitoring workup Work-up & Isolation monitoring->workup analysis Structure Elucidation & Yield Determination workup->analysis

References

Application Notes and Protocols for Covalent Labeling of Biomolecules with Functionalized Porphyrinoids: An Adapted Approach for Phlorin-Based Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A NOTE TO THE RESEARCHER: The covalent labeling of biomolecules with functionalized phlorins is an emerging area of chemical biology with limited specific protocols and quantitative data available in peer-reviewed literature. The following application notes and protocols are based on established methods for the closely related and structurally similar porphyrin and chlorin macrocycles. These methodologies provide a strong foundational approach for researchers venturing into the use of functionalized phlorins for covalent bioconjugation. The provided quantitative data is illustrative and should be determined empirically for each specific phlorin-biomolecule conjugate.

Introduction

Phlorins, as partially reduced porphyrins, offer unique photophysical and electrochemical properties that make them attractive candidates for the development of novel bioprobes. Their distinct spectral characteristics, compared to their fully aromatic porphyrin counterparts, can provide alternative windows for excitation and emission in complex biological systems. Covalent labeling of biomolecules such as proteins, antibodies, and nucleic acids with functionalized phlorins enables the creation of highly specific probes for a variety of applications, including cellular imaging, targeted drug delivery, and the study of biomolecular interactions.

This document outlines the principles and provides detailed protocols for the covalent labeling of proteins with phlorins functionalized with two of the most common reactive groups for bioconjugation: maleimides (for reaction with free thiols) and N-hydroxysuccinimide (NHS) esters (for reaction with primary amines).

Principle of Covalent Labeling with Functionalized Phlorins

Covalent labeling with functionalized phlorins relies on the chemical reaction between a reactive group on the this compound macrocycle and a specific functional group on the target biomolecule. This results in the formation of a stable, covalent bond. The two primary strategies discussed here are:

  • Thiol-Reactive Labeling: Phlorins functionalized with a maleimide group react specifically with the sulfhydryl (thiol) group of cysteine residues in proteins under mild conditions (pH 7.0-7.5) to form a stable thioether bond.[1][2][3][4] This approach is highly specific, as free cysteines are often less abundant on protein surfaces than primary amines.

  • Amine-Reactive Labeling: Phlorins functionalized with an NHS ester group react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable amide bond.[5][6][7] This reaction is typically carried out at a slightly alkaline pH (8.0-9.0).

Data Presentation: Illustrative Quantitative Data for this compound-Protein Conjugation

The following tables present hypothetical quantitative data for the covalent labeling of a model protein (e.g., Bovine Serum Albumin, BSA) with a functionalized this compound. This data is intended to serve as a template for the presentation of experimentally determined results.

Table 1: Reaction Conditions and Labeling Efficiency for this compound-Maleimide Labeling of BSA

ParameterCondition 1Condition 2Condition 3
This compound-Maleimide:Protein Molar Ratio 5:110:120:1
Reaction Time (hours) 244
Temperature (°C) 25254
pH 7.27.27.2
Degree of Labeling (DOL) 0.81.51.2
Labeling Efficiency (%) 16%15%6%

Table 2: Reaction Conditions and Labeling Efficiency for this compound-NHS Ester Labeling of BSA

ParameterCondition 1Condition 2Condition 3
This compound-NHS Ester:Protein Molar Ratio 10:120:130:1
Reaction Time (hours) 122
Temperature (°C) 252525
pH 8.38.39.0
Degree of Labeling (DOL) 2.14.55.2
Labeling Efficiency (%) 21%22.5%17.3%

Experimental Protocols

Protocol for Covalent Labeling of Proteins with this compound-Maleimide

This protocol describes a general procedure for labeling a protein with a thiol-reactive this compound-maleimide derivative.

Materials:

  • Protein of interest (containing at least one free cysteine residue)

  • This compound-maleimide derivative

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • This compound-Maleimide Stock Solution Preparation:

    • Immediately before use, dissolve the this compound-maleimide in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound-maleimide stock solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.[4]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted this compound-maleimide. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the this compound-protein conjugate from unreacted this compound and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by UV-Vis spectrophotometry. The DOL is the average number of this compound molecules conjugated per protein molecule.

Protocol for Covalent Labeling of Proteins with this compound-NHS Ester

This protocol provides a general procedure for labeling a protein with an amine-reactive this compound-NHS ester derivative.

Materials:

  • Protein of interest

  • This compound-NHS ester derivative

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • This compound-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10- to 30-fold molar excess of the this compound-NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching reagent to a final concentration of 50-100 mM to quench any unreacted this compound-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the this compound-protein conjugate from unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by UV-Vis spectrophotometry.

Visualizations

The following diagrams illustrate the general workflow for covalent labeling and a potential application in targeted drug delivery.

Covalent_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Conjugation Covalent Conjugation Protein->Conjugation Functionalized_this compound Functionalized this compound (e.g., Maleimide, NHS Ester) Functionalized_this compound->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (UV-Vis, Mass Spec) Purification->Characterization Final_Product This compound-Biomolecule Conjugate Characterization->Final_Product

Caption: General workflow for the covalent labeling of proteins with functionalized phlorins.

Targeted_Delivery_Pathway cluster_cell Cellular Environment Phlorin_ADC This compound-Antibody-Drug Conjugate Binding Binding Phlorin_ADC->Binding Tumor_Cell Tumor Cell Receptor Target Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Signaling pathway for targeted drug delivery using a this compound-antibody-drug conjugate.

References

Troubleshooting & Optimization

Strategies to improve low yields in phlorin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in phlorin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and why are synthetic yields often low?

A1: A this compound is a porphyrin precursor that is an intermediate in the synthesis of porphyrins.[1] Its inherent instability and tendency to readily oxidize to the more stable porphyrin are primary reasons for low yields when trying to isolate it.[1] The direct capture of the native this compound intermediate during porphyrin synthesis is challenging due to its high reactivity.[1]

Q2: What are the most common synthetic routes for porphyrins, which involve this compound intermediates?

A2: The most common methods are the Adler-Longo and Lindsey syntheses. The Adler-Longo method is a one-step synthesis that involves refluxing a carboxylic acid solution of an aromatic aldehyde and pyrrole in the presence of air.[2][3] The Lindsey method is a two-step process involving the condensation of a pyrrole and aldehyde at room temperature to form a porphyrinogen, followed by oxidation to the porphyrin.[2]

Q3: What is a typical yield for these synthesis methods?

A3: Yields can vary significantly based on the specific substrates and reaction conditions. Generally, the Adler-Longo method provides yields of around 10-30%.[4] The Lindsey method can offer higher yields, typically in the range of 10-60%.[4] Newer, greener methods have reported reproducible yields of 10-40%.[5]

Q4: What are the main side products or impurities I should expect?

A4: A common side product is tetraphenylchlorin (TPC), a reduced form of the porphyrin.[2] Additionally, tar-like byproducts can form, which can complicate the purification process, particularly in the Adler-Longo method.[5]

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to low yields and provides actionable strategies for improvement.

Issue 1: this compound Intermediate is Unstable and Oxidizes Too Quickly
  • Strategy 1: Introduce Bulky or Electron-Withdrawing Substituents.

    • Explanation: Sterically bulky groups (e.g., mesityl) at the meso-sp³-carbon atom can hinder oxidation. Electron-withdrawing groups (e.g., pentafluorophenyl) can increase the oxidation potential of the this compound, making it more stable.

    • Action: Consider using substituted aldehydes in your synthesis to incorporate these stabilizing groups into the this compound structure.

  • Strategy 2: N-Substitution.

    • Explanation: Substitution on the nitrogen atoms of the pyrrole rings can distort the conformation of the this compound, which can enhance its stability.

    • Action: Explore synthetic routes that allow for the introduction of substituents on the pyrrole nitrogens.

  • Strategy 3: Metalation.

    • Explanation: The coordination of a metal ion within the core of the this compound can significantly stabilize the molecule.

    • Action: Introduce a metal salt during or after the condensation step to form a more stable metallothis compound.

Issue 2: Suboptimal Reaction Conditions
  • Strategy 1: Optimize the Solvent System.

    • Explanation: The choice of solvent can significantly impact the reaction yield. For instance, in some porphyrin syntheses, mixed solvent systems (e.g., propionic acid and valeric acid) have been shown to give higher yields than single solvents.[2]

    • Action: Experiment with different solvents or mixed solvent systems to find the optimal medium for your specific reaction.

  • Strategy 2: Adjust the Catalyst and its Concentration.

    • Explanation: In the Lindsey method, the concentration of the acid catalyst (e.g., BF₃·OEt₂, methanesulfonic acid) is critical. Too little or too much can negatively affect the yield.[6]

    • Action: Perform small-scale experiments to screen different catalysts and optimize their concentrations.

  • Strategy 3: Control the Reaction Temperature and Time.

    • Explanation: The Adler-Longo method is typically performed at reflux, while the Lindsey condensation is done at room temperature. The duration of the reaction is also a key parameter to optimize.

    • Action: Carefully monitor and control the reaction temperature. For the Lindsey method, allow sufficient time for the porphyrinogen to form before adding the oxidant.

Issue 3: Inefficient Purification
  • Strategy 1: Column Chromatography.

    • Explanation: Column chromatography is a powerful technique for separating the desired this compound or porphyrin from side products and impurities. Both normal-phase (silica gel or alumina) and reverse-phase chromatography can be employed.

    • Action: Use an appropriate solvent system to achieve good separation on the column. For example, a mixture of dichloromethane and hexanes is often used for porphyrin purification on silica gel.

  • Strategy 2: Recrystallization.

    • Explanation: Recrystallization can be an effective final purification step to obtain a highly pure product.

    • Action: Choose a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

Data Presentation

Table 1: Comparison of Common Porphyrin Synthesis Methods

Synthesis MethodTypical YieldKey FeaturesCommon Issues
Rothemund Low (e.g., 5% for TPP)Sealed-tube reaction at high temperature.Harsh conditions, low yields.[4]
Adler-Longo 10-30%One-step, reflux in carboxylic acid, air oxidation.Formation of tar-like byproducts, difficult purification.[4][5]
Lindsey 10-60%Two-step, room temperature condensation, then oxidation.Requires inert atmosphere, high dilution, expensive oxidants.[4]
Mechanochemical Comparable to LindseySolvent-free, grinding of reactants.Yields can be lower and are being optimized.[4]
Green Synthesis 10-40%Two-step, uses less hazardous solvents (e.g., H₂O-MeOH).Reproducible yields with simpler purification.[5]

Experimental Protocols

Detailed Protocol for Lindsey Synthesis of Meso-Tetraphenylporphyrin (TPP)

This protocol is a representative example of a two-step synthesis that proceeds through a this compound intermediate.

Step 1: Porphyrinogen Formation

  • In a three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve benzaldehyde (1 equivalent) and pyrrole (1 equivalent) in a large volume of dry dichloromethane (CH₂Cl₂).[7]

  • Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[7]

  • Stir the reaction mixture at room temperature for 1-2 hours. During this time, the colorless porphyrinogen will form.[7]

Step 2: Oxidation

  • To the porphyrinogen solution, add a solution of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (0.75 equivalents) in CH₂Cl₂.[7]

  • Stir the mixture at room temperature for another 1-2 hours. The solution will turn a deep purple color, indicating the formation of the porphyrin.[7]

Step 3: Purification

  • Filter the crude reaction mixture through a pad of basic alumina using CH₂Cl₂ as the eluent.[6]

  • Perform column chromatography on basic alumina using a gradient of hexanes in CH₂Cl₂ to separate the TPP from any remaining starting materials or byproducts.[6]

  • Combine the fractions containing the pure TPP and remove the solvent under reduced pressure to obtain the product as a purple solid.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in this compound Synthesis start Low Yield Observed check_stability Is the this compound intermediate unstable? start->check_stability check_conditions Are the reaction conditions optimal? check_stability->check_conditions No stabilize Implement stabilization strategies: - Bulky/electron-withdrawing groups - N-substitution - Metalation check_stability->stabilize Yes check_purification Is the purification process efficient? check_conditions->check_purification Yes optimize_conditions Optimize reaction parameters: - Solvent system - Catalyst and concentration - Temperature and time check_conditions->optimize_conditions No optimize_purification Refine purification methods: - Column chromatography - Recrystallization check_purification->optimize_purification No end Improved Yield check_purification->end Yes stabilize->check_conditions optimize_conditions->check_purification optimize_purification->end

Caption: A troubleshooting workflow for addressing low yields.

Synthetic_Pathways Common Synthetic Pathways to Porphyrins reactants Pyrrole + Aldehyde adler_longo Adler-Longo Method (Reflux in Carboxylic Acid, Air Oxidation) reactants->adler_longo lindsey Lindsey Method (Room Temp Condensation + Oxidation) reactants->lindsey mechanochemical Mechanochemical Method (Solvent-free Grinding) reactants->mechanochemical porphyrin Porphyrin Product adler_longo->porphyrin Yield: 10-30% lindsey->porphyrin Yield: 10-60% mechanochemical->porphyrin Yield: Variable

Caption: Comparison of common synthetic pathways.

Phlorin_Stability Factors Affecting this compound Stability This compound This compound Intermediate stabilizing_factors Stabilizing Factors This compound->stabilizing_factors increase stability destabilizing_factors Destabilizing Factors This compound->destabilizing_factors decrease stability substituents Bulky/Electron-Withdrawing Meso-Substituents stabilizing_factors->substituents n_substitution N-Substitution stabilizing_factors->n_substitution metalation Metalation stabilizing_factors->metalation oxidation Oxidation to Porphyrin destabilizing_factors->oxidation high_reactivity Inherent High Reactivity destabilizing_factors->high_reactivity

Caption: Factors influencing the stability of the this compound intermediate.

References

Identifying and characterizing phlorin decomposition products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for identifying and characterizing phlorin decomposition products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues and frequently asked questions related to this compound stability and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for phlorins?

The primary and most well-documented decomposition pathway for phlorins is oxidation to their corresponding porphyrin. Phlorins are dihydroporphyrins, which are intermediates in the synthesis of porphyrins. Due to their reduced and non-aromatic macrocycle, they are generally unstable and readily undergo a two-electron oxidation to form the highly stable, aromatic 18-π electron system of the porphyrin. This process is often referred to as aromatization.

Q2: What conditions promote the oxidation of phlorins to porphyrins?

Several conditions can promote the oxidation of phlorins:

  • Presence of Oxidizing Agents: Common laboratory oxidizing agents will readily convert phlorins to porphyrins.

  • Exposure to Air (Oxygen): Phlorins can be sensitive to atmospheric oxygen, leading to gradual oxidation.

  • Light Exposure: Photoinduced oxidative aromatization can occur, where light provides the energy to drive the oxidation process.[1]

  • Absence of Stabilizing Groups: Phlorins lacking bulky substituents at the meso-positions are particularly prone to oxidation.

Q3: How can I stabilize a this compound intermediate during my experiment?

Stabilization of this compound intermediates can be challenging but may be achieved through several strategies:

  • Introducing Bulky Substituents: Incorporating sterically demanding groups at the meso-positions can hinder the approach of oxidizing agents.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing substituents can increase the oxidation potential of the this compound, making it more resistant to oxidation.

  • Mechanical Constraint: Engineering molecular strain by mechanically constraining the periphery of the this compound has been shown to enhance its stability and prevent oxidation.[1]

  • Metalation: Insertion of certain metal ions into the this compound core can influence its stability.

  • Inert Atmosphere: Handling this compound solutions under an inert atmosphere (e.g., argon or nitrogen) can minimize exposure to oxygen.

Q4: Beyond oxidation to porphyrin, what other decomposition products might be expected under forced degradation conditions?

While oxidation to the corresponding porphyrin is the most common degradation pathway, harsh conditions could potentially lead to other decomposition products. Based on the chemistry of related porphyrin compounds, hypothetical degradation pathways could include:

  • Acid/Base Catalyzed Ring Opening: Strong acidic or basic conditions might lead to the cleavage of the macrocycle, resulting in linear tetrapyrroles (bilins) or smaller pyrrolic fragments.

  • Thermal Fragmentation: High temperatures could cause the fragmentation of the this compound macrocycle. The specific fragmentation pattern would depend on the substituent groups present.

Q5: What are the initial signs of this compound decomposition in my sample?

The most apparent initial sign of this compound decomposition to a porphyrin is a color change . This compound solutions are typically emerald green, while porphyrin solutions are often red or purple. This change can be monitored visually or more accurately using UV-Vis spectroscopy, where the characteristic Soret and Q-bands of the porphyrin will appear as the this compound decomposes.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Decomposition of this compound Sample
Possible Cause Troubleshooting Step
Presence of trace oxidizing impurities in solvents or reagents. Use high-purity, freshly distilled, or deoxygenated solvents. Ensure all reagents are of appropriate purity.
Exposure to atmospheric oxygen. Prepare and handle all this compound solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Light-induced degradation. Protect samples from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
Incompatible solvent. Ensure the chosen solvent does not promote oxidation or react with the this compound.
Issue 2: Difficulty in Characterizing Decomposition Products
Possible Cause Troubleshooting Step
Co-elution of this compound and its porphyrin product in HPLC. Optimize the HPLC method. A gradient elution with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid or buffer) on a C18 column is a good starting point. Adjust the gradient profile to improve separation.
Low concentration of decomposition products. Concentrate the sample before analysis. Perform a forced degradation study under controlled conditions to generate a higher concentration of the decomposition products for characterization.
Ambiguous mass spectrometry (MS) fragmentation. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements for molecular formula determination.[1] Perform MS/MS fragmentation to elucidate the structure of the decomposition products.
Complex NMR spectra. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of the decomposition products. Running spectra at different temperatures may help resolve broad peaks due to conformational exchange.[1]

Experimental Protocols

Protocol 1: Forced Oxidation Study of a this compound

This protocol describes a general procedure for inducing and analyzing the oxidative decomposition of a this compound.

1. Sample Preparation:

  • Prepare a stock solution of the this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Chemical Oxidation: To an aliquot of the this compound solution, add a mild oxidizing agent (e.g., a molar excess of a chemical oxidant).
  • Photochemical Oxidation: Expose an aliquot of the this compound solution to a light source (e.g., a broadband lamp) for a defined period.[1]
  • Aerial Oxidation: Leave an aliquot of the this compound solution exposed to air, protected from light, and monitor over time.

3. Sample Analysis:

  • At various time points, withdraw a small sample from each stress condition.
  • Dilute the sample to an appropriate concentration for analysis.
  • Analyze the samples by UV-Vis spectroscopy, HPLC-UV, and HPLC-MS.

4. Data Interpretation:

  • UV-Vis: Monitor the decrease in the characteristic absorbance bands of the this compound and the increase in the Soret and Q-bands of the corresponding porphyrin.
  • HPLC-UV: Quantify the disappearance of the this compound peak and the appearance of the porphyrin peak. Calculate the percentage degradation.
  • HPLC-MS: Confirm the identity of the porphyrin product by its mass-to-charge ratio. Search for other potential low-level degradation products.

Quantitative Data

The stability of phlorins is highly dependent on their substitution pattern and the experimental conditions. The following table provides a conceptual framework for presenting quantitative data from a this compound stability study.

Table 1: Hypothetical Stability of a Meso-Substituted this compound under Different Conditions

Condition Time (hours) % this compound Remaining (by HPLC) % Porphyrin Formed (by HPLC)
Dark, Inert Atmosphere, 25°C24982
Dark, Air, 25°C246535
Light, Air, 25°C82080
Dark, Air, 50°C84060

Visualizations

Phlorin_Decomposition_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_products Characterization This compound This compound Sample Oxidation Oxidative Stress (Air, Light, Chemical) This compound->Oxidation Thermal Thermal Stress This compound->Thermal AcidBase Acid/Base Hydrolysis This compound->AcidBase HPLC HPLC-UV/MS Oxidation->HPLC Thermal->HPLC AcidBase->HPLC NMR NMR Spectroscopy HPLC->NMR UVVis UV-Vis Spectroscopy HPLC->UVVis Porphyrin Porphyrin HPLC->Porphyrin Other Other Degradants HPLC->Other NMR->Porphyrin NMR->Other

Caption: Experimental workflow for this compound decomposition studies.

Phlorin_Oxidation_Pathway This compound This compound (Dihydroporphyrin) Non-Aromatic Porphyrin Porphyrin Aromatic This compound->Porphyrin -2e⁻, -2H⁺ Oxidant [O]

Caption: Primary oxidation pathway of this compound to porphyrin.

Troubleshooting_Logic Start This compound Degradation Observed Check_Conditions Review Experimental Conditions (Air, Light, Temp)? Start->Check_Conditions Control_Conditions Implement Controls: - Inert Atmosphere - Protect from Light - Control Temperature Check_Conditions->Control_Conditions Yes Check_Purity Analyze Purity of Starting Material & Solvents? Check_Conditions->Check_Purity No Control_Conditions->Check_Purity Purify Purify this compound and/or Use High-Purity Solvents Check_Purity->Purify Impure Analyze_Products Characterize Decomposition Products (HPLC, MS, NMR) Check_Purity->Analyze_Products Pure Purify->Analyze_Products

Caption: Logical troubleshooting flow for this compound instability.

References

Overcoming challenges in obtaining high-resolution phlorin NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for high-resolution phlorin NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help overcome common challenges encountered during NMR analysis of this compound and related macrocycles.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting tips for common issues in this compound NMR spectroscopy.

Q1: Why are the peaks in my this compound ¹H NMR spectrum broad and poorly resolved?

A1: Peak broadening in this compound NMR spectra is most commonly caused by aggregation of the macrocycles in solution.[1][2] Phlorins, like their porphyrin analogues, have a strong tendency to stack via intermolecular π-π interactions, especially at high concentrations. This aggregation leads to a distribution of chemical environments and shortened relaxation times, resulting in broad signals.[1]

Other potential causes for broad peaks include:

  • Poor shimming: An inhomogeneous magnetic field will cause broadening of all peaks in the spectrum.[1]

  • Paramagnetic impurities: The presence of paramagnetic metal ions can lead to significant line broadening.

  • High sample viscosity: A viscous solution can slow molecular tumbling, leading to broader lines.[3]

  • Chemical exchange: If the this compound is undergoing conformational changes or proton exchange on the NMR timescale, this can also result in peak broadening.[2][4]

Q2: How can I prevent or reduce this compound aggregation in my NMR sample?

A2: Mitigating aggregation is key to obtaining high-resolution spectra. Here are several strategies:

  • Solvent Selection: The choice of deuterated solvent is critical. Non-polar or aprotic polar solvents are generally preferred as they tend to disfavor aggregation.[1] Commonly used solvents to minimize aggregation include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and other similar solvents.[5][6]

  • Concentration Optimization: Aggregation is a concentration-dependent phenomenon.[7][8][9] Preparing more dilute samples can significantly reduce aggregation and improve spectral resolution. It is advisable to run a concentration-dependent study to find the optimal concentration for your specific this compound derivative.

  • Temperature Variation: Increasing the temperature can help to break up aggregates by providing more thermal energy to the molecules, leading to sharper signals.[10][11][12][13] A variable temperature NMR study can help identify the optimal temperature for your experiment.

  • Addition of Disaggregating Agents: In some cases, adding a small amount of a coordinating solvent, like methanol-d₄, to a solution in a non-polar solvent like CDCl₃ can help to break up aggregates by coordinating to the this compound macrocycle.

Q3: My this compound is not soluble in common deuterated solvents like CDCl₃. What are my options?

A3: If solubility is an issue, you may need to try a more polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or N,N-dimethylformamide-d₇ (DMF-d₇).[5][6] While these solvents can sometimes promote aggregation more than non-polar solvents, they may be necessary for highly polar this compound derivatives. If you must use a more polar solvent, be particularly mindful of optimizing the concentration and temperature to minimize aggregation.

Q4: The chemical shifts of my this compound protons seem to change between experiments. What could be the cause?

A4: Chemical shift variability can arise from several factors:

  • Concentration Dependence: As mentioned, aggregation can significantly affect chemical shifts. If the sample concentration is not consistent between experiments, you will likely observe shifts in your proton signals.[7][8][9]

  • Temperature Fluctuations: Chemical shifts can be temperature-dependent, especially for protons involved in hydrogen bonding or conformational equilibria.[10][11][12][13][14] Ensure consistent temperature regulation during your experiments.

  • Solvent Effects: Different deuterated solvents will result in different chemical shifts for your this compound protons.[15][16][17] Always report the solvent used when presenting NMR data.

  • pH Effects: For phlorins with acidic or basic functional groups, the pH of the solution can influence the protonation state and thus the chemical shifts.

Q5: How can I confirm the assignment of my this compound proton signals?

A5: For unambiguous signal assignment, especially for complex this compound structures, a combination of one-dimensional and two-dimensional NMR experiments is recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through bonds, typically over two to three bonds. This is useful for identifying adjacent protons in the macrocycle's substituents.[18][19][20][21]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. NOESY is invaluable for determining the three-dimensional structure and conformation of the this compound macrocycle.[18][19][20][21]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is very useful for piecing together the carbon skeleton.

Quantitative Data

The following table summarizes the ¹H NMR chemical shifts of a mechanically trapped this compound intermediate in two different deuterated solvents. This data illustrates the significant impact of the solvent on the chemical shifts.

Proton AssignmentChemical Shift in CDCl₃ (ppm)Chemical Shift in DMSO-d₆ (ppm)
Hₐ7.95 (d)8.15 (d)
Hₐ'7.95 (d)8.15 (d)
Hₑ7.73 (d)7.90 (d)
Hₑ'7.73 (d)7.90 (d)
7.55 (d)7.68 (d)
Hբ'7.55 (d)7.68 (d)
Hₖ7.45 (s)7.55 (s)
Hₖ'7.45 (s)7.55 (s)
Hⱼ7.30 (s)7.40 (s)
Hⱼ'7.30 (s)7.40 (s)
Hᵢ7.15 (s)7.25 (s)
Hᵢ'7.15 (s)7.25 (s)
H₌6.95 (d)7.05 (d)
H₌'6.95 (d)7.05 (d)
Hₙ6.80 (d)6.90 (d)
Hₙ'6.80 (d)6.90 (d)
Hₘ5.20 (s)5.30 (s)
Hₘ'5.20 (s)5.30 (s)
Hₒ4.80 (s)4.90 (s)
Hₒ'4.80 (s)4.90 (s)
NH10.50 (br s)11.00 (br s)
CH₂4.50 (m)4.60 (m)
tBu1.30 (s)1.35 (s)

Data adapted from a study on a mechanically trapped this compound intermediate. The specific proton labeling (a, e, f, etc.) corresponds to the original publication's assignments.

Experimental Protocols

Protocol 1: General Sample Preparation for High-Resolution this compound ¹H NMR

  • Sample Purity: Ensure the this compound sample is of high purity. Impurities can complicate spectral analysis and introduce paramagnetic species that cause line broadening.

  • Weighing the Sample: Accurately weigh approximately 1-5 mg of the purified this compound into a clean, dry vial. The optimal amount will depend on the molecular weight of your compound and the sensitivity of the NMR spectrometer.

  • Solvent Selection and Addition: Choose an appropriate deuterated solvent known to minimize aggregation for phlorins (e.g., CDCl₃ or DMSO-d₆). Using a clean, dry pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure the this compound is completely dissolved. Visually inspect the solution for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to a high-quality, clean NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before acquiring data.

Protocol 2: Variable Temperature (VT) NMR Experiment to Mitigate Aggregation

  • Sample Preparation: Prepare the this compound NMR sample as described in Protocol 1.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.

  • Temperature Increments: Increase the temperature of the NMR probe in increments of 10 K (e.g., to 308 K, 318 K, 328 K, etc.). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[10]

  • Spectral Acquisition: At each temperature, acquire a ¹H NMR spectrum with the same parameters for consistency.

  • Data Analysis: Compare the spectra obtained at different temperatures. Look for a decrease in line width and an improvement in resolution as the temperature increases. Note any changes in chemical shifts, which can also provide information about the aggregation process and conformational dynamics.[10][11][14]

  • Determine Optimal Temperature: Identify the temperature at which the best spectral resolution is achieved without causing degradation of the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_troubleshoot Troubleshooting cluster_analysis Data Analysis & Further Experiments start Start weigh Weigh this compound (1-5 mg) start->weigh dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1D ¹H NMR transfer->acquire check Check Resolution & Linewidth acquire->check optimize_conc Optimize Concentration check->optimize_conc Poor good_spectrum High-Resolution Spectrum Obtained check->good_spectrum Good optimize_conc->acquire change_solvent Change Solvent optimize_conc->change_solvent vt_nmr Variable Temperature NMR optimize_conc->vt_nmr change_solvent->acquire vt_nmr->acquire two_d_nmr Acquire 2D NMR (COSY, NOESY) good_spectrum->two_d_nmr analyze Analyze & Assign Structure two_d_nmr->analyze

Caption: Experimental workflow for obtaining a high-resolution this compound NMR spectrum.

troubleshooting_workflow cluster_aggregation_solutions Aggregation Mitigation Strategies start Broad Peaks in this compound NMR check_shimming Check Shimming start->check_shimming check_aggregation Suspect Aggregation? check_shimming->check_aggregation Good reshim Re-shim Spectrometer check_shimming->reshim Poor lower_conc Lower Sample Concentration check_aggregation->lower_conc Yes end_bad Consult NMR Specialist check_aggregation->end_bad No reacquire Re-acquire Spectrum reshim->reacquire change_solvent Change to Less Polar/Aprotic Solvent lower_conc->change_solvent increase_temp Increase Temperature (VT-NMR) lower_conc->increase_temp lower_conc->reacquire change_solvent->reacquire increase_temp->reacquire end_good High-Resolution Spectrum reacquire->end_good Resolution Improved reacquire->end_bad No Improvement

Caption: Troubleshooting workflow for broad peaks in this compound NMR spectra.

References

Optimizing Solvent Conditions for Phlorin Crystallization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with phlorins, achieving high-quality crystals is a critical step for structural elucidation and purity assessment. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of these unique macrocycles.

Troubleshooting Guide

This guide provides solutions to common problems encountered during phlorin crystallization experiments.

Problem Potential Cause Suggested Solution
No crystals form; only clear solution remains. Solution is undersaturated: The this compound concentration is too low for nucleation to occur.- Slowly evaporate the solvent to increase the concentration. - If using an anti-solvent, add more anti-solvent to decrease the this compound's solubility. - Reduce the temperature of the solution, as solubility often decreases with temperature.
Solvent is too good: The this compound is highly soluble in the chosen solvent system.- Introduce a less polar anti-solvent in which the this compound is insoluble. Common choices for porphyrinoids include hexanes or cyclohexane.
Amorphous precipitate or oil forms instead of crystals. Supersaturation is too high: The concentration of the this compound is too high, leading to rapid precipitation rather than ordered crystal growth.- Dilute the solution with more of the primary solvent. - Slow down the rate of anti-solvent addition or vapor diffusion. - Increase the temperature slightly to increase solubility and then cool slowly.
Impurities are present: Impurities can interfere with the crystal lattice formation.- Purify the this compound sample using chromatography (e.g., neutral alumina) before attempting crystallization.[1]
Formation of many small, poorly-defined crystals. Nucleation is too rapid: Too many nucleation sites are forming simultaneously.- Decrease the rate of solvent evaporation or anti-solvent diffusion. - Filter the solution before setting up the crystallization to remove any particulate matter that could act as nucleation sites. - Consider a slight increase in temperature to reduce the level of supersaturation.
Crystals stop growing or remain very small. Depletion of material: The concentration of the this compound in the surrounding solution has dropped below the level needed for further growth.- If possible, add more of the concentrated this compound solution. - For vapor diffusion, ensure the reservoir volume is sufficient to drive the process to completion.
Unfavorable solvent environment: The solvent ratio may not be optimal for crystal growth.- Experiment with different solvent/anti-solvent ratios. - Try a different solvent system altogether. For example, if dichloromethane/hexane fails, consider toluene/cyclohexane.
Crystals are of poor quality (e.g., cracked, opaque). Rapid temperature fluctuations: Unstable temperature can disrupt the ordered growth of the crystal lattice.- Place the crystallization vessel in a location with a stable temperature, away from drafts or direct sunlight.
Mechanical disturbance: Vibrations can interfere with crystal formation.- Set up the crystallization in a location free from vibrations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for crystallizing phlorins?

A1: Based on literature for phlorins and related porphyrinoids, the most successful methods are slow liquid-liquid diffusion and vapor diffusion.[2][3] Slow evaporation of a single solvent can also be effective but may lead to less controlled crystal growth.

Q2: Which solvents are best for dissolving phlorins for crystallization?

A2: Phlorins are typically soluble in chlorinated solvents like dichloromethane (DCM) and aromatic solvents such as toluene. Pyridine has also been used successfully in some cases.[2][3] The choice of solvent will depend on the specific substituents on the this compound macrocycle.

Q3: What are suitable anti-solvents for this compound crystallization?

A3: Non-polar, aliphatic solvents are common anti-solvents. Hexanes and cyclohexane are frequently used to induce crystallization from solutions of phlorins in more polar solvents like toluene or pyridine.[2][3]

Q4: How long does it typically take to grow this compound crystals?

A4: Crystal growth times can vary significantly, from a few days to several weeks. One report indicates that single crystals of a this compound derivative were obtained over four weeks using slow liquid-liquid diffusion.[3] Patience is often key in crystallization experiments.

Q5: My this compound is a salt (e.g., trifluoroacetate salt). Will this affect crystallization?

A5: Yes, the presence of a counter-ion can significantly influence the crystal packing and, therefore, the crystallization conditions. It has been shown that a this compound trifluoroacetate salt can be crystallized successfully.[3] You may need to adjust your solvent system to accommodate the increased polarity of the salt.

Experimental Protocols

Protocol 1: Slow Liquid-Liquid Diffusion for this compound Crystallization

This method involves layering a solution of the this compound with a less dense anti-solvent in which it is insoluble.

Methodology:

  • Prepare a concentrated solution of the this compound in a "good" solvent (e.g., toluene).

  • Transfer this solution to a narrow glass tube (e.g., an NMR tube).

  • Carefully layer a less dense "poor" solvent (anti-solvent, e.g., cyclohexane) on top of the this compound solution. This should be done slowly to minimize mixing at the interface.

  • Seal the tube and leave it in an undisturbed, temperature-stable environment.

  • Monitor the tube periodically for crystal growth at the interface between the two solvents.

Protocol 2: Vapor Diffusion for this compound Crystallization

This technique is suitable for small quantities of material and involves the slow diffusion of an anti-solvent vapor into a solution of the this compound.

Methodology:

  • Dissolve the this compound in a small volume of a relatively non-volatile solvent (e.g., pyridine) in a small, open vial.

  • Place this small vial inside a larger, sealable container (e.g., a beaker or a larger vial).

  • Add a larger volume of a volatile anti-solvent (e.g., hexanes) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it in an undisturbed location.

  • The anti-solvent vapor will slowly diffuse into the this compound solution, reducing its solubility and promoting crystal growth.

Visualizing the Process

This compound Crystallization Workflow

G cluster_prep Preparation cluster_method Crystallization Method cluster_vapor Vapor Diffusion Details cluster_slow Slow Diffusion Details Phlorin_Sample Pure this compound Sample Select_Solvent Select Good Solvent (e.g., Toluene, DCM) Phlorin_Sample->Select_Solvent Solubility Test Prepare_Solution Prepare Concentrated This compound Solution Select_Solvent->Prepare_Solution Vapor_Diffusion Vapor Diffusion Prepare_Solution->Vapor_Diffusion Slow_Diffusion Slow Liquid-Liquid Diffusion Prepare_Solution->Slow_Diffusion Slow_Evaporation Slow Evaporation Prepare_Solution->Slow_Evaporation Setup_Vapor Place this compound solution in inner vial Vapor_Diffusion->Setup_Vapor Layer_Antisolvent Carefully layer anti-solvent (e.g., Cyclohexane) Slow_Diffusion->Layer_Antisolvent Incubate Incubate in Undisturbed, Temperature-Stable Environment Slow_Evaporation->Incubate Add_Antisolvent_Vapor Add volatile anti-solvent (e.g., Hexanes) to outer vial Setup_Vapor->Add_Antisolvent_Vapor Seal_Vessel_Vapor Seal container Add_Antisolvent_Vapor->Seal_Vessel_Vapor Seal_Vessel_Vapor->Incubate Seal_Vessel_Slow Seal tube Layer_Antisolvent->Seal_Vessel_Slow Seal_Vessel_Slow->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor Harvest Harvest Crystals Monitor->Harvest Crystals Formed Troubleshoot Troubleshoot Monitor->Troubleshoot No/Poor Crystals

Caption: General workflow for this compound crystallization.

Troubleshooting Decision Tree

G Start Crystallization Attempt Result Observe Outcome Start->Result Good_Crystals High-Quality Crystals Formed Result->Good_Crystals Success No_Crystals No Crystals, Clear Solution Result->No_Crystals Failure Precipitate Amorphous Precipitate or Oiling Out Result->Precipitate Small_Crystals Many Small Crystals Result->Small_Crystals Increase_Concentration Increase Concentration: - Evaporate Solvent - Add Anti-solvent No_Crystals->Increase_Concentration Increase_Concentration->Start Retry Decrease_Concentration Decrease Supersaturation: - Add More Solvent - Slow Anti-solvent Addition Precipitate->Decrease_Concentration Decrease_Concentration->Start Retry Slow_Nucleation Slow Nucleation Rate: - Slower Diffusion/Evaporation - Filter Solution Small_Crystals->Slow_Nucleation Slow_Nucleation->Start Retry

Caption: Decision tree for troubleshooting common this compound crystallization issues.

References

Technical Support Center: Enhancing Phlorin Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of phlorin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound derivative precipitate out of my aqueous buffer?

A1: Phlorins, similar to their parent porphyrin macrocycles, are characterized by a large, hydrophobic core. This inherent hydrophobicity leads to very low solubility in aqueous media, causing them to aggregate and precipitate, especially at neutral pH.

Q2: What are the primary strategies to improve the aqueous solubility of phlorins?

A2: The main approaches to enhance the aqueous solubility of phlorins fall into three categories:

  • Chemical Modification: Involves synthesizing this compound derivatives with hydrophilic functional groups.

  • Supramolecular Complexation: Encapsulating the this compound molecule within a host molecule that has a hydrophilic exterior.

  • Formulation into Delivery Systems: Incorporating the this compound into a larger carrier system like a liposome or nanoparticle.

Q3: Can I use co-solvents like DMSO or ethanol to dissolve my this compound in an aqueous buffer?

A3: While organic co-solvents like DMSO and ethanol can dissolve phlorins, their use in biological assays or therapeutic formulations is often limited due to potential toxicity. It is recommended to first dissolve the this compound in a minimum amount of an organic solvent and then dilute it with the aqueous buffer of choice. However, precipitation can still occur upon dilution, so this method is best suited for initial stock solution preparation. For biological applications, minimizing the final concentration of the organic co-solvent is crucial.

Q4: How do cyclodextrins improve this compound solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate the hydrophobic this compound molecule, forming an inclusion complex.[1] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the overall solubility of the this compound.

Q5: What is the benefit of using liposomes for this compound delivery?

A5: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds. Hydrophobic phlorins can be incorporated into the lipid bilayer of the liposome. This formulation not only improves the solubility of the this compound in aqueous media but can also protect it from degradation and facilitate its delivery into cells.

Troubleshooting Guide: this compound Precipitation During Experiments

Issue Potential Cause Recommended Solution
Precipitation upon dilution of organic stock solution into aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous/organic mixture.- Decrease the final concentration of the this compound. - Increase the percentage of the organic co-solvent if experimentally permissible. - Consider using a different solubilization technique such as cyclodextrin complexation or liposomal formulation.
This compound solution is initially clear but becomes cloudy over time. Aggregation and precipitation of the this compound molecules are occurring slowly.- Prepare fresh solutions immediately before use. - Store stock solutions in a suitable organic solvent at a low temperature. - For aqueous preparations, consider the use of stabilizing agents or formulate the this compound into nanoparticles.
Inconsistent results in biological assays. Poor solubility and aggregation of the this compound may lead to variable effective concentrations.- Confirm the solubility of your this compound derivative in the specific assay buffer. - Use a solubilization method that provides a stable, monomeric form of the this compound in solution. - Characterize the formulated this compound for particle size and stability to ensure consistency.

Quantitative Data on Solubility Enhancement

Note: Specific quantitative solubility data for this compound derivatives is limited in the literature. The following table provides data for a related compound, phloretin, to illustrate the degree of solubility enhancement achievable with cyclodextrin complexation.

Compound Solubilization Method Initial Solubility (in water) Solubility of Complex Fold Increase
PhloretinMethyl-β-Cyclodextrin (Me-β-CD) Inclusion ComplexLowSignificantly Improved[2]Data not specified
Phloretin(2-hydroxy)propyl-β-Cyclodextrin (HP-β-CD) Inclusion ComplexLowSignificantly Improved[2]Data not specified

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex using the freeze-drying method to enhance the aqueous solubility of the this compound derivative.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Freeze-dryer

Procedure:

  • Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.[2]

  • Dissolution: Dissolve the HP-β-CD in deionized water with stirring.

  • Addition of this compound: Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may appear slightly cloudy.

  • Freeze-Drying: Freeze the solution at -80°C and then lyophilize using a freeze-dryer until a dry powder is obtained.

  • Characterization: The resulting powder can be characterized by techniques such as ¹H NMR, FTIR, and DSC to confirm the formation of the inclusion complex. The solubility of the complex in aqueous buffer can be determined and compared to that of the free this compound.[2]

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol outlines the thin-film hydration method for preparing this compound-loaded liposomes.

Materials:

  • This compound derivative

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the this compound derivative, phospholipids, and cholesterol in chloroform in a round-bottom flask.[3][4] The molar ratio of the lipids will depend on the desired properties of the liposomes.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.[3]

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask above the lipid phase transition temperature.[5] This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[6]

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow_cyclodextrin cluster_start Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_complexation Step 3: Complexation cluster_drying Step 4: Lyophilization cluster_end Step 5: Final Product start Start dissolve_cd Dissolve HP-β-CD in Water start->dissolve_cd add_this compound Add this compound dissolve_cd->add_this compound stir Stir for 24-48h add_this compound->stir freeze Freeze at -80°C stir->freeze lyophilize Lyophilize freeze->lyophilize end This compound-CD Complex (Powder) lyophilize->end

Caption: Workflow for this compound-Cyclodextrin Inclusion Complex Preparation.

experimental_workflow_liposome cluster_film Step 1: Lipid Film Formation cluster_hydration Step 2: Hydration cluster_extrusion Step 3: Size Reduction cluster_purification Step 4: Purification cluster_end Step 5: Final Product dissolve Dissolve this compound, Lipids, and Cholesterol in Chloroform evaporate Evaporate Chloroform (Rotary Evaporator) dissolve->evaporate hydrate Hydrate with PBS (pH 7.4) evaporate->hydrate extrude Extrude through 100 nm membrane hydrate->extrude purify Remove Unencapsulated this compound extrude->purify end This compound-Loaded Liposomes purify->end

Caption: Workflow for this compound-Loaded Liposome Preparation.

logical_relationship_solubility cluster_chem_mod Chemical Modification cluster_formulation Formulation Strategies cluster_cosolvent Co-solvent Approach start This compound Derivative Precipitates in Aqueous Media q1 Is chemical modification of the this compound feasible? start->q1 chem_mod Synthesize derivative with polar functional groups (e.g., -COOH, -SO3H, -PEG) q1->chem_mod Yes q2 Are co-solvents acceptable for the application? q1->q2 No complexation Cyclodextrin Complexation q2->complexation No liposomes Liposomal Encapsulation q2->liposomes No cosolvent Use minimal amount of DMSO or Ethanol for dilution q2->cosolvent Yes

Caption: Decision Tree for Selecting a this compound Solubilization Strategy.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Phlorin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the fluorescence quantum yield (QY) of phlorin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the fluorescence quantum yield of this compound derivatives?

A1: The fluorescence quantum yield of this compound derivatives is primarily influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. These include:

  • Molecular Structure:

    • Conjugated Double Bonds: Molecules with more conjugated double bonds tend to absorb more light, which can lead to more intense luminescence.[1]

    • Substituents: Electron-donating groups (e.g., -NH2, -OH) generally increase fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH, halides) can decrease or quench fluorescence.[1]

    • Heavy Atoms: The presence of heavy atoms, either in the core of the macrocycle or as substituents, can decrease fluorescence QY.[2]

    • Reduction of Double Bonds: Reducing the double bonds in the porphyrin macrocycle to form chlorins, isobacteriochlorins, and bacteriochlorins can significantly increase the fluorescence quantum yield.[3]

  • Environmental Factors:

    • Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can significantly impact the QY.[4] Increased solvent polarity can sometimes lead to a decrease in QY by stabilizing non-radiative decay pathways.[4] Conversely, increasing solvent viscosity can restrict molecular vibrations and rotations that contribute to non-radiative decay, thereby enhancing fluorescence.[4]

    • pH: The pH of the solution can affect the protonation state of the this compound derivative, which in turn can influence its fluorescence. For instance, aniline exhibits fluorescence in neutral or alkaline solutions but not in acidic solutions.[1]

    • Temperature: Changes in temperature can affect the rates of non-radiative decay processes.

    • Concentration: High concentrations can lead to aggregation-caused quenching (ACQ) or self-quenching, which reduces the overall fluorescence QY.[4]

Q2: My this compound derivative is exhibiting a very low fluorescence signal. What are the initial troubleshooting steps?

A2: When encountering a low fluorescence signal, it is crucial to systematically verify your experimental conditions. Here are the primary aspects to check:

  • Purity of the Compound: Impurities can act as quenchers and significantly reduce the fluorescence quantum yield.[4] It is essential to ensure the high purity of your this compound derivative using techniques such as NMR, mass spectrometry, and elemental analysis.[4]

  • Concentration: Both excessively high and low concentrations can be problematic. High concentrations can lead to self-quenching or aggregation, while very low concentrations may produce a signal below the detection limit of your instrument.[4]

  • Instrumentation Settings: Double-check the settings of your fluorometer.[4]

    • Ensure you are using the correct excitation wavelength for your specific this compound derivative.

    • Verify that the emission is being detected across the appropriate wavelength range.

    • Optimize the excitation and emission slit widths for your sample.[4]

Q3: How does the solvent choice impact the measured fluorescence quantum yield?

A3: The solvent plays a critical role in the photophysical properties of fluorescent molecules.[4]

  • Polarity: The fluorescence of many dyes is sensitive to solvent polarity. For some molecules, an increase in solvent polarity can stabilize a non-radiative twisted intramolecular charge transfer (TICT) state, leading to a decreased quantum yield.[4] It is advisable to experiment with a range of solvents with varying polarities to determine the optimal environment for your derivative.[4]

  • Viscosity: Increasing the solvent viscosity can restrict intramolecular rotations and other molecular motions that lead to non-radiative decay, which can enhance the fluorescence quantum yield.[4]

  • Presence of Water: Water can act as a quencher, particularly for dyes that are prone to aggregation in aqueous media.[4] Unless your this compound derivative is specifically designed for aqueous environments, ensure that your organic solvents are dry.[4]

Q4: What is Aggregation-Caused Quenching (ACQ) and how can I mitigate it?

A4: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a dye is reduced at high concentrations due to the formation of non-emissive or weakly emissive aggregates. To prevent ACQ, you can:

  • Work with Dilute Solutions: The most straightforward approach is to use lower concentrations of your this compound derivative.

  • Modify the Molecular Structure: Introducing bulky substituents onto the this compound macrocycle can sterically hinder the formation of aggregates.

  • Change the Solvent: A solvent that better solvates the individual molecules can help prevent aggregation.

Troubleshooting Guides

Guide 1: Troubleshooting Low Fluorescence Quantum Yield

This guide provides a systematic approach to diagnosing and resolving low fluorescence quantum yield in your experiments with this compound derivatives.

Troubleshooting_Low_QY start Start: Low Quantum Yield Observed check_purity 1. Verify Compound Purity (NMR, Mass Spec, etc.) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_concentration 2. Optimize Concentration (Test a dilution series) concentration_ok Concentration Optimized? check_concentration->concentration_ok check_instrument 3. Check Fluorometer Settings (Excitation/Emission λ, Slits) instrument_ok Settings Correct? check_instrument->instrument_ok purity_ok->check_concentration Yes repurify Action: Repurify Compound purity_ok->repurify No concentration_ok->check_instrument Yes adjust_concentration Action: Adjust Concentration concentration_ok->adjust_concentration No adjust_settings Action: Correct Settings instrument_ok->adjust_settings No investigate_solvent 4. Investigate Solvent Effects (Polarity, Viscosity, pH) instrument_ok->investigate_solvent Yes repurify->check_purity adjust_concentration->check_concentration adjust_settings->check_instrument solvent_optimized Solvent Optimized? investigate_solvent->solvent_optimized test_solvents Action: Test Different Solvents solvent_optimized->test_solvents No consider_modification 5. Consider Structural Modification (e.g., reduce double bonds, add e--donating groups) solvent_optimized->consider_modification Yes test_solvents->investigate_solvent end_resolved Issue Resolved consider_modification->end_resolved end_consult Consult Literature/ Expert consider_modification->end_consult

Caption: Troubleshooting workflow for low quantum yield.

Data Presentation

Table 1: Fluorescence Quantum Yields (Φf) of Porphyrin and Reduced Porphyrin Derivatives in Different Solvents.

CompoundSolventExcitation Wavelength (nm)Fluorescence Quantum Yield (Φf)Reference
TPPToluene-0.11[3]
CGlc4PBS5090.17[3]
IGlc4PBS5090.36[3]
PGlc4PBS509~0.03[3]
Chl1DMF4200.15[5]
Chl2DMF4200.16[5]
Iso1DMF4200.13[5]
Iso2DMF4200.21[5]
Por1DMF4200.01[5]
Por2DMF4200.06[5]
Chlorin 1Toluene-0.315[6]
Chlorin 1Acetonitrile-0.243[6]
Chlorin 1Methanol-0.243[6]
Chlorin-dansyl dyad 7Toluene-0.219[6]
Chlorin-dansyl dyad 7Acetonitrile-0.073[6]
Chlorin-dansyl dyad 7Methanol-0.055[6]

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[7]

Quantum_Yield_Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis select_standard 1. Select a Standard (Similar absorption/emission to sample) prepare_solutions 2. Prepare Dilute Solutions (Sample & Standard in same solvent, Abs < 0.1 at excitation λ) select_standard->prepare_solutions measure_absorption 3. Measure UV-Vis Spectra (Record absorbance at excitation λ) prepare_solutions->measure_absorption measure_emission 4. Measure Fluorescence Spectra (Use same excitation λ and settings for sample and standard) measure_absorption->measure_emission integrate_emission 5. Integrate Emission Spectra (Calculate area under the curve) measure_emission->integrate_emission plot_data 6. Plot Integrated Intensity vs. Absorbance integrate_emission->plot_data calculate_qy 7. Calculate Quantum Yield (Using the comparative equation) plot_data->calculate_qy

Caption: Experimental workflow for quantum yield measurement.

Methodology:

  • Select a Standard: Choose a quantum yield standard that has absorption and emission spectra in a similar range to your this compound derivative.[7]

  • Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4] A typical series might have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.[4]

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the excitation wavelength.[4]

  • Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if they are different). If the same solvent is used, this term becomes 1.

Protocol 2: Synthesis of Functionalized Porphyrins via Organometallic Methodologies

Palladium-catalyzed cross-coupling reactions are standard techniques for constructing carbon-carbon bonds in porphyrin synthesis.[8] Iridium- or palladium-catalyzed direct C–H functionalization is also an efficient method for introducing various substituents onto porphyrins.[8] For example, iridium-catalyzed direct C–H borylation has been used for the post-functionalization of relatively simple porphyrins.[8] These borylated porphyrins serve as a convenient platform for synthesizing functionalized porphyrin derivatives.[8] An improved protocol for 2-borylporphyrin synthesis utilizes PdCl2(dppf) as a catalyst in a toluene/H2O two-phase solvent system.[8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between factors that can be manipulated to enhance the fluorescence quantum yield of this compound derivatives.

Enhancing_QY goal Goal: Enhance Fluorescence Quantum Yield strategy1 Structural Modification goal->strategy1 strategy2 Environmental Control goal->strategy2 mod1 Reduce Pyrrole Double Bonds (Porphyrin -> Chlorin -> Bacteriochlorin) strategy1->mod1 mod2 Introduce Electron-Donating Groups (-NH2, -OH) strategy1->mod2 mod3 Add Bulky Groups to Prevent Aggregation strategy1->mod3 env1 Optimize Solvent (Adjust polarity and viscosity) strategy2->env1 env2 Control pH strategy2->env2 env3 Use Dilute Concentrations strategy2->env3

Caption: Strategies to enhance fluorescence quantum yield.

References

Technical Support Center: Phlorin Aggregation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Phlorins are a class of molecules closely related to porphyrins. While specific literature on phlorin aggregation is limited, the principles governing porphyrin aggregation are well-established and provide a strong framework for understanding and troubleshooting issues with this compound solutions. This guide is based on established knowledge of porphyrin chemistry and is intended to provide a foundational framework for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation and why does it occur?

A1: this compound aggregation is the process where individual this compound molecules in a solution self-assemble to form larger structures. This is primarily driven by non-covalent interactions, particularly π-π stacking between the large, aromatic macrocycles of the this compound molecules. The tendency for phlorins to aggregate is influenced by several factors including their concentration, the solvent used, the pH of the solution, and the ionic strength.[1][2][3][4][5]

Q2: How can I tell if my this compound solution is aggregated?

A2: Aggregation can manifest in several ways:

  • Visual Observation: The most obvious sign is the solution becoming cloudy or the formation of visible precipitate.

  • Spectroscopic Changes: In UV-Vis spectroscopy, aggregation typically leads to a broadening and either a red-shift (J-aggregates) or a blue-shift (H-aggregates) of the Soret band.[2][6] Deviations from the Beer-Lambert law upon changing concentration are also a strong indicator of aggregation.[1][2]

  • Dynamic Light Scattering (DLS): DLS analysis will show an increase in the hydrodynamic radius of the particles in solution, indicating the formation of larger aggregates.[2][3]

Q3: What are the main factors that promote this compound aggregation?

A3: The primary factors that promote aggregation are:

  • High Concentration: Increasing the concentration of the this compound solution brings the molecules closer together, favoring aggregation.[1][2]

  • Poor Solvent: Using a solvent in which the this compound has low solubility will promote aggregation.[7]

  • pH: For phlorins with ionizable groups, the pH of the solution can significantly impact solubility and aggregation. Aggregation of similar molecules like porphyrins is often observed at lower pH values.[8][9][10][11]

  • High Ionic Strength: Increasing the salt concentration can screen electrostatic repulsions between charged this compound molecules, leading to increased aggregation.[10]

Q4: How can I prevent this compound aggregation in my experiments?

A4: Several strategies can be employed to prevent aggregation:

  • Work at Low Concentrations: Whenever possible, use the lowest feasible concentration of your this compound solution.[1][2]

  • Choose an Appropriate Solvent: Use a "good" solvent in which the this compound is highly soluble. Tetraphenylporphyrin, a related compound, is soluble in nonpolar organic solvents like chloroform and benzene.[12]

  • Control pH: For ionizable phlorins, maintaining a pH that ensures the molecule is in its most soluble form is crucial. For many porphyrins, adjusting the pH to below 1.0 can prevent aggregation in aqueous solutions.[8]

  • Use Additives: Certain additives can disrupt π-π stacking and prevent aggregation. These can include surfactants, polymers, or other planar aromatic molecules like pyrene.[2][13]

Q5: Is it possible to reverse this compound aggregation?

A5: Yes, in many cases, aggregation can be reversed. Common methods include:

  • Dilution: Diluting the solution can shift the equilibrium back towards the monomeric form.

  • Solvent Exchange: Transferring the this compound to a better solvent can redissolve aggregates.

  • Sonication: Applying ultrasonic energy can physically break up aggregates, though they may reform if the underlying solution conditions are not changed.[14][15][16]

  • pH Adjustment: Changing the pH to a range where the this compound is more soluble can lead to disaggregation.[8]

  • Heating: Gently heating the solution can sometimes provide enough energy to break up aggregates, though care must be taken to avoid thermal degradation.[6]

Troubleshooting Guides

Guide 1: My this compound solution is cloudy/has precipitated.

This indicates significant aggregation. Follow this workflow to address the issue:

start Problem: Cloudy Solution/ Precipitate check_concentration Is the concentration high? start->check_concentration action_dilute Dilute the solution with a good solvent. check_concentration->action_dilute Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No end_soluble Solution should become clear. action_dilute->end_soluble action_change_solvent Change to a better solvent (e.g., Chloroform, Toluene for non-polar phlorins). check_solvent->action_change_solvent No check_ph Does the this compound have ionizable groups? check_solvent->check_ph Yes action_change_solvent->end_soluble action_adjust_ph Adjust pH to improve solubility (e.g., acidify for basic groups). check_ph->action_adjust_ph Yes action_sonicate Try gentle sonication to break up aggregates. check_ph->action_sonicate No action_adjust_ph->end_soluble action_sonicate->end_soluble start Problem: Unexpected UV-Vis Spectrum analyze_shift Analyze Soret band shift start->analyze_shift j_aggregate Red-shift suggests J-aggregates analyze_shift->j_aggregate h_aggregate Blue-shift suggests H-aggregates analyze_shift->h_aggregate beer_lambert Perform serial dilutions and check for Beer-Lambert Law deviation. j_aggregate->beer_lambert h_aggregate->beer_lambert deviation Deviation confirms aggregation. beer_lambert->deviation no_deviation No deviation, check for other issues (e.g., degradation). beer_lambert->no_deviation solution Implement prevention strategies: - Lower concentration - Use additives (e.g., pyrene) - Change solvent deviation->solution end_resolve Spectrum should return to monomeric form. solution->end_resolve start Prepare dilute this compound solution in 'good' solvent measure_monomer Record monomer UV-Vis spectrum start->measure_monomer add_bad_solvent Incrementally add 'bad' solvent measure_monomer->add_bad_solvent measure_aggregate Record UV-Vis spectrum after each addition add_bad_solvent->measure_aggregate measure_aggregate->add_bad_solvent Continue additions analyze Analyze Soret band for shifts and broadening measure_aggregate->analyze j_agg Red-shift (J-aggregate) analyze->j_agg Shift > λ_max h_agg Blue-shift (H-aggregate) analyze->h_agg Shift < λ_max start Prepare dust-free sample and solvent setup Set instrument parameters (solvent viscosity, RI, temp) start->setup measure Place sample in DLS and perform measurement setup->measure analyze Analyze correlation function to get size distribution measure->analyze interpret Compare particle size to expected monomer size analyze->interpret aggregated Larger size indicates aggregation interpret->aggregated Size > Monomer monomeric Size consistent with monomer interpret->monomeric Size ≈ Monomer

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the chromatographic separation of closely related phlorin isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating closely related this compound isomers?

This compound isomers, which can include positional isomers, diastereomers, and enantiomers, often have very similar physicochemical properties, such as polarity and molecular weight. This similarity makes them difficult to resolve using standard chromatographic techniques. Key challenges include achieving baseline separation, preventing co-elution, and dealing with the inherent instability and potential for oxidation of the this compound macrocycle.

Q2: Which type of chromatography is most effective for this compound isomer separation?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique. For enantiomeric this compound isomers, Chiral HPLC is essential, utilizing a Chiral Stationary Phase (CSP) to achieve separation.[1][2][3] For diastereomers and positional isomers, Reversed-Phase (RP-HPLC) is common, often requiring highly selective stationary phases, such as those with pentafluorophenyl (PFP) functionalities, which can offer alternative selectivity to standard C18 columns.[4]

Q3: My this compound sample appears to be degrading on the column. What can I do?

Phlorins can be unstable and prone to oxidation.[5] To minimize degradation:

  • Work quickly: Prepare samples immediately before analysis.

  • Control Temperature: Use a column oven to maintain a consistent, and potentially reduced, temperature to slow degradation kinetics.

  • Mobile Phase pH: Ensure the mobile phase pH is within a stable range for your specific this compound derivatives.

  • Degas Solvents: Thoroughly degas all mobile phase solvents to remove dissolved oxygen, which can promote oxidation.

  • Use Antioxidants: If compatible with your detection method, consider adding a small amount of an antioxidant to your sample solvent.

Q4: I am not getting any separation between my this compound enantiomers. What should I try first?

For enantiomers, the primary factor is the Chiral Stationary Phase (CSP). If you see no separation:

  • Confirm you are using a CSP: Standard columns like C18 will not resolve enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.[1]

  • Switch Mobile Phase Mode: Chiral separations can be performed in either normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase mode.[6] If one mode fails, the other may provide the necessary selectivity.

  • Screen Different CSPs: Chiral recognition is highly specific. A racemate that is not resolved on one type of CSP may be well-resolved on another.[3] Screening columns like Chiralcel® OD or Chiralpak® AD is a common strategy.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Poor Resolution or Co-eluting Peaks

If your chromatogram shows broad, overlapping, or completely co-eluting peaks, consult the following decision tree.

G start Poor Resolution opt_mobile Optimize Mobile Phase start->opt_mobile opt_column Evaluate Stationary Phase start->opt_column opt_params Adjust Method Parameters start->opt_params mod_strength Modify Solvent Strength (Adjust ACN/MeOH ratio) opt_mobile->mod_strength mod_ph Adjust pH (For ionizable phlorins) opt_mobile->mod_ph mod_additive Use Additives (e.g., TFA for peak shape) opt_mobile->mod_additive change_col Switch Column Chemistry (e.g., C18 to PFP) opt_column->change_col chiral_col Use a Chiral Column (For enantiomers) opt_column->chiral_col check_health Check Column Health (Perform wash/regeneration) opt_column->check_health mod_flow Decrease Flow Rate opt_params->mod_flow mod_temp Change Temperature opt_params->mod_temp mod_grad Optimize Gradient Slope opt_params->mod_grad

Caption: Troubleshooting decision tree for poor peak resolution.
Issue 2: Peak Tailing

Peak tailing is often observed with polar or basic compounds and can obscure the resolution of closely eluting isomers.

  • Possible Cause: Secondary interactions between the this compound molecules and active sites (e.g., residual silanols) on the silica-based stationary phase.

  • Solution 1: Modify Mobile Phase. Add a competing agent to the mobile phase. A small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can protonate residual silanols and reduce peak tailing.

  • Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer exposed silanol groups and are less prone to causing peak tailing for basic compounds.

  • Solution 3: Check for Column Overload. Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Issue 3: Irreproducible Retention Times

Fluctuations in retention time make peak identification and quantification unreliable.

  • Possible Cause: Insufficient column equilibration between runs, especially when using a gradient.

  • Solution: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A common rule is to flush with 10-20 column volumes of the starting mobile phase.

  • Possible Cause: Changes in mobile phase composition.

  • Solution: Prepare fresh mobile phase daily. If mixing solvents online, ensure the pump's proportioning valves are functioning correctly.

  • Possible Cause: Temperature fluctuations.

  • Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

Quantitative Data Summary

Achieving good separation requires optimizing for both retention time (k'), selectivity (α), and resolution (Rs). The following table presents a realistic, illustrative dataset for the successful separation of two hypothetical this compound isomers using a chiral HPLC method. A resolution value (Rs) greater than 1.5 is generally considered baseline separation.

ParameterThis compound Isomer AThis compound Isomer BSeparation Metric
Retention Time (t_R) 12.5 min14.2 min-
Peak Width (W) 0.60 min0.65 min-
Resolution (Rs) \multicolumn{2}{c}{2.72}Rs > 1.5
Selectivity (α) \multicolumn{2}{c}{1.15}α > 1.1

Data is illustrative to demonstrate key chromatographic parameters.

Detailed Experimental Protocol: Chiral HPLC Separation

This protocol provides a robust starting point for separating this compound enantiomers. It is adapted from established methods for chiral compounds and phloretin analysis.[6]

G prep 1. Sample Preparation - Dissolve this compound racemate in mobile phase - Filter through 0.22 µm syringe filter equil 2. Column Equilibration - Equilibrate chiral column with mobile phase - Flow rate: 0.5 mL/min for ~30 min prep->equil Load System inject 3. Injection - Inject 5-10 µL of prepared sample equil->inject System Ready run 4. Isocratic Elution - Run for 20-30 minutes - Monitor at appropriate wavelength (e.g., 288 nm) inject->run Start Run analyze 5. Data Analysis - Integrate peaks - Calculate Resolution (Rs) run->analyze Collect Data

References

Validation & Comparative

Unambiguous Structure Confirmation of Phlorins: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex macrocycles like phlorins, whose nuanced conformational features can significantly impact their chemical and biological properties. While various analytical techniques offer structural insights, single-crystal X-ray crystallography remains the gold standard for providing unequivocal atomic-level detail. This guide offers an objective comparison of X-ray crystallography with alternative methods for phlorin structure confirmation, supported by experimental data and detailed protocols.

Phlorins, as reduced derivatives of porphyrins, exhibit unique electronic and structural characteristics, including a signature ruffled conformation.[1] Understanding the precise nature of this non-planar structure is crucial for applications ranging from materials science to medicinal chemistry. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for initial characterization, they often fall short of providing the definitive structural proof offered by X-ray diffraction.[2]

Performance Comparison: X-ray Crystallography vs. Other Techniques

The primary advantage of X-ray crystallography lies in its ability to generate a high-resolution, three-dimensional map of electron density within a crystal, allowing for the direct determination of atomic positions, bond lengths, and bond angles.[3] This level of detail is often unattainable with other methods.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Information on the chemical environment of nuclei, connectivity through bonds (COSY, HMBC), and through-space proximity (NOESY).Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition.[4]
Sample State Single crystal.[5]Solution.[6]Gas phase (after ionization).
Resolution Atomic resolution (typically < 1 Å).[3]Lower resolution; provides an average structure in solution.Does not provide 3D structural information.
Strengths Unambiguous determination of absolute and relative stereochemistry; detailed insight into non-covalent interactions.Excellent for studying dynamic processes and conformational changes in solution; does not require crystallization.[6][7]High sensitivity and accuracy for molecular weight determination.
Limitations Requires high-quality single crystals, which can be challenging to grow; provides a static picture of the molecule in the solid state.[7]Structure is inferred from correlations and can be ambiguous for complex molecules; cannot definitively determine bond lengths and angles without computational modeling.[2]Provides limited information about the 3D arrangement of atoms.

Quantitative Data Presentation: A Case Study with a Gold(III) this compound Complex

To illustrate the precision of X-ray crystallography, the following table presents selected bond lengths for a gold(III) 5,5-dimethyl-10,15,20-tris(pentafluorophenyl)this compound complex (Au[DMTPFPhl]), as determined by single-crystal X-ray diffraction. These experimental values serve as a benchmark for comparison with theoretical models often used in conjunction with NMR data.

BondBond Length (Å)[1]
Au—N11.983
Au—N21.993
Au—N31.984
Au—N41.994
C1—C21.439
C4—C51.509
C5—C61.508
C9—C101.401

Table 1: Selected experimental bond lengths of Au[DMTPFPhl] determined by X-ray crystallography.

It is a common practice to compare experimental X-ray data with structures optimized using Density Functional Theory (DFT) calculations. While DFT can provide valuable insights, especially when interpreting NMR data, the experimental X-ray structure provides the definitive benchmark for the solid-state conformation. For instance, DFT calculations on metallophlorins have been shown to accurately predict the energetic barriers for macrocycle ruffling, a dynamic process that can be inferred from variable-temperature NMR studies.[1] However, the static, low-temperature crystal structure provides the most precise snapshot of the molecule's ground-state geometry.

Experimental Protocols

Crystallization of a this compound Derivative

The critical first step in an X-ray crystallographic analysis is the growth of diffraction-quality single crystals.[5]

Methodology:

  • Purification: The this compound sample must be of high purity. This is typically achieved through column chromatography followed by recrystallization.

  • Solvent Selection: A suitable solvent or a mixture of solvents in which the this compound is sparingly soluble is chosen. For many porphyrinoids, slow vapor diffusion of a poor solvent into a solution of the compound in a good solvent is effective.

  • Vapor Diffusion Setup (Hanging Drop or Sitting Drop):

    • Dissolve the purified this compound in a small volume of a relatively high-boiling point, "good" solvent (e.g., dichloromethane or pyridine).

    • Place this solution as a drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop).

    • The slide or well is then placed in a sealed chamber containing a larger volume of a "poor" solvent in which the this compound is less soluble (e.g., hexane, methanol, or water).

    • Slowly, the vapor of the poor solvent diffuses into the drop, gradually decreasing the solubility of the this compound and inducing crystallization.

  • Crystal Growth: The chamber is left undisturbed in a vibration-free environment, often at a constant temperature, for several days to weeks. Crystals will appear as the solution reaches supersaturation.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Methodology:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head, often using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

Visualizing the Workflow and Key Relationships

To further clarify the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination Synthesis This compound Synthesis Purification Purification (Chromatography) Synthesis->Purification Crystallization Crystal Growth (Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: Experimental workflow for this compound structure confirmation using X-ray crystallography.

technique_comparison cluster_xray X-ray Crystallography cluster_alternatives Alternative Methods This compound This compound Structure Xray Provides: - Precise 3D Coordinates - Bond Lengths/Angles - Absolute Stereochemistry This compound->Xray Definitive Confirmation NMR Provides: - Connectivity - Solution Conformation - Dynamics This compound->NMR Initial Characterization MS Provides: - Molecular Weight - Elemental Formula This compound->MS Initial Characterization NMR->Xray Complementary Data

Caption: Relationship between X-ray crystallography and alternative analytical techniques.

References

Comparative analysis of photostability between phlorin and porphyrin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Photostability: Phlorin vs. Porphyrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the photostability of phlorins and porphyrins, two classes of tetrapyrrolic macrocycles with significant applications in medicine and materials science. Understanding the photostability of these compounds is critical for their application as photosensitizers in photodynamic therapy (PDT), as well as in the development of optical materials and sensors. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts and workflows.

Introduction to Phlorins and Porphyrins

Porphyrins are a class of intensely colored, aromatic macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. Their extended π-conjugated system is responsible for their strong absorption in the visible region of the electromagnetic spectrum. Phlorins, on the other hand, are two-electron reduced derivatives of porphyrins, resulting in an interruption of the macrocyclic conjugation and significantly altered electronic and photophysical properties. This structural difference is the primary determinant of their differing photostabilities.

Quantitative Photostability Data

The photostability of a molecule is often quantified by its photobleaching quantum yield (Φ_p_). This value represents the fraction of absorbed photons that lead to the irreversible decomposition of the molecule. A lower photobleaching quantum yield indicates higher photostability.

While extensive quantitative data exists for various porphyrin derivatives, direct comparative data for phlorins is sparse in the current scientific literature. The following table summarizes representative photobleaching quantum yields for several common porphyrins. A qualitative comparison for phlorins is provided based on available photophysical studies.

Compound ClassDerivative ExampleSolvent/MediumPhotobleaching Quantum Yield (Φ_p_)Reference(s)
Porphyrins Hematoporphyrin (HP)Phosphate Buffer (pH 7.4)4.7 x 10⁻⁵[1]
Uroporphyrin (URO)Phosphate Buffer (pH 7.4)2.8 x 10⁻⁵[1]
Photofrin II®Phosphate Buffer (pH 7.4)5.4 x 10⁻⁵
Tetra(4-sulfonatophenyl)porphine (TSPP)Phosphate Buffer (pH 7.4)9.8 x 10⁻⁶
Phlorins Various DerivativesVarious SolventsData not readily available. Generally considered less stable than their porphyrin counterparts due to the disrupted aromatic system, making them more susceptible to photooxidation. However, stability can be influenced by peripheral substituents.

Note: The photostability of both phlorins and porphyrins is highly dependent on the specific molecular structure (including peripheral substituents and coordinated metal ions) and the experimental conditions (e.g., solvent, oxygen concentration, pH).

Factors Influencing Photostability

Several factors can influence the photostability of both phlorins and porphyrins:

  • Macrocyclic Aromaticity: The fully aromatic nature of the porphyrin macrocycle contributes to its significant stability. The interruption of this aromaticity in phlorins generally leads to lower photostability.

  • Peripheral Substituents: Electron-donating or withdrawing groups on the periphery of the macrocycle can significantly impact the electronic structure and, consequently, the photostability. For instance, electron-releasing aryl groups on phlorins have been shown to increase fluorescence quantum yields and lifetimes, which may correlate with enhanced photostability.

  • Central Metal Ion: The nature of the metal ion coordinated within the macrocycle can have a profound effect on photostability.

  • Solvent and Oxygen: The presence of oxygen and the nature of the solvent can dramatically affect the photodegradation pathways and rates.

Experimental Protocols for Photostability Assessment

The determination of photostability typically involves irradiating a solution of the compound of interest and monitoring its degradation over time using UV-Vis absorption or fluorescence spectroscopy.

1. Sample Preparation:

  • A solution of the this compound or porphyrin is prepared in a suitable, spectrophotometrically pure solvent (e.g., dimethyl sulfoxide (DMSO), ethanol, or phosphate-buffered saline (PBS)).

  • The concentration is adjusted to have an absorbance of approximately 0.1-0.2 at the desired irradiation wavelength to avoid inner filter effects.

2. Irradiation:

  • The sample is placed in a quartz cuvette and irradiated with a light source of a specific wavelength, typically corresponding to an absorption maximum of the compound.

  • A calibrated light source, such as a xenon lamp or a laser with a known power output, is used. The light intensity (photon flux) should be determined using a chemical actinometer (e.g., ferrioxalate) or a calibrated photodiode.

  • A control sample is kept in the dark under identical conditions to account for any thermal degradation.

3. Monitoring Photodegradation:

  • At regular time intervals, the UV-Vis absorption or fluorescence spectrum of the irradiated sample is recorded.

  • The decrease in the intensity of a characteristic absorption band (e.g., the Soret band) or the fluorescence emission is monitored as a function of irradiation time.

4. Calculation of Photobleaching Quantum Yield (Φ_p_): The photobleaching quantum yield is calculated using the following formula:

Φ_p_ = (Number of molecules degraded) / (Number of photons absorbed)

This can be determined from the initial rate of photodegradation, the photon flux of the light source, the sample volume, and the absorbance of the solution.

Visualizations

Signaling Pathway: General Photodegradation Mechanism

The following diagram illustrates a simplified pathway for the photodegradation of a photosensitizer like a porphyrin or this compound, primarily through the production of reactive oxygen species (ROS).

Workflow for Photostability Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Sample Solution D Irradiate Sample at Specific Wavelength A->D B Prepare Dark Control E Monitor Spectral Changes (UV-Vis/Fluorescence) at Time Intervals B->E Comparison C Calibrate Light Source (Actinometry) C->D D->E F Plot Absorbance/Fluorescence vs. Irradiation Time E->F G Calculate Initial Rate of Degradation F->G H Calculate Photobleaching Quantum Yield (Φp) G->H Factors Affecting Photostability cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Environmental Factors Photostability Photostability Aromaticity Macrocycle Aromaticity Aromaticity->Photostability Substituents Peripheral Substituents Substituents->Photostability Metal Central Metal Ion Metal->Photostability Solvent Solvent Polarity Solvent->Photostability Oxygen Oxygen Concentration Oxygen->Photostability pH pH pH->Photostability

References

A Spectroscopic Showdown: Unveiling the Optical Fingerprints of Phlorin, Chlorin, and Bacteriochlorin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distinct spectroscopic signatures of porphyrinoids is paramount for their application in fields ranging from photodynamic therapy to molecular electronics. This guide provides an objective, data-driven comparison of the spectroscopic properties of three key porphyrin derivatives: phlorin, chlorin, and bacteriochlorin, highlighting how progressive saturation of the porphyrin macrocycle dramatically alters their interaction with light.

The characteristic colors and photophysical behaviors of this compound, chlorin, and bacteriochlorin arise from their unique electronic structures, which are systematically modified by the reduction of peripheral double bonds in the parent porphyrin macrocycle. These structural changes lead to significant shifts in their absorption and emission spectra, providing a tunable platform for various light-based technologies.

At a Glance: Spectroscopic Data Comparison

The following table summarizes the key spectroscopic parameters for representative free-base this compound, chlorin, and bacteriochlorin derivatives, offering a clear quantitative comparison of their optical properties.

Spectroscopic ParameterThis compound (meso-mesityl derivative in CH₂Cl₂)Chlorin (in THF)Bacteriochlorin (in Toluene)
Soret Band (λ_max, nm) ~420~403~358, ~391
Q-Bands (λ_max, nm) ~525, ~560, ~610, ~670~502, ~534, ~608, ~662~525, ~575, ~741
Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹) ** Data not readily availableData not readily available~75,000
Molar Extinction Coefficient (ε) at Longest Wavelength Q-Band (M⁻¹cm⁻¹) **Data not readily availableData not readily available~90,000
Emission Maximum (λ_em, nm) ~725~665~743
Fluorescence Quantum Yield (Φ_f) ~0.00058[1][2]Varies with structure~0.20[3]

The "Four-Orbital" Model: A Theoretical Framework

The distinct absorption spectra of these porphyrinoids can be rationalized by Gouterman's four-orbital model.[1][2][4][5][6] This model considers the transitions between the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs). In the highly symmetric porphyrin, the transitions to the first excited state (S1) are weak (giving rise to the Q-bands), while the transition to the second excited state (S2) is strongly allowed, resulting in the intense Soret band.

As the symmetry of the macrocycle is lowered by the progressive saturation of double bonds from porphyrin to chlorin and then to bacteriochlorin, the degeneracy of the LUMOs is lifted. This leads to a significant red-shift and an increase in the intensity of the longest wavelength Q-band (the Qy band), which becomes the dominant feature in the absorption spectrum of bacteriochlorins.

Experimental Protocols: Acquiring the Spectroscopic Data

The data presented in this guide are typically acquired using the following standard spectroscopic techniques.

UV-Vis Absorption Spectroscopy

Objective: To measure the absorption of light by the sample as a function of wavelength to determine the position of the Soret and Q-bands and their molar extinction coefficients.

Methodology:

  • Sample Preparation: Prepare a stock solution of the porphyrinoid in a spectroscopic grade solvent (e.g., dichloromethane, tetrahydrofuran, or toluene). From the stock solution, prepare a series of dilutions of known concentrations.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.

  • Sample Measurement: Record the absorption spectra of the diluted solutions of the porphyrinoid over a wavelength range that covers both the Soret and Q-bands (typically 300-800 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands.

    • Using the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette), calculate the molar extinction coefficient for each band from a plot of absorbance versus concentration.

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of the sample and determine its fluorescence quantum yield.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the porphyrinoid in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), a monochromator to select the excitation wavelength, a sample holder, and a detector to measure the emitted light.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to a value where the sample absorbs light (e.g., at the Soret band or one of the Q-bands).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

    • Identify the wavelength of maximum emission (λ_em).

  • Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method):

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

    • Prepare solutions of the standard and the sample with the same absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths).

    • Calculate the quantum yield of the sample using the following equation: Φ_f(sample) = Φ_f(standard) * [I(sample) / I(standard)] * [n(sample)² / n(standard)²] where I is the integrated fluorescence intensity and n is the refractive index of the solvent.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the logical relationship between the molecular structure of these porphyrinoids and their resulting spectroscopic properties.

G cluster_structure Molecular Structure cluster_properties Spectroscopic Properties P Porphyrin (Fully Unsaturated) C Chlorin (One Reduced Pyrrole) P->C Reduction Soret Strong Soret Band Weak Q-Bands P->Soret Leads to B Bacteriochlorin (Two Reduced Pyrroles) C->B Further Reduction RedShiftQ Red-Shifted & Intensified Qy Band C->RedShiftQ Leads to NIR_Q Strong, NIR Qy Band B->NIR_Q Leads to

Caption: Progressive reduction of the porphyrin macrocycle alters the electronic structure, leading to distinct spectroscopic features.

G cluster_transitions Electronic Transitions cluster_bands Resulting Absorption Bands HOMOs HOMOs (a1u, a2u) S2 S2 State (Strongly Allowed) HOMOs->S2 Transition S1 S1 State (Weakly Allowed) HOMOs->S1 Transition LUMOs LUMOs (eg) Soret Soret Band S2->Soret Results in Q_Bands Q-Bands S1->Q_Bands Results in

References

Unlocking the Redox Landscape: A Comparative Guide to the Electrochemical Potentials of Phlorin and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of phlorin and its derivatives is crucial for harnessing their potential in various applications, including as photosensitizers in photodynamic therapy and as catalysts in redox reactions. This guide provides a comparative analysis of the electrochemical potentials of a homologous series of 5,5-dimethylphlorins, offering insights into how structural modifications influence their redox behavior.

This guide synthesizes experimental data to facilitate a clear comparison of this compound analogues, presenting their oxidation and reduction potentials. Detailed experimental protocols are provided to ensure the reproducibility of the findings.

Comparative Electrochemical Data

The redox potentials of a series of 5,5-dimethylthis compound macrocycles, where the identity of one aryl ring at the 15-meso-position is systematically varied, have been determined using cyclic voltammetry. The following table summarizes the key electrochemical data for these compounds. The analogues include derivatives with pentafluorophenyl (3H(PhlF)), mesityl (3H(PhlMes)), 2,6-bismethoxyphenyl (3H(PhlOMe)), 4-nitrophenyl (3H(PhlNO2)), and 4-tert-butylcarboxyphenyl (3H(PhlCO2tBu)) groups.[1][2]

Each of the this compound macrocycles displays three quasi-reversible oxidations and two largely irreversible reduction waves.[1] The electron-donating or withdrawing nature of the aryl substituent significantly influences these redox potentials.[1][2][3] Phlorins with electron-donating groups are generally easier to oxidize and harder to reduce, while the inverse is true for those with electron-withdrawing groups.[1][2][3]

CompoundEox(1) (V)Eox(2) (V)Eox(3) (V)Ered(1) (V)Ered(2) (V)Electrochemical HOMO-LUMO Gap (eV)
3H(PhlF)~0.6~0.9~1.1-0.93~-1.5~1.63 - 1.75
3H(PhlMes)~0.6~0.9~1.1-1.05~-1.5~1.63 - 1.75
3H(PhlOMe)~0.6~0.9~1.1-1.07~-1.5~1.63 - 1.75
3H(PhlNO2)>0.6>0.9>1.1-0.94~-1.5~1.63 - 1.75
3H(PhlCO2tBu)>0.6>0.9>1.1-0.99~-1.5~1.62

Redox potentials are referenced to Ag/AgCl.[1]

Experimental Protocol: Cyclic Voltammetry

The electrochemical data presented was obtained through cyclic voltammetry (CV) experiments.[1] This technique measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.

Methodology:

  • Sample Preparation: 1.0 mM solutions of each this compound analogue were prepared in dichloromethane (CH2Cl2).[1]

  • Supporting Electrolyte: The solutions contained 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte to ensure conductivity.[1]

  • Internal Standard: Decamethyl ferrocene was used as an internal standard for referencing the potentials.[1]

  • Instrumentation: A standard three-electrode system was employed, consisting of a working electrode, a reference electrode (Ag/AgCl), and a counter electrode.

  • Data Acquisition: The potential was swept, and the resulting current was recorded to generate cyclic voltammograms. The oxidation and reduction potentials were determined from these plots. Differential pulse voltammetry (DPV) was used to determine the first reduction potentials more accurately.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and electrochemical analysis of the this compound analogues.

G cluster_synthesis Synthesis of this compound Analogues cluster_electrochemistry Electrochemical Analysis Dipyrromethane 5,5-dimethyldipyrromethane Diacylated_Dipyrromethane Diacylated Dipyrromethane (1) Dipyrromethane->Diacylated_Dipyrromethane 1. EtMgBr 2. Pentafluorophenylbenzoyl chloride Dicarbinol Dicarbinol Intermediate Diacylated_Dipyrromethane->Dicarbinol NaBH4 Phlorin_Analogues This compound Analogues (3H(PhlR)) Dicarbinol->Phlorin_Analogues Aryl_Dipyrromethane 5-Aryldipyrromethane (Aryl = F, Mes, OMe, NO2, CO2tBu) Aryl_Dipyrromethane->Phlorin_Analogues Condensation Sample_Prep Sample Preparation (1.0 mM in CH2Cl2, 0.1 M TBAPF6) Phlorin_Analogues->Sample_Prep CV_Experiment Cyclic Voltammetry (CV) & Differential Pulse Voltammetry (DPV) Sample_Prep->CV_Experiment Data_Analysis Data Analysis (Determination of Redox Potentials) CV_Experiment->Data_Analysis

Caption: Synthetic and electrochemical workflow for this compound analogues.

References

Bridging Theory and Experiment: A Guide to Validating Phlorin Data with Density Functional Theory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel molecules is paramount. Phlorins, a class of porphyrin derivatives, have garnered significant interest for their unique electronic and photophysical properties. However, their inherent instability can complicate experimental analysis. This guide provides a comprehensive overview of how Density Functional Theory (DFT), a powerful computational method, serves as an indispensable tool for validating and interpreting experimental data on phlorins, ensuring the reliability of findings in research and development.

Density Functional Theory has emerged as a robust method to predict a wide range of molecular properties from first principles. By calculating the electronic structure of a molecule, DFT can forecast its spectroscopic and electrochemical behavior with remarkable accuracy. This predictive power allows for direct comparison with laboratory measurements, providing a theoretical foundation for experimental observations and helping to elucidate complex structure-property relationships.

Validating Spectroscopic Signatures

Spectroscopy is a cornerstone of molecular characterization. DFT provides the means to simulate spectra, which can then be benchmarked against experimental results to confirm molecular structures and understand electronic transitions.

UV-Vis Absorption Spectra

The characteristic color and electronic properties of phlorins are probed using UV-Visible spectroscopy. Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. It predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

A strong correlation between the TD-DFT calculated spectrum and the experimental one confirms the molecular structure and provides insight into the nature of the electronic transitions (e.g., π-π* transitions). For porphyrin derivatives like hematoporphyrin, TD-DFT calculations show good agreement with experimental data, a practice directly applicable to phlorins.[1]

Table 1: Comparison of Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λmax) for Hematoporphyrin [1]

BandExperimental λmax (nm)Calculated λmax (nm) (TD-DFT/PBEPBE/6-31G(d))
Soret (B) Band400405
Q-Band620626
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts.[2][3] By comparing the calculated chemical shifts with the experimental spectrum, researchers can confidently assign signals to specific atoms within the phlorin macrocycle, verify proposed structures, and distinguish between different isomers or conformers. Excellent correlations are often achieved after applying a linear scaling factor to the calculated shieldings.[3]

Table 2: Representative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO-DFT)
C1151.7130.0
C(CH₃)28.027.2
C2110.5108.6
C342.145.3

(Note: Data presented is illustrative of the comparison methodology for organic molecules and ions, as seen in studies using GIAO-DFT methods.)[2]

Validating Electrochemical Behavior

The redox properties of phlorins are crucial for applications in areas like photodynamic therapy and catalysis. DFT calculations can predict redox potentials, which are a measure of how easily a molecule can be oxidized or reduced.

Redox Potentials

By calculating the Gibbs free energy difference between the oxidized and reduced forms of a molecule, DFT can predict its standard redox potential (E⁰). These theoretical values can be directly compared with experimental data obtained from techniques like cyclic voltammetry. This comparison validates the experimental findings and helps to understand how substituents on the this compound ring affect its electron-donating or -accepting capabilities. Computational protocols using functionals like B3LYP with a polarizable continuum model for solvation have shown good accuracy in predicting redox potentials for diverse organic molecules.[4]

Table 3: Comparison of Experimental and DFT-Calculated Redox Potentials for Representative Organic Molecules

MoleculeExperimental E₁/₂ (V vs Fc/Fc⁺)Calculated E₁/₂ (V vs Fc/Fc⁺)
Anthracene0.690.72
1,4-Benzoquinone-1.09-1.13
Ferrocene (Reference)0.000.00
Nitrobenzene-1.54-1.51

(Note: This table illustrates the typical accuracy of DFT in predicting redox potentials for organic compounds, a method directly applicable to this compound systems.)[4]

Experimental and Computational Protocols

Reproducibility and accuracy are built upon well-defined methodologies. Below are generalized protocols for the experimental validation and computational prediction of this compound properties.

Experimental Protocols
  • UV-Vis Spectroscopy: Absorption spectra are typically recorded on a dual-beam spectrophotometer. The this compound sample is dissolved in a suitable solvent (e.g., dichloromethane, toluene) to a concentration of approximately 10⁻⁵ to 10⁻⁶ M. The spectrum is recorded over a range of 300-900 nm.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Cyclic Voltammetry (CV): Electrochemical measurements are performed using a three-electrode setup (working, reference, and counter electrodes) in a deaerated solution of a supporting electrolyte (e.g., 0.1 M TBAPF₆) in a suitable solvent (e.g., acetonitrile, dichloromethane). The potential is swept, and the resulting current is measured to determine the oxidation and reduction potentials, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) couple.[4]

Computational (DFT) Protocol
  • Geometry Optimization: The molecular structure of the this compound is first optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d).

  • UV-Vis Spectra Calculation: Using the optimized geometry, a Time-Dependent DFT (TD-DFT) calculation is performed (e.g., at the B3LYP/6-311+G(d,p) level) to obtain the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.[5]

  • NMR Chemical Shift Calculation: The GIAO (Gauge-Including Atomic Orbital) method is employed on the optimized structure to calculate the isotropic shielding constants. These are then converted to chemical shifts (δ) by referencing them to the shielding constant of TMS calculated at the same level of theory (δ = σ_TMS - σ_iso).[6]

  • Redox Potential Calculation: The Gibbs free energies of the neutral, oxidized, and reduced species are calculated. The redox potential is then determined from the free energy change of the redox reaction. Solvation effects are crucial and are typically included using a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[4][7]

Visualizing the Workflow

To better illustrate the synergy between experimental and theoretical approaches, the following diagrams outline the logical flow of the validation process.

DFT_Validation_Workflow cluster_exp Experimental Analysis cluster_dft Computational (DFT) Analysis cluster_comp Data Comparison & Validation exp_synthesis This compound Synthesis & Purification exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_cv Cyclic Voltammetry exp_synthesis->exp_cv comp_uv Compare λmax exp_uv->comp_uv comp_nmr Compare δ shifts exp_nmr->comp_nmr comp_redox Compare E₁/₂ exp_cv->comp_redox dft_geom Geometry Optimization dft_tddft TD-DFT Calculation dft_geom->dft_tddft dft_giao GIAO NMR Calculation dft_geom->dft_giao dft_redox Redox Potential Calculation dft_geom->dft_redox dft_tddft->comp_uv dft_giao->comp_nmr dft_redox->comp_redox validation Validated Structure & Property Understanding comp_uv->validation comp_nmr->validation comp_redox->validation

Caption: Workflow for validating experimental this compound data with DFT.

Logical_Relationships cluster_methods Computational Methods cluster_properties Predicted Properties cluster_exp_data Experimental Data dft DFT Calculation (Optimized Geometry, Electronic Structure) tddft TD-DFT dft->tddft giao GIAO dft->giao free_energy ΔG Calculation dft->free_energy uv_prop Absorption λmax Oscillator Strength tddft->uv_prop nmr_prop Isotropic Shielding (Chemical Shifts) giao->nmr_prop redox_prop Redox Potentials (E⁰) free_energy->redox_prop uv_exp UV-Vis Spectrum uv_prop->uv_exp validates nmr_exp NMR Spectrum nmr_prop->nmr_exp validates cv_exp Cyclic Voltammogram redox_prop->cv_exp validates

Caption: Relationship between DFT methods and experimental validation.

References

A Comparative Analysis of Fluoride Binding Affinities in Meso-Aryl Substituted Phlorin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of a homologous series of 5,5-dimethylphlorin macrocycles reveals a strong correlation between the electronic properties of meso-aryl substituents and their affinity for fluoride ions. This guide presents a comparative study of these this compound derivatives, summarizing their fluoride binding affinities, detailing the experimental protocols used for their determination, and visualizing the underlying chemical processes.

A seminal study by Pistner, Lutterman, and Rosenthal established a homologous set of 5,5-dimethylthis compound macrocycles to investigate the impact of systematic variations of an ancillary aryl ring at the 15-meso-position on their fluoride binding capabilities. These derivatives include phlorins with pentafluorophenyl (3H(PhlF)), 4-nitrophenyl (3H(PhlNO₂)), 4-tert-butylcarboxyphenyl (3H(PhlCO₂tBu)), mesityl (3H(PhlMes)), and 2,6-bismethoxyphenyl (3H(PhlOMe)) substituents. The research demonstrates that these this compound macrocycles exhibit a remarkable supramolecular chemistry with fluoride, capable of cooperatively binding two equivalents of the anion.

The strength of this fluoride binding is directly influenced by the electron-donating or electron-withdrawing nature of the meso-aryl substituent. A clear trend has been identified where phlorins bearing electron-deficient frameworks, such as 3H(PhlF) and 3H(PhlNO₂), exhibit the strongest cooperative fluoride binding. Conversely, macrocycles containing electron-releasing groups at the 15-meso-position, like 3H(PhlMes) and 3H(PhlOMe), are weaker fluoride binders. This phenomenon can be attributed to the principle that a hard anion like fluoride is more strongly attracted to hydrogen-bond donors with a greater electropositive character, which is enhanced by electron-withdrawing substituents.

Quantitative Comparison of Fluoride Binding Affinities

The fluoride binding process for this series of this compound derivatives is characterized by a cooperative, allosteric mechanism, where the binding of the first fluoride ion enhances the affinity for the second. This is quantified by the overall binding constant (β₂) and the Hill coefficient (η), which provides a measure of the degree of cooperativity. The binding data for the different this compound derivatives is summarized in the table below.

This compound DerivativeMeso-Aryl SubstituentOverall Binding Constant (β₂) (M⁻²)Hill Coefficient (η)
3H(PhlF) Pentafluorophenyl> 10⁸8.6
3H(PhlNO₂) 4-Nitrophenyl> 10⁸-
3H(PhlCO₂tBu) 4-tert-butylcarboxyphenyl> 10⁸-
3H(PhlMes) Mesityl4.5 x 10⁸5.0
3H(PhlOMe) 2,6-Bismethoxyphenyl> 10⁸5.4

While the overall binding constants for 3H(PhlNO₂) and 3H(PhlCO₂tBu) are reported to be greater than 10⁸ M⁻², the specific values and their corresponding Hill coefficients were not explicitly provided in the primary literature.

Experimental Protocols

The determination of fluoride binding affinities for the this compound derivatives was primarily conducted using UV-Vis spectroscopic titration, with supporting evidence from Nuclear Magnetic Resonance (NMR) spectroscopy and Job's method of continuous variation.

UV-Vis Spectroscopic Titration

This method monitors the changes in the electronic absorption spectrum of the this compound derivative upon the incremental addition of a fluoride source.

  • Preparation of Solutions: A stock solution of the this compound derivative (typically 10 μM) is prepared in anhydrous dichloromethane (CH₂Cl₂). A separate stock solution of the fluoride source, n-tetrabutylammonium fluoride (TBAF), is also prepared in anhydrous CH₂Cl₂.

  • Titration Procedure: An initial UV-Vis spectrum of the this compound solution is recorded. Small aliquots of the TBAF solution are then incrementally added to the this compound solution. After each addition and thorough mixing, the UV-Vis spectrum is recorded.

  • Data Analysis: The titration is continued until no further significant spectral changes are observed, indicating saturation of the binding sites. The changes in absorbance at a specific wavelength are then plotted against the concentration of added fluoride. The resulting data is fitted to a suitable binding model (e.g., a 2:1 host-guest binding isotherm) to calculate the overall binding constant (β₂). A Hill plot analysis of the titration data is used to determine the Hill coefficient (η), which quantifies the cooperativity of the binding.

¹H and ¹⁹F NMR Spectroscopy

NMR studies were conducted to confirm the nature of the interaction between the this compound and the fluoride ion. These experiments verified that the observed spectral changes in the UV-Vis titration are due to the hydrogen-bonding of fluoride to the N-H groups of the this compound macrocycle and not due to deprotonation of the this compound.

Job's Plot Analysis

Job's method of continuous variation was employed to determine the stoichiometry of the this compound-fluoride complex. By preparing a series of solutions with varying mole fractions of the this compound and fluoride while keeping the total concentration constant, and measuring the absorbance, a plot of absorbance versus mole fraction is generated. The maximum of this plot indicates the stoichiometry of the complex, which was consistently found to be approximately 0.33, confirming a 2:1 fluoride-to-phlorin binding ratio.

Visualizing the Experimental Workflow and Binding Relationships

The following diagrams illustrate the experimental workflow for determining fluoride binding affinity and the logical relationship between the this compound's electronic structure and its binding strength.

experimental_workflow cluster_prep Solution Preparation cluster_titration UV-Vis Titration cluster_analysis Data Analysis phlorin_sol This compound Solution (10 µM in CH₂Cl₂) initial_spec Record Initial UV-Vis Spectrum phlorin_sol->initial_spec tbaf_sol TBAF Solution (in CH₂Cl₂) add_tbaf Add Aliquot of TBAF tbaf_sol->add_tbaf initial_spec->add_tbaf record_spec Record UV-Vis Spectrum add_tbaf->record_spec repeat Repeat until Saturation record_spec->repeat repeat->add_tbaf plot_data Plot Absorbance vs. [Fluoride] repeat->plot_data fit_model Fit to 2:1 Binding Model plot_data->fit_model hill_plot Hill Plot Analysis plot_data->hill_plot calc_beta Calculate β₂ fit_model->calc_beta calc_eta Calculate η hill_plot->calc_eta

Experimental workflow for fluoride binding affinity determination.

binding_relationship substituent Meso-Aryl Substituent (e.g., -F, -NO₂, -H, -OMe) electronics Electronic Properties (Electron-Withdrawing vs. Electron-Donating) substituent->electronics h_bond N-H Bond Polarity (Electropositive Character) electronics->h_bond binding_strength Fluoride Binding Strength (β₂ value) h_bond->binding_strength cooperativity Binding Cooperativity (η value) binding_strength->cooperativity

Influence of meso-aryl substituents on fluoride binding.

A Comparative Guide to Purity Assessment of Newly Synthesized Phlorin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized phlorin compounds is a critical step in their development as potential therapeutic agents or functional materials. The presence of impurities, such as starting materials, reagents, or byproducts, can significantly impact the compound's physicochemical properties, biological activity, and toxicity profile. This guide provides a comprehensive comparison of the most common analytical techniques used to determine the purity of this compound derivatives, complete with experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the most appropriate methods for their needs.

Key Purity Assessment Techniques: An Overview

The principal methods for evaluating the purity of synthesized this compound compounds include High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis (EA). Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.

Technique Principle Information Provided Typical Purity Threshold Key Advantages Key Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV-Vis absorbance.Relative purity based on peak area percentage of all UV-active components.>95%High resolution for separating closely related impurities; widely available.Purity is relative to other UV-active compounds; response factors can vary.
LC-MS Separation by HPLC followed by mass-to-charge ratio analysis.Confirms molecular weight of the main compound and impurities; provides purity based on chromatographic separation.>95%High sensitivity and selectivity; provides molecular weight information for impurity identification.[1]Ionization efficiency can vary between compounds, affecting quantitation.
qNMR Integration of NMR signals relative to a certified internal standard of known concentration.Absolute purity of the analyte in a sample, including non-UV active and non-ionizable impurities.[2]>95%Provides an absolute purity value; non-destructive; universal detection for soluble compounds.[3]Lower sensitivity than chromatographic methods; requires a suitable internal standard with non-overlapping signals.[2]
Elemental Analysis Combustion of the compound to determine the percentage composition of C, H, N, and other elements.Confirms the elemental composition of the bulk sample.Calculated vs. Found values within ±0.4%.[4]Provides fundamental confirmation of the compound's empirical formula and bulk purity.Insensitive to impurities with similar elemental compositions (e.g., isomers); requires a relatively larger sample amount.[5]

Experimental Protocols

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method is often the first choice for assessing the purity of newly synthesized phlorins due to its ability to separate the target compound from reaction intermediates and byproducts.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound compound and dissolve it in 1 mL of a suitable solvent (e.g., THF, CH₂Cl₂, or the mobile phase) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically effective.[6]

    • Mobile Phase: A gradient elution is generally used.

      • Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate buffer.[4][7]

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might be 50-100% B over 15 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: Monitor at the Soret band maximum of the this compound (typically around 420-450 nm) for highest sensitivity, and potentially at a lower wavelength (e.g., 254 nm) to detect a wider range of impurities.[6]

  • Data Analysis: The purity is calculated based on the relative area percentage of the main peak in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

HPLC-UV Purity Assessment Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, providing confirmation of the molecular weight of the target compound and its impurities.

Methodology:

  • Sample Preparation: Prepare the sample as described for HPLC-UV, typically at a lower concentration (e.g., 0.01-0.1 mg/mL).

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but ensure the mobile phase additives (e.g., formic acid, ammonium acetate) are volatile and compatible with the MS source.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive mode is common for phlorins, detecting the [M+H]⁺ ion.

    • Scan Range: A range appropriate to the expected molecular weight of the this compound and potential impurities (e.g., m/z 150-2000).

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature for the specific instrument and compound.

  • Data Analysis: Purity is determined from the HPLC chromatogram (total ion chromatogram or extracted ion chromatogram). The mass spectrum of the main peak should confirm the expected molecular weight of the this compound. Mass spectra of impurity peaks can help in their identification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in MS-compatible Solvent weigh->dissolve inject Inject Sample dissolve->inject separate HPLC Separation inject->separate ionize ESI Ionization separate->ionize analyze_ms Mass Analysis (m/z) ionize->analyze_ms extract_tic Extract Chromatogram (TIC) analyze_ms->extract_tic correlate Correlate Peaks and Masses extract_tic->correlate analyze_spectra Analyze Mass Spectra analyze_spectra->correlate report report correlate->report Purity & MW Confirmation qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately Weigh this compound (m_analyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard (m_std) weigh_std->dissolve acquire Acquire ¹H-NMR Spectrum (long D1) dissolve->acquire process_spec Phase & Baseline Correct acquire->process_spec integrate_analyte Integrate Analyte Signal (I_analyte) process_spec->integrate_analyte integrate_std Integrate Standard Signal (I_std) process_spec->integrate_std calculate Calculate Absolute Purity (wt%) integrate_analyte->calculate integrate_std->calculate report report calculate->report Absolute Purity Report

References

Phlorins vs. Bacteriochlorins: A Comparative Guide for Near-Infrared Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photosensitizer is critical for the success of near-infrared (NIR) applications such as photodynamic therapy (PDT) and bioimaging. This guide provides an objective comparison of two promising classes of tetrapyrrolic macrocycles: phlorins and bacteriochlorins, focusing on their performance in the NIR spectrum, supported by experimental data and detailed methodologies.

Both phlorins and bacteriochlorins are structurally related to porphyrins but possess reduced pyrrole rings, which significantly alters their electronic structure and shifts their primary absorption bands into the NIR region. This characteristic is highly desirable for biomedical applications as it allows for deeper tissue penetration of light, minimizing damage to surrounding healthy tissues.

At a Glance: Key Differences

FeaturePhlorinsBacteriochlorins
Structure One reduced pyrrole ring (a dihydropyrrole)Two reduced pyrrole rings in opposite positions
Primary NIR Absorption Typically in the 700-900 nm range, especially in metallated forms.[1]Strong Qy absorption bands in the 700-900 nm range.[2][3]
Primary Application Emerging potential in photothermal therapy (PTT) and as NIR phosphorescence agents.[1]Well-established for photodynamic therapy (PDT) due to efficient reactive oxygen species (ROS) generation.[4][5]
Photostability Can be a concern, but peripheral substituents can enhance stability.Stability can be an issue for naturally occurring derivatives, but synthetic routes have produced highly stable compounds.[2]

Quantitative Comparison of Photophysical Properties

The following tables summarize key photophysical data for representative phlorin and bacteriochlorin derivatives, providing a basis for direct comparison of their performance in the NIR spectrum.

This compound Derivatives
Compoundλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)SolventReference
Ir--INVALID-LINK--2806Not ReportedPhosphorescence QY: 0.01%0.40Toluene[1][6]
Au[DMTPFPhl]770Not ReportedVery Low0.28Toluene[1][6]
3H(PhlF)~700-750Not Reported5.3 x 10-4Not ReportedCH2Cl2[7][8]
3H(PhlOMe)~700-750Not Reported1.7 x 10-3Not ReportedCH2Cl2[7][8]

Note: Data for phlorins in the NIR region is still emerging, and more comprehensive datasets are needed for a complete comparison.

Bacteriochlorin Derivatives
Compoundλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)SolventReference
(NC)2BC–Pd~750Not ReportedNot ReportedNot ReportedNot Specified[4]
Chalcone-Bacteriochlorin780-800Not Reported0.05-0.11Not ReportedToluene, DMSO[9][10]
F2BOH~750~105Not Reported0.43-0.44Not Specified[5][11]
Cl2BHep~750Not ReportedNot Reported0.63Not Specified[11]
Cationic Bacteriochlorin 1718-742Not ReportedNot ReportedNot ReportedMethanol[12]
Cationic Bacteriochlorin 2718-742Not ReportedNot ReportedNot ReportedMethanol[12]
Annulated Bacteriochlorin816-85089,900-136,800Not ReportedNot ReportedNot Specified[13]
Bacterioverdin865-890Not ReportedNot ReportedNot ReportedNot Specified[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

UV-Vis-NIR Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectra of this compound and bacteriochlorin derivatives.

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) in the UV-Vis-NIR range.

Materials:

  • Dual-beam UV-Vis-NIR spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., Toluene, Dichloromethane, DMSO)

  • This compound or bacteriochlorin sample

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample of known concentration in the chosen solvent.

    • From the stock solution, prepare a series of dilutions with concentrations that result in an absorbance between 0.1 and 1.0 at the expected λmax.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 300 nm to 1000 nm (or higher, depending on the instrument's capabilities and the sample's absorption).

    • Set the scan speed and slit width as appropriate for the instrument and desired resolution.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

    • Fill another quartz cuvette with the sample solution.

    • Place the sample cuvette in the sample beam path.

    • Run a baseline correction with the blank cuvette in both beams.

    • Acquire the absorption spectrum of the sample solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) in the NIR region.

    • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λmax, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Relative Fluorescence Quantum Yield (Φf) Measurement

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.[14][15][16][17][18]

Objective: To quantify the efficiency of fluorescence emission.

Materials:

  • Fluorometer equipped with an excitation and emission monochromator and a photodetector

  • Quartz fluorescence cuvettes (1 cm path length)

  • UV-Vis-NIR spectrophotometer

  • Standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 101 in ethanol)

  • This compound or bacteriochlorin sample

  • Spectroscopic grade solvent

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of five dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Measure the UV-Vis absorption spectra for all prepared solutions of the standard and the sample.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to a wavelength where both the standard and sample absorb.

    • Record the fluorescence emission spectrum for each solution of the standard and the sample, ensuring identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • Determine the slope of the linear fit for both plots (msample and mstandard).

    • Calculate the fluorescence quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,standard * (msample / mstandard) * (η2sample / η2standard) where Φf,standard is the quantum yield of the standard, and η is the refractive index of the solvent. If the same solvent is used, the refractive index term cancels out.

Singlet Oxygen Quantum Yield (ΦΔ) Measurement

This protocol details the indirect method for determining the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.[19]

Objective: To measure the efficiency of singlet oxygen generation upon photoexcitation.

Materials:

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)

  • Quartz cuvettes

  • 1,3-diphenylisobenzofuran (DPBF)

  • Standard photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal)

  • This compound or bacteriochlorin sample

  • Air-saturated spectroscopic grade solvent

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the sample, the standard, and DPBF in the chosen solvent.

    • In a cuvette, mix the sample (or standard) solution with the DPBF solution. The initial absorbance of DPBF at ~415 nm should be around 1.0. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the irradiation wavelength.

  • Irradiation and Measurement:

    • Record the initial absorption spectrum of the mixed solution.

    • Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but DPBF does not.

    • At regular time intervals, stop the irradiation and record the absorption spectrum, monitoring the decrease in the DPBF absorbance at ~415 nm.

  • Data Analysis:

    • Plot the change in absorbance of DPBF at ~415 nm versus irradiation time for both the sample and the standard.

    • Determine the initial rate of DPBF decomposition (slope of the initial linear portion of the curve) for both the sample (ksample) and the standard (kstandard).

    • Calculate the singlet oxygen quantum yield of the sample (ΦΔ,sample) using the following equation: ΦΔ,sample = ΦΔ,standard * (ksample / kstandard) * (Pstandard / Psample) where ΦΔ,standard is the singlet oxygen quantum yield of the standard, and P is the photon flux absorbed by the photosensitizer, which can be determined from the absorbance at the irradiation wavelength.

Signaling Pathways and Experimental Workflows

Photodynamic Therapy (PDT) Mechanism

Bacteriochlorins are potent photosensitizers for PDT. Upon excitation with NIR light, they can initiate a cascade of events leading to cell death. The primary mechanism involves the generation of reactive oxygen species (ROS).

Caption: General mechanism of Type II photodynamic therapy mediated by bacteriochlorins.

Experimental Workflow for In Vitro PDT Efficacy

The following diagram illustrates a typical workflow for assessing the in vitro photodynamic efficacy of a photosensitizer.[20][21][22][23][24]

in_vitro_PDT_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) incubation Incubate Cells with Photosensitizer cell_culture->incubation ps_solution Prepare Photosensitizer Solution (this compound or Bacteriochlorin) ps_solution->incubation irradiation Irradiate with NIR Light incubation->irradiation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) irradiation->viability_assay ros_detection ROS Detection Assay (e.g., DCFDA, Singlet Oxygen Sensor Green) irradiation->ros_detection apoptosis_assay Apoptosis/Necrosis Assay (e.g., Annexin V/PI Staining) irradiation->apoptosis_assay

Caption: A standard experimental workflow for evaluating in vitro photodynamic therapy.

Photothermal Therapy (PTT) Mechanism with this compound-based Nanoparticles

Metallophlorins, when formulated into nanoparticles, have shown promise as photothermal agents. The mechanism relies on the efficient conversion of absorbed NIR light into heat.

PTT_Mechanism Phlorin_NP This compound Nanoparticle Phlorin_NP_Excited Excited State Phlorin_NP->Phlorin_NP_Excited NIR Light (hν) Phlorin_NP_Excited->Phlorin_NP Non-radiative Decay Heat Heat Generation Phlorin_NP_Excited->Heat Hyperthermia Localized Hyperthermia Heat->Hyperthermia Cell_Death Cell Death (Apoptosis/Necrosis) Hyperthermia->Cell_Death

Caption: Mechanism of photothermal therapy using this compound-based nanoparticles.

Conclusion

Both phlorins and bacteriochlorins are compelling candidates for NIR-driven biomedical applications. Bacteriochlorins are currently more established, particularly for PDT, with a larger body of research supporting their efficacy in generating cytotoxic ROS. Their strong and tunable absorption in the NIR region makes them highly effective for treating deep-seated tumors.

Phlorins, on the other hand, are emerging as a versatile class of NIR-absorbing compounds with significant potential in photothermal therapy due to their efficient light-to-heat conversion. Their unique electronic structure also opens up possibilities for applications in NIR phosphorescence imaging.

The choice between a this compound and a bacteriochlorin will ultimately depend on the specific application. For applications requiring high singlet oxygen generation, such as traditional PDT, bacteriochlorins are the more proven option. For applications where localized heating is the desired therapeutic outcome, or for novel imaging modalities, phlorins represent a promising and rapidly developing area of research. Further comparative studies, particularly on the photostability and in vivo performance of a wider range of this compound derivatives, are needed to fully elucidate their potential relative to bacteriochlorins.

References

Evaluating the Cross-Reactivity of Phlorin-Based Fluoride Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and selective detection of fluoride ions is of paramount importance in various scientific disciplines, from environmental monitoring to biomedical research. Phlorin-based sensors have emerged as a promising class of chemosensors for fluoride due to their unique photophysical properties and strong affinity for this anion. This guide provides an objective comparison of the performance of this compound-based fluoride sensors with other alternatives, supported by experimental data and detailed protocols to aid researchers in their evaluation and application.

Performance Comparison of Fluoride Sensors

The efficacy of a fluoride sensor is determined by several key parameters, including its binding affinity (association constant), selectivity over other anions, and limit of detection (LOD). Below is a comparative summary of this compound-based sensors and other common types of fluoride sensors.

This compound-Based Sensors: High Affinity and Selectivity

Phlorins, a class of porphyrinoids, exhibit a remarkable ability to bind fluoride ions. This interaction is primarily driven by hydrogen bonding between the N-H protons of the this compound macrocycle and the fluoride anion. This binding event perturbs the electronic structure of the this compound, leading to distinct changes in its absorption and fluorescence spectra, which can be harnessed for sensing applications.

A study on a family of this compound derivatives demonstrated their capability to bind two equivalents of fluoride in a cooperative fashion. The overall binding constants (β₂) for fluoride were found to be in the range of 10⁸ to 10¹⁰ M⁻², indicating a very strong interaction.

This compound DerivativeFunctional Group (R)β₂ for F⁻ (M⁻²)
3H(PhlF)-F> 10¹⁰
3H(PhlNO₂)-NO₂> 10¹⁰
3H(PhlCO₂tBu)-CO₂tBu1.1 (± 0.3) x 10⁹
3H(PhlMes)-Mesityl3.3 (± 0.4) x 10⁸
3H(PhlOMe)-OCH₃1.8 (± 0.2) x 10⁸

Data sourced from studies on cooperative fluoride binding by this compound macrocycles.

Alternative Fluoride Sensors: A Diverse Landscape

A variety of other molecular scaffolds have been developed for fluoride sensing, each with its own set of advantages and disadvantages.

Sensor TypeExample ReceptorLimit of Detection (LOD)Selectivity Highlights
Porphyrin-Based Porphyrin-based receptor (POR)~10 µMGood selectivity, but can have cross-reactivity with cyanide.
Schiff Base Chromone-based Schiff base-High selectivity for F⁻ over other halides.
Metal-Organic Framework (MOF) Salen-Co-MOF0.24 µg/LFast, selective, and sensitive.
Coumarin-Based Coumarin-based Sensor 16.5 µMHigh selectivity and sensitivity.
Indole-Based Indole-based chemosensor C11.02 µMStrong selectivity for fluoride.

This table illustrates the diversity of available fluoride sensors. While some alternatives offer very low detection limits, the inherent high binding affinity and selectivity of the this compound macrocycle for fluoride make it a compelling platform for developing robust and reliable sensors.

Experimental Protocols

To aid in the replication and validation of cross-reactivity studies, detailed experimental protocols for UV-Vis and ¹H NMR titration are provided below. These techniques are fundamental in determining the binding constants and selectivity of a sensor.

UV-Vis Titration Protocol for Anion Binding

Objective: To determine the binding constant of a sensor with a target anion by monitoring changes in its UV-Vis absorption spectrum.

Materials:

  • This compound-based sensor of interest

  • Tetrabutylammonium (TBA) salts of the anions to be tested (e.g., TBAF, TBACl, TBABr)

  • Spectrophotometric grade solvent (e.g., Dichloromethane, Acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Prepare a stock solution of the this compound sensor in the chosen solvent at a known concentration (e.g., 10 µM).

  • Prepare a stock solution of the titrant (anion salt) in the same solvent at a concentration significantly higher than the sensor solution (e.g., 1 mM).

  • Record the initial spectrum: Fill a quartz cuvette with the sensor solution and record its UV-Vis absorption spectrum. This will serve as the reference (0 equivalents of anion).

  • Titration: Add a small, precise volume of the anion stock solution to the cuvette containing the sensor solution. Mix thoroughly.

  • Record the spectrum: After each addition, record the UV-Vis spectrum.

  • Repeat steps 4 and 5 until no further significant spectral changes are observed, indicating saturation of the binding sites.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added anion. The binding constant (Kₐ) can then be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using specialized software.

¹H NMR Titration Protocol for Anion Binding

Objective: To investigate the binding interaction and determine the binding constant by monitoring the chemical shift changes of the sensor's protons upon addition of an anion.

Materials:

  • This compound-based sensor

  • Tetrabutylammonium (TBA) salts of the anions

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of the this compound sensor in the deuterated solvent at a known concentration (e.g., 1 mM).

  • Prepare a stock solution of the anion titrant in the same deuterated solvent at a higher concentration (e.g., 50 mM).

  • Record the initial spectrum: Transfer a known volume of the sensor solution to an NMR tube and record its ¹H NMR spectrum.

  • Titration: Add a small aliquot of the anion stock solution to the NMR tube.

  • Record the spectrum: After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.

  • Repeat steps 4 and 5 for a range of anion concentrations.

  • Data Analysis: Monitor the chemical shifts of the protons involved in the binding (typically the N-H protons of the this compound). Plot the change in chemical shift (Δδ) against the molar ratio of the anion to the sensor. The binding constant can be determined by fitting this data to a suitable binding model using non-linear regression analysis.

Visualizing Signaling and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of a this compound-based fluoride sensor and the general workflow for evaluating its cross-reactivity.

Signaling_Pathway Signaling Pathway of a this compound-Based Fluoride Sensor This compound This compound Sensor (Free) Complex This compound-Fluoride Complex This compound->Complex + F⁻ (Binding) Fluoride Fluoride Ion (F⁻) Fluoride->Complex Signal Optical Signal Change (Colorimetric or Fluorometric) Complex->Signal Perturbation of Electronic Structure

Caption: this compound-based fluoride sensing mechanism.

Experimental_Workflow Experimental Workflow for Cross-Reactivity Evaluation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Sensor Prepare Sensor Stock Solution Titration_F Titrate Sensor with F⁻ Prep_Sensor->Titration_F Titration_Others Titrate Sensor with Other Anions (Cl⁻, Br⁻, etc.) Prep_Sensor->Titration_Others Prep_Anions Prepare Stock Solutions of Various Anions Prep_Anions->Titration_F Prep_Anions->Titration_Others Calc_Ka_F Calculate Binding Constant for F⁻ Titration_F->Calc_Ka_F Calc_Ka_Others Calculate Binding Constants for Other Anions Titration_Others->Calc_Ka_Others Compare Compare Binding Constants (Determine Selectivity) Calc_Ka_F->Compare Calc_Ka_Others->Compare

Caption: Workflow for evaluating sensor cross-reactivity.

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Phlorin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. Phlorin, a dihydroporphyrin, requires careful management due to the absence of specific, publicly available disposal protocols. This guide provides essential safety and logistical information, drawing from best practices for structurally related compounds and general principles of hazardous waste management, to establish a reliable operational and disposal plan.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

The following procedure is a conservative approach based on general principles for the disposal of hazardous chemical waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams. Create a dedicated, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, wipes, pipette tips).

  • The container should be made of a material compatible with organic compounds and be sealable to prevent the release of vapors.

  • Label the container as "Hazardous Waste: this compound" and include the date of initial accumulation.

2. Neutralization (If Applicable and Feasible):

  • Currently, there are no established and verified neutralization protocols specifically for this compound.

  • Do not attempt to neutralize the waste unless a validated procedure is available from a reliable source and has been approved by your institution's Environmental Health and Safety (EHS) department.

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from sources of ignition and incompatible materials.

4. Final Disposal:

  • Engage a licensed professional waste disposal service for the final disposal of this compound waste.[1][3]

  • Provide the disposal company with all available information about the chemical, including its known structural components (pyrrole, phloroglucinol) to ensure they can manage it appropriately.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5][6]

Experimental Workflow for this compound Waste Management

The following diagram illustrates the logical flow for the proper handling and disposal of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow A This compound Use in Experiment B Generate this compound Waste (Solid & Liquid) A->B C Segregate into Dedicated Labeled Waste Container B->C D Store in Designated Secure Area C->D E Schedule Pickup with Licensed Waste Disposal Service D->E F Complete Waste Manifest and Transfer Custody E->F G Final Disposal by Professional Service F->G

This compound Waste Disposal Workflow Diagram

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • If the spill is large or in a poorly ventilated space, evacuate the entire lab.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, ensure you are wearing the full complement of PPE as outlined in the table above.

3. Contain and Absorb the Spill:

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the substance.

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust.

4. Clean the Area:

  • Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.

5. Dispose of Contaminated Materials:

  • Place all contaminated absorbent materials, cleaning supplies, and PPE into the designated this compound hazardous waste container.

6. Report the Incident:

  • Report the spill to your laboratory supervisor and the institutional EHS department in accordance with your facility's policies.

The following diagram outlines the decision-making process for managing a this compound spill.

G This compound Spill Response Plan Start Spill Occurs Assess Assess Spill Size and Location Start->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontained Spill Assess->LargeSpill Major DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area Call EHS LargeSpill->Evacuate Report Report Incident Evacuate->Report Contain Contain & Absorb Spill DonPPE->Contain Clean Decontaminate Area Contain->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose Dispose->Report

This compound Spill Response Decision Tree

By adhering to these conservative and safety-conscious procedures, laboratories can ensure the responsible management of this compound waste, protecting both personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phlorin
Reactant of Route 2
Phlorin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.